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2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- Documentation Hub

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  • Product: 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)-
  • CAS: 144734-40-7

Core Science & Biosynthesis

Foundational

3-(2-Aminoethyl)-2,4(1H,3H)-quinazolinedione: Technical Guide to Synthesis, Properties, and Applications

This in-depth technical guide details the properties, synthesis, and applications of 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione , a critical scaffold in medicinal chemistry. Executive Summary The compound 3-(2-aminoeth...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the properties, synthesis, and applications of 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione , a critical scaffold in medicinal chemistry.

Executive Summary

The compound 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione (also known as 3-(2-aminoethyl)quinazoline-2,4-dione) represents a versatile pharmacophore and synthetic intermediate. Structurally, it consists of a bicyclic quinazoline-2,4-dione core functionalized at the N3 position with an ethylamine chain. This specific substitution pattern is pivotal in the design of G-protein coupled receptor (GPCR) ligands—particularly 5-HT (serotonin) antagonists and


-adrenergic blockers—and serves as a robust "linker scaffold" for PROTACs and bivalent ligands due to the high chemical stability of the dione ring and the nucleophilic reactivity of the primary amine.

This guide provides a validated synthetic workflow, physicochemical characterization, and mechanistic insights into its utility in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Nomenclature and Identification
PropertyDetail
IUPAC Name 3-(2-Aminoethyl)-2,4(1H,3H)-quinazolinedione
Common Synonyms 3-(2-Aminoethyl)quinazoline-2,4-dione; N-(2-Aminoethyl)benzoyleneurea
Molecular Formula

Molecular Weight 205.21 g/mol
CAS Number Note: Often cited as derivative salts (e.g., HCl: 74902-04-8) or generic scaffold.
Physicochemical Properties[3]
ParameterValue (Approx.)Significance
Physical State White to off-white solidStandard handling.
Melting Point >230 °C (dec.)High thermal stability due to intermolecular H-bonding (amide/imide).
Solubility DMSO, DMF, dilute acidPoor solubility in water/non-polar solvents; requires polar aprotic solvents for reactions.
pKa (Amine) ~9.0 - 9.5Typical primary aliphatic amine; protonated at physiological pH.
pKa (Imide N1) ~10.5Weakly acidic; can be deprotonated by strong bases (NaH, t-BuOK).

Synthetic Pathways & Optimization

Direct alkylation of quinazoline-2,4-dione often leads to mixtures of N1 and N3 isomers. The most robust, regioselective route utilizes Isatoic Anhydride as the starting material. This method ensures exclusive N3 substitution by establishing the side chain prior to ring closure.

Validated Synthetic Protocol (The "Isatoic Route")

This 3-step protocol maximizes yield and purity by protecting the diamine linker.

Step 1: Ring Opening (Amidation)

Reagents: Isatoic Anhydride, N-Boc-ethylenediamine, DMF/Ethanol. Mechanism: Nucleophilic attack of the primary amine on the anhydride carbonyl, followed by decarboxylation.

  • Dissolve Isatoic Anhydride (1.0 eq) in anhydrous DMF.

  • Add N-Boc-ethylenediamine (1.1 eq) dropwise at room temperature.

  • Heat to 60°C for 2-4 hours. Evolution of

    
     gas indicates reaction progress.
    
  • Workup: Concentrate solvent; precipitate with water.

  • Product: N-(2-(Boc-amino)ethyl)-2-aminobenzamide.

Step 2: Ring Closure (Carbonylation)

Reagents: Carbonyldiimidazole (CDI) or Triphosgene, THF. Mechanism: Formation of an acyl-imidazole intermediate followed by intramolecular cyclization.

  • Suspend the benzamide intermediate (from Step 1) in anhydrous THF.

  • Add CDI (1.2 eq) in portions.

  • Reflux for 4-6 hours.

  • Workup: Cool, pour into ice water. The dione precipitates.

  • Product: 3-(2-(Boc-amino)ethyl)quinazoline-2,4(1H,3H)-dione.

Step 3: Deprotection

Reagents: TFA/DCM or 4M HCl in Dioxane.

  • Dissolve the Boc-protected dione in DCM.

  • Add TFA (excess). Stir at RT for 1-2 hours.

  • Workup: Evaporate volatiles. Neutralize with basic resin or recrystallize as the HCl salt.

Reaction Mechanism Visualization

Synthesis Isatoic Isatoic Anhydride (Starting Material) Intermediate Anthranilamide Intermediate (Open Ring) Isatoic->Intermediate Nucleophilic Attack (-CO2) BocEDA N-Boc-Ethylenediamine BocEDA->Intermediate ProtectedDione Boc-Protected Quinazolinedione Intermediate->ProtectedDione Cyclization (Ring Closure) CDI CDI / Triphosgene (Carbonyl Source) CDI->ProtectedDione FinalProduct 3-(2-Aminoethyl)- 2,4-Quinazolinedione ProtectedDione->FinalProduct Acid Hydrolysis Deprotection TFA or HCl (Deprotection) Deprotection->FinalProduct

Figure 1: Regioselective synthesis pathway ensuring N3 substitution via the Isatoic Anhydride route.

Structural Characterization

Verification of the synthesized compound requires confirming the integrity of the quinazoline core and the presence of the free amine.

TechniqueDiagnostic Signals (Expected)Interpretation
1H NMR (DMSO-d6)

7.9 (d, 1H), 7.6 (t, 1H), 7.2 (m, 2H)
Aromatic protons of the quinazoline ring.

11.4 (s, 1H, broad)
N1-H proton (characteristic of dione).

4.0 (t, 2H)
Methylene protons adjacent to N3 (

).

2.9 (t, 2H)
Methylene protons adjacent to amine (

).
IR Spectroscopy 1710 cm⁻¹, 1660 cm⁻¹Two distinct Carbonyl (C=O) stretches (Dione).
3200-3400 cm⁻¹N-H stretches (Amine and Amide).
Mass Spectrometry m/z 206 [M+H]+Protonated molecular ion.

Pharmacological Potential & Applications[1][3][5][6][7]

The 3-(2-aminoethyl)-2,4-quinazolinedione scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor subtypes depending on the substituent attached to the ethylamine tail.

Key Biological Targets
  • Serotonin (5-HT) Antagonists: The quinazolinedione core mimics the biological properties of nucleobases and other heterocycles found in potent 5-HT2A antagonists (e.g., Ketanserin analogs). The dione moiety participates in hydrogen bonding with receptor residues (e.g., Aspartate).

  • 
    1-Adrenergic Blockers:  Structurally related to Prazosin (though Prazosin is a quinazoline, not a dione), this scaffold serves as a core for designing selective 
    
    
    
    -blockers for hypertension and BPH.
  • PARP Inhibitors: Recent studies indicate quinazolinedione derivatives can inhibit Poly(ADP-ribose) polymerase (PARP), vital for DNA repair mechanisms in oncology.

Application as a Linker/Scaffold

The primary amine allows for facile conjugation to other moieties via:

  • Amide Coupling: Reaction with carboxylic acids (EDC/NHS).

  • Reductive Amination: Reaction with aldehydes.[1]

  • Sulfonylation: Reaction with sulfonyl chlorides.

This makes it an ideal "headgroup" for fragment-based drug design (FBDD).

Handling, Stability & Safety

  • Stability: The compound is stable at room temperature under standard laboratory conditions. It is resistant to hydrolysis in neutral and mild acidic conditions but may degrade under strong alkaline reflux (ring opening to anthranilic acid derivatives).

  • Storage: Store in a cool, dry place. Hygroscopic as the HCl salt; keep desiccated.

  • Safety: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) is mandatory. Avoid inhalation of dust.

    • Hazard Statement: Warning. Causes skin irritation (H315), Causes serious eye irritation (H319).

References

  • Synthesis of Quinazoline-2,4-diones:Use of Isatoic Anhydride in Heterocyclic Synthesis.

    • Source:

  • Pharmacological Relevance:Quinazoline-2,4(1H,3H)

    • Source:

  • General Properties:Quinazolinediones as privileged scaffolds in drug discovery.

    • Source:

  • Mechanistic Insight: Reaction of Isatoic Anhydride with Amines.[2][3]

    • Source:

Sources

Exploratory

3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione chemical structure

Technical Monograph: 3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione Executive Summary The 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione scaffold represents a "privileged structure" in medicinal chemistry, serving as a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione

Executive Summary

The 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for G-Protein Coupled Receptor (GPCR) modulation. Historically anchored by the success of serotonin (5-HT) antagonists like Ketanserin and alpha-adrenergic blockers like Bunazosin, this core offers a unique balance of hydrogen bond donor/acceptor motifs and rigid geometry.[1]

This guide moves beyond basic textbook definitions to provide a practical roadmap for researchers. We focus on the aminoethyl variant, a versatile linker-equipped scaffold that allows for rapid diversification at the terminal amine.[1] The technical challenge lies not in the core formation, but in the selective mono-functionalization of diamines to prevent polymerization—a nuance often overlooked in standard literature.[1]

Chemical Identity & Physicochemical Profile

The quinazoline-2,4-dione core is an aromatic heterocycle characterized by high melting points and poor solubility in common organic solvents due to strong intermolecular hydrogen bonding (N1-H[1]···O=C).

PropertyValue / Description
IUPAC Name 3-(2-aminoethyl)-1H-quinazoline-2,4-dione
Molecular Formula C₁₀H₁₁N₃O₂
Molecular Weight 205.21 g/mol
CAS Number Note: Often synthesized in situ or as salts.[1] Related: 3-amino derivative (30386-01-7).[1][2][3]
pKa (N1-H) ~12.2 (Weakly acidic; deprotonates in strong base)
pKa (Side chain) ~9.5 (Typical primary aliphatic amine)
LogP (Predicted) ~0.5 – 1.0 (Amphiphilic nature)
Solubility Low in water/EtOH; Soluble in DMSO, DMF, and dilute NaOH.

Structural Insight: The N1 position is acidic and can be alkylated, but in this specific topic (1H,3H-dione), it remains unsubstituted, serving as a hydrogen bond donor critical for receptor binding (e.g., Asp residue interaction in 5-HT receptors).

Synthetic Methodologies

As a Senior Scientist, I strongly advise against the "brute force" reaction of isatoic anhydride with unprotected ethylenediamine. This historically cited route often leads to the formation of the insoluble bis-quinazolinedione dimer (N,N'-bis(quinazolinedionyl)ethylenediamine), which is a "dead-end" product.

Route A: The "Precision" Route (Recommended)

This protocol utilizes mono-protected diamines to ensure 1:1 stoichiometry and high purity.[1]

Mechanism: Nucleophilic attack of the primary amine on the anhydride carbonyl (C4), followed by ring opening and subsequent recyclization with loss of water.

Synthesis Isatoic Isatoic Anhydride (Electrophile) Intermediate Anthranilamide Intermediate Isatoic->Intermediate DMF, 80°C BocAmine N-Boc-Ethylenediamine (Nucleophile) BocAmine->Intermediate Cyclization Base-Mediated Cyclization (OH-) Intermediate->Cyclization Ring Closure Deprotection TFA/DCM Deprotection Cyclization->Deprotection N-Boc Product Product 3-(2-aminoethyl) quinazoline-2,4-dione Deprotection->Product TFA Salt

Figure 1: Step-wise synthesis preventing dimerization.[1] The N-Boc group protects the second amine from reacting with another equivalent of isatoic anhydride.[1]

Medicinal Chemistry Applications

The 3-(2-aminoethyl) side chain is not merely a linker; it is a pharmacophoric distance vector.[1] In GPCR ligands, this chain bridges the "core" recognition site (quinazoline) to a "peripheral" aromatic site.

Key Therapeutic Areas:
  • 5-HT2A Antagonists (Ketanserin Class):

    • The quinazoline-2,4-dione mimics the piperidine-dione or phthalimide moieties seen in classical serotonin antagonists.[1]

    • The ethyl spacer places the terminal amine (often tertiary in drugs) at the correct distance to interact with the conserved Aspartate (Asp3.32) in the receptor binding pocket.[1]

  • Alpha-1 Adrenergic Blockers:

    • Structurally related to Prazosin (though Prazosin is a quinazolinamine), the dione variants show selectivity for specific alpha-1 subtypes, useful in BPH (Benign Prostatic Hyperplasia) treatment.

  • PROTAC Linkers:

    • The rigid dione core coupled with the flexible ethyl amine provides an excellent "exit vector" for designing Proteolysis Targeting Chimeras (PROTACs), where the quinazoline binds a kinase and the amine attaches to the E3 ligase ligand.

SAR Core Quinazoline-2,4-dione Core Scaffold N1 N1-H Position (Acidic pKa ~12) Core->N1 H-Bond Donor C6C7 C6/C7 Substitutions (F, Cl, OMe) Core->C6C7 Electronic Tuning N3 N3 Position (Linker Attachment) Core->N3 Target3 PARP Inhibition (Oncology) C6C7->Target3 Hydrophobic Pocket SideChain Aminoethyl Chain (Distance Vector) N3->SideChain Target1 5-HT2A Receptor (Antipsychotics) SideChain->Target1 Salt Bridge (Asp) Target2 Alpha-1 Adrenergic (Hypertension/BPH) SideChain->Target2

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold regions.

Experimental Protocols

Protocol: Synthesis of 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione Trifluoroacetate

1. Condensation (Boc-Protection Strategy):

  • Reagents: Isatoic Anhydride (1.0 eq), N-Boc-ethylenediamine (1.1 eq), DMF (anhydrous), Triethylamine (0.1 eq).

  • Procedure:

    • Dissolve Isatoic Anhydride (16.3 g, 100 mmol) in DMF (100 mL) under N₂.

    • Add N-Boc-ethylenediamine (17.6 g, 110 mmol) dropwise. Note: Exothermic reaction; maintain temp < 40°C.[1]

    • Heat to 80°C for 4 hours. Monitoring by TLC (50% EtOAc/Hex) should show disappearance of anhydride.

    • Cyclization: Add aqueous NaOH (1M, 50 mL) and heat to 90°C for 1 hour to ensure ring closure of the anthranilamide intermediate.

    • Workup: Cool to RT. Pour into ice water (500 mL). Acidify carefully with HCl to pH 4.[1] The N-Boc-intermediate precipitates as a white solid.[1] Filter and dry.[1][4][5]

2. Deprotection:

  • Reagents: TFA (20% v/v in DCM).

  • Procedure:

    • Suspend the N-Boc solid in DCM.[1]

    • Add TFA slowly at 0°C. Stir at RT for 2 hours.

    • Evaporate volatiles.[1] Triturate the residue with diethyl ether to obtain the 3-(2-aminoethyl)quinazoline-2,4-dione trifluoroacetate salt .[1]

3. Characterization Standards (Self-Validation):

  • ¹H NMR (DMSO-d₆): Look for the ethylene bridge signals: ~3.1 ppm (q, CH₂-N) and ~4.1 ppm (t, N-CH₂-Quin). Aromatic protons at 7.1–8.0 ppm.[1]

  • IR: Characteristic carbonyl doublets: ~1710 cm⁻¹ (C4=O) and ~1660 cm⁻¹ (C2=O).

  • Mass Spec: ESI+ [M+H] = 206.1.

References

  • Isatoic Anhydride Chemistry

    • Reaction of isatoic anhydride with amines.[1][4][6][7][8] Organic Syntheses, Coll.[9] Vol. 3.

  • Medicinal Chemistry (5-HT2 Antagonists)

    • Design and Synthesis of Quinazolinedione 5-HT2 Antagonists. Journal of Medicinal Chemistry.[1]

  • Synthetic Methodology (N-Substituted Quinazolinediones)

    • Efficient synthesis of N3-substituted quinazoline-2,4-diones.[1][7][10] Tetrahedron Letters.[1][10]

  • Pharmacological Profile (RH-34)

    • 3-[2-[[(2-Methoxyphenyl)Methyl]amino]ethyl]-2,4(1H,3H)-quinazolinedione. ChemicalBook & Cayman Chemical Data.[1]

Sources

Foundational

The Chemical Space of 3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione: Nomenclature, Synthesis, and Medicinal Applications

Executive Summary The quinazoline-2,4-dione scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized to target complex biological pathways ranging from poly(ADP-ribose) polymerase (PARP) inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline-2,4-dione scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized to target complex biological pathways ranging from poly(ADP-ribose) polymerase (PARP) inhibition to MutT homologue 1 (MTH1) antagonism. Functionalizing this core at the N3 position with an ethylamine spacer yields 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione , a highly versatile synthetic intermediate.

This technical guide deconstructs the IUPAC nomenclature of this compound, explores its physicochemical properties, and provides a self-validating, causality-driven methodology for its synthesis. Furthermore, we examine its critical role as a rigid peptidomimetic spacer in solid-phase peptide synthesis (SPPS) and targeted drug development.

IUPAC Nomenclature & Structural Elucidation

The formal IUPAC name for this compound is 3-(2-aminoethyl)-1H-quinazoline-2,4-dione (often denoted as 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione to explicitly state the saturated positions). The nomenclature is derived through a systematic breakdown of the molecule's topology and oxidation state.

  • Parent Scaffold (Quinazoline): A fused bicyclic system consisting of a benzene ring and a pyrimidine ring.

  • Oxidation State (-2,4-dione): Indicates the presence of two carbonyl groups at the C2 and C4 positions of the pyrimidine ring.

  • Tautomeric State (1H, 3H): The indicated hydrogens specify that the nitrogens at positions 1 and 3 are protonated (or alkylated), locking the molecule in the dione tautomer rather than the aromatic diol (2,4-dihydroxyquinazoline) form.

  • Substituent (3-(2-aminoethyl)): A primary amine tethered via a two-carbon aliphatic chain to the N3 position of the quinazolinedione core.

Nomenclature Compound 3-(2-aminoethyl)-1H-quinazoline-2,4-dione Core Quinazoline Core (Bicyclic: Benzene + Pyrimidine) Compound->Core Parent Scaffold Ketones 2,4-dione (Carbonyls at C2 and C4) Compound->Ketones Oxidation State Hydrogens 1H, 3H (Indicated Hydrogens at N1, N3) Compound->Hydrogens Tautomeric State Substituent 3-(2-aminoethyl) (Primary amine spacer at N3) Compound->Substituent N-Alkylation

Figure 1: IUPAC nomenclature deconstruction of 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione.

Quantitative Physicochemical Profile

The structural features of the compound dictate its behavior in synthetic and biological environments. The primary amine provides a highly nucleophilic handle, while the quinazolinedione core offers a rigid, planar surface capable of hydrogen bonding and


 stacking.
PropertyValueStructural Implication
Molecular Formula C10H11N3O2Defines the exact atomic composition.
Molecular Weight 205.21 g/mol Low molecular weight allows for downstream derivatization without violating Lipinski's Rule of 5.
Hydrogen Bond Donors 3 (N1-H, Primary NH2)Facilitates strong target-protein interactions (e.g., in PARP-1/2 active sites).
Hydrogen Bond Acceptors 3 (C2=O, C4=O, Primary NH2)Enhances aqueous solubility and binding affinity.
Topological Polar Surface Area (TPSA) ~85.4 ŲOptimal for membrane permeability while retaining high polarity.

Causality-Driven Synthetic Methodology

The synthesis of 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione requires precise control over nucleophilic addition and cyclization to prevent unwanted side reactions (such as dimerization or polymerization). The following protocol utilizes isatoic anhydride as the starting material, leveraging its high reactivity toward amines.

Experimental Protocol: Two-Step Synthesis

Step 1: Nucleophilic Ring Opening of Isatoic Anhydride

  • Objective: Synthesize the uncyclized intermediate, 2-amino-N-(2-aminoethyl)benzamide.

  • Reagents: Isatoic anhydride (1.0 eq), Ethylenediamine (5.0 eq).

  • Causality for Reagent Choice: A large stoichiometric excess of ethylenediamine is critical. If a 1:1 ratio is used, the primary amine of the newly formed intermediate will attack a second molecule of isatoic anhydride, forming a symmetric dimer. The excess ensures pseudo-first-order kinetics, saturating the anhydride with fresh diamine.

  • Procedure:

    • Dissolve ethylenediamine in anhydrous ethanol and cool to 0°C.

    • Add isatoic anhydride portion-wise over 30 minutes.

    • Self-Validation: The reaction is accompanied by the vigorous evolution of CO₂ gas. The cessation of bubbling serves as a primary visual indicator of reaction completion.

    • Stir at room temperature for 2 hours. Monitor via TLC (Dichloromethane:Methanol 9:1). The product will stain positive (purple/pink) with Ninhydrin due to the free primary amine.

    • Concentrate under reduced pressure to remove excess ethylenediamine and ethanol.

Step 2: Carbonyl Insertion and Cyclization

  • Objective: Close the pyrimidine-2,4-dione ring.

  • Reagents: 2-amino-N-(2-aminoethyl)benzamide (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.2 eq).

  • Causality for Reagent Choice: While phosgene or urea can be used, CDI is chosen for its safety profile and mild reaction conditions. CDI acts as a bis-electrophile, inserting a carbonyl group between the ortho-aniline nitrogen and the amide nitrogen.

  • Procedure:

    • Dissolve the crude intermediate from Step 1 in anhydrous THF.

    • Add CDI portion-wise. Stir at reflux (65°C) for 12 hours.

    • Self-Validation: As the reaction progresses, imidazole is liberated as a byproduct. The cyclized target molecule, being more rigid and planar, will exhibit strong UV absorbance at 254 nm on a TLC plate, unlike the aliphatic-heavy intermediate.

    • Cool the mixture, quench with water, and extract with ethyl acetate. The target compound will preferentially partition into the organic layer.

Synthesis Start Isatoic Anhydride (Starting Material) Step1 Nucleophilic Ring Opening Reagent: Ethylenediamine (5.0 eq) Start->Step1 Amidation Intermediate 2-Amino-N-(2-aminoethyl)benzamide (Uncyclized Intermediate) Step1->Intermediate CO2 evolution Step2 Cyclization Reagent: CDI (1.2 eq) Temp: 65°C Intermediate->Step2 Carbonyl insertion Product 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione (Target Scaffold) Step2->Product Ring closure Protection Fmoc-OSu / Boc2O (Amine Protection for SPPS) Product->Protection Optional Derivatization

Figure 2: Standard synthetic workflow for 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione and its protected derivatives.

Applications in Drug Discovery and Peptidomimetics

The 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione scaffold is not merely a structural curiosity; it is a highly functionalized building block utilized across multiple therapeutic domains.

Solid-Phase Peptide Synthesis (SPPS) and Bioconjugation

To utilize this compound in peptide synthesis, the highly reactive primary amine must be masked. The derivative Fmoc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione is commercially synthesized for this exact purpose.

  • Mechanistic Role: When incorporated into a peptide chain, the quinazolinedione core acts as a rigid, planar spacer. It forces the peptide into specific secondary structures (like

    
    -turns), which is critical for designing peptidomimetics that resist proteolytic degradation while maintaining high receptor affinity.
    
  • Bioconjugation: The free amine (once deprotected) serves as an optimal tethering point for linking cytotoxic payloads or fluorescent imaging agents to targeting antibodies.

Oncology: PARP and MTH1 Inhibitors

Recent structure-activity relationship (SAR) studies have identified the quinazoline-2,4-dione core as a potent pharmacophore for oncology targets.

  • PARP-1/2 Inhibition: Derivatives of quinazoline-2,4(1H,3H)-dione bearing functionalized amine moieties have demonstrated nanomolar IC50 values against PARP-1. The dione core mimics the nicotinamide moiety of NAD+, fitting perfectly into the catalytic pocket of PARP enzymes and sensitizing tumor cells to DNA-damaging agents like temozolomide.

  • MTH1 Inhibition: The scaffold has also been utilized to synthesize inhibitors of MutT homologue 1 (MTH1), an enzyme upregulated in cancer cells to prevent the incorporation of oxidized nucleotides into DNA. Molecular docking studies confirm that the quinazolinedione core engages in critical hydrogen bonding with residues like Tyr7 and Trp117 in the MTH1 active site.

References

  • Karim MG, Mehrdad M, Gheidari D, Gheidari NZ. (2025). *Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)
Exploratory

An In-Depth Technical Guide to the Biological Activity of Quinazolinedione Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The quinazolinedione scaffold, a fused heterocyclic system, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biologic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinedione scaffold, a fused heterocyclic system, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the diverse pharmacological properties of quinazolinedione derivatives. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, elucidating the underlying mechanisms of action and structure-activity relationships. Detailed experimental protocols and data interpretation strategies are presented to empower researchers in the rational design and evaluation of novel quinazolinedione-based therapeutic agents.

Introduction: The Versatility of the Quinazolinedione Core

Quinazolinedione, characterized by a benzene ring fused to a pyrimidine ring bearing two carbonyl groups, represents a privileged scaffold in drug discovery.[1][2] Its rigid, planar structure, combined with the capacity for diverse substitutions at various positions, allows for the fine-tuning of its physicochemical properties and biological targets. This inherent versatility has led to the development of numerous quinazolinedione derivatives with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4][5] This guide will explore these key biological activities in-depth, providing both the theoretical framework and practical methodologies for their investigation.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Quinazolinedione derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent and selective activity against various cancer cell lines.[3][6][7] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer effects of quinazolinedione derivatives are primarily attributed to their ability to inhibit various protein kinases, enzymes that play a critical role in cell signaling and are often dysregulated in cancer.[3]

2.1.1. Inhibition of Receptor Tyrosine Kinases (RTKs)

Many quinazolinedione derivatives function as potent inhibitors of RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3] Overexpression or mutation of these receptors is a hallmark of many cancers, leading to uncontrolled cell growth and angiogenesis. By blocking the ATP-binding site of these kinases, quinazolinedione derivatives can effectively halt downstream signaling cascades.[3]

Signaling Pathway: EGFR Inhibition by Quinazolinedione Derivatives

EGFR_Inhibition cluster_cell Cancer Cell cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Quinazolinedione Quinazolinedione Derivative Quinazolinedione->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling cascade and its inhibition by quinazolinedione derivatives.

2.1.2. Induction of Apoptosis

Beyond kinase inhibition, certain quinazolinedione derivatives can induce programmed cell death, or apoptosis, in cancer cells.[8][9] This is often achieved through the intrinsic pathway, characterized by the upregulation of pro-apoptotic proteins like p53 and caspase-9, and the downregulation of anti-apoptotic proteins such as Bcl-2.[8][10]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of quinazolinedione derivatives is highly dependent on the nature and position of substituents on the quinazolinedione core. For instance, the introduction of a 4-anilinyl group is a common strategy for targeting EGFR. Furthermore, substitutions at the N-1 and N-3 positions with moieties like triazole or oxadiazole have been shown to be crucial for antimicrobial and, by extension, potential anticancer activity.[11]

Experimental Workflow for Evaluating Anticancer Activity

A systematic approach is essential for the comprehensive evaluation of the anticancer potential of novel quinazolinedione derivatives.

Workflow: In Vitro Anticancer Drug Screening

anticancer_workflow start Synthesized Quinazolinedione Derivatives cell_culture Culture Cancer Cell Lines (e.g., MCF-7, HCT-116) start->cell_culture cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) cell_culture->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) ic50->apoptosis Potent Compounds kinase_assay Kinase Inhibition Assay (e.g., EGFR, VEGFR) ic50->kinase_assay If kinase inhibitor is hypothesized protein_analysis Mechanism of Action Studies (e.g., Western Blot for Caspases, Bcl-2) apoptosis->protein_analysis end Lead Compound Identification protein_analysis->end kinase_assay->end

Caption: A typical workflow for the in vitro evaluation of anticancer quinazolinedione derivatives.

2.3.1. Detailed Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Quinazolinedione derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the quinazolinedione derivatives and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]

Quantitative Data Summary
Compound IDTarget Cell LineIC50 (µM)Reference
Compound 7 HUH-7 (Liver)2.5[12]
MCF-7 (Breast)6.8[12]
HCT-116 (Colon)4.9[12]
Compound B3 MCF-7 (Breast)9.1 (µg/mL)[6][13]
Compound B5 MCF-7 (Breast)10.2 (µg/mL)[6][13]
MMV665916 P. falciparum0.4[14]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Quinazolinedione derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[11][15][16]

Mechanism of Action: Inhibition of Essential Bacterial Processes

The antimicrobial effects of quinazolinediones are often linked to the inhibition of crucial bacterial enzymes. Some derivatives act as fluoroquinolone-like inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[11]

Experimental Protocol: Agar Well Diffusion Method

This method is widely used to screen for antimicrobial activity.[11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient agar plates

  • Quinazolinedione derivatives dissolved in a suitable solvent

  • Standard antibiotic and antifungal drugs (positive controls)

  • Sterile cork borer

Procedure:

  • Inoculation: Spread a standardized inoculum of the test microorganism onto the surface of an agar plate.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume of the quinazolinedione derivative solution, solvent control, and standard drug to separate wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key factor in numerous diseases. Quinazolinedione derivatives have been shown to possess significant anti-inflammatory properties.[1][2][17]

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of these compounds can be attributed to their ability to inhibit the production of pro-inflammatory mediators. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis. Others may modulate the activity of transcription factors like NF-κB, a key regulator of the inflammatory response.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating acute inflammation.[17][18]

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Quinazolinedione derivatives

  • Standard anti-inflammatory drug (e.g., indomethacin)

  • Pletysmometer

Procedure:

  • Animal Grouping: Divide rats into groups: control, standard, and test groups receiving different doses of the quinazolinedione derivatives.

  • Drug Administration: Administer the compounds orally or intraperitoneally.

  • Induction of Edema: After a set time, inject carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Neuroprotective Activity: Potential in Neurodegenerative Diseases

Emerging evidence suggests that quinazolinedione derivatives may have therapeutic potential for neurodegenerative disorders like Alzheimer's disease.[19][20]

Mechanism of Action: A Multi-Targeted Approach

The neuroprotective effects of these compounds appear to be multifaceted. They can act as inhibitors of cholinesterases, enzymes that break down the neurotransmitter acetylcholine, which is deficient in Alzheimer's patients.[19] Additionally, some derivatives can inhibit the aggregation of β-amyloid plaques and possess antioxidant properties that protect neurons from oxidative stress.[19][21] Certain compounds have also been shown to activate the Keap1-Nrf2 pathway, a key regulator of cellular antioxidant responses.[22]

Experimental Protocol: MPP+-Induced SH-SY5Y Cell Injury Model

This in vitro model mimics the dopaminergic neurodegeneration seen in Parkinson's disease.[20]

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • MPP+ (1-methyl-4-phenylpyridinium)

  • Quinazolinedione derivatives

  • Cell viability assay reagents (e.g., MTT)

Procedure:

  • Cell Culture and Differentiation: Culture and differentiate SH-SY5Y cells to a neuronal phenotype.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the quinazolinedione derivatives for a specified time.

  • Induction of Neurotoxicity: Expose the cells to MPP+ to induce neuronal cell death.

  • Cell Viability Assessment: Assess cell viability using an MTT assay or similar method.

  • Data Analysis: Determine the protective effect of the quinazolinedione derivatives by comparing the viability of treated cells to that of cells exposed to MPP+ alone.

Conclusion and Future Directions

Quinazolinedione derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents underscores their potential for the development of novel therapeutics. Future research should focus on the synthesis of new derivatives with improved potency and selectivity, as well as a deeper investigation into their molecular mechanisms of action. The integration of computational modeling with experimental validation will be crucial in accelerating the discovery and development of clinically viable quinazolinedione-based drugs.

References

  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (URL not available)
  • Structure-activity relationship of quinazolinedione inhibitors of calcium-independent phosphodiesterase. PubMed. [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Encyclopedia MDPI. [Link]

  • Structure-activity relationship and molecular modelling studies of quinazolinedione derivatives MMV665916 as potential antimalarial agent. PubMed. [Link]

  • A review on biological activity of quinazolinones. ResearchGate. [Link]

  • A Series of 2,4(1H,3H)-Quinazolinedione Derivatives: Synthesis and Biological Evaluation as Potential Anticancer Agents. Bentham Science. [Link]

  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Hindawi. [Link]

  • Synthesis, Anticancer Activity and Molecular Docking of Quinazolinedione derivatives. Journal of Chemical Health Risks. [Link]

  • Quinazolinedione Derivatives as Potential Anticancer Agents Through Apoptosis Induction in MCF-7. PubMed. [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. [Link]

  • Synthesis, Anticancer Activity and Molecular Docking of Quinazolinedione derivatives. Journal of Chemical Health Risks. [Link]

  • Quinazolinedione Derivatives as Potential Anticancer Agents Through Apoptosis Induction in MCF-7. PMC. [Link]

  • A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. Semantic Scholar. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

  • A Series of 2, 4(1H, 3H)-Quinazolinedione Derivatives: Synthesis and Biological Evaluation as Potential Anticancer Agents. ResearchGate. [Link]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]

  • Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death. Spandidos Publications. [Link]

  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Encyclopedia MDPI. [Link]

  • Recent advances in the biological activity of quinazoline. Int J Pharm Chem Anal. [Link]

  • An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial. International Journal of Pharmaceutical & Biological Archives. [Link]

  • QUINAZOLINE DERIVATIVES WITH POTENT ANTI-INFLAMMATORY AND ANTI-ALLERGIC ACTIVITIES. TSI Journals. [Link]

  • Synthesis and antimicrobial activity of novel quinazolinone–thiazolidine–quinoline compounds. PMC. [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate. [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. PMC. [Link]

  • In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Structure activity relationship map of target compounds. Red indicates... ResearchGate. [Link]

  • Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. PubMed. [Link]

  • A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NOVEL QUINAZOLINONE AND QUINAZOLINONE-THIAZOLIDINE DERIVATIVES. ResearchGate. [Link]

  • Design, synthesis, characterization, enzymatic inhibition evaluations, and docking study of novel quinazolinone derivatives. PubMed. [Link]

  • Synthesis and Anti-Inflammatory Activity of 4(3H)- Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H). Academia.edu. [Link]

  • Design, Synthesis of Some New Quinazolinone Derivatives and Evaluation of their Antibacterial Activity. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. [Link]

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]

  • Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. MDPI. [Link]

  • Design, synthesis, molecular docking, and some metabolic enzyme inhibition properties of novel quinazolinone derivatives. Semantic Scholar. [Link]

  • Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Semantic Scholar. [Link]

  • Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping. PubMed. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. PMC. [Link]

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  • Use of quinazoline derivatives for neurodegenerative diseases.
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Foundational

Therapeutic Targets of Quinazolinedione Compounds: A Technical Guide

Executive Summary & Scaffold Analysis The Quinazoline-2,4-dione (1H,3H-quinazoline-2,4-dione) core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

The Quinazoline-2,4-dione (1H,3H-quinazoline-2,4-dione) core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its fully aromatic cousin quinazoline (found in EGFR inhibitors like Gefitinib), the quinazolinedione features a urea-like dicarbonyl motif. This structural distinction confers unique hydrogen-bonding capabilities (both as donor and acceptor) and alters the planarity and solubility profile, making it ideal for targeting G-protein coupled receptors (GPCRs), ion channels, and bacterial topoisomerases.

This guide analyzes three primary therapeutic axes where this scaffold has demonstrated clinical or high-impact preclinical efficacy: CNS modulation (AMPA/5-HT) , Antimicrobial resistance (DNA Gyrase) , and Metabolic enzyme inhibition (Aldose Reductase) .

Structural Logic & SAR Vectors

The pharmacological versatility of the quinazolinedione core stems from four modifiable vectors:

  • N1 & N3 Positions: Tolerate bulky alkyl/aryl groups; critical for hydrophobic pocket occupancy (e.g., Ketanserin, Selurampanel).

  • C6 & C7 Positions: Electronic tuning via halogens or heterocycles; essential for metabolic stability and target affinity.

SAR_Logic Core Quinazoline-2,4-dione (Privileged Scaffold) N1 N1 Position Hydrophobic Pocket Access (e.g., Piperidine in Ketanserin) Core->N1 N3 N3 Position Solubility & H-Bonding (e.g., Acetic acid in Zenarestat) Core->N3 C6 C6 Position Electronic Tuning (e.g., Pyrazole in Selurampanel) Core->C6 C7 C7 Position Target Specificity (e.g., Nitro/Amine groups) Core->C7 5-HT2A Antagonism 5-HT2A Antagonism N1->5-HT2A Antagonism AMPA Antagonism AMPA Antagonism C6->AMPA Antagonism DNA Gyrase Inhibition DNA Gyrase Inhibition C7->DNA Gyrase Inhibition

Figure 1: Structure-Activity Relationship (SAR) vectors of the quinazolinedione scaffold mapping to specific therapeutic targets.

Axis I: CNS Therapeutics (Glutamate & Serotonin)

Target: AMPA Receptor (Glutamate)

Compound: Selurampanel (BGG492) Mechanism: Competitive Antagonist[1][2][3]

The AMPA receptor mediates fast synaptic transmission in the CNS. Excessive activation leads to excitotoxicity, seizures, and neurodegeneration. Quinazolinediones like Selurampanel act as competitive antagonists, preventing glutamate binding without the psychotomimetic side effects often seen with NMDA antagonists.

  • Key Interaction: The dione moiety mimics the glutamate carboxylate groups, forming H-bonds with the receptor's ligand-binding domain (LBD), specifically interacting with Arg485 and Thr480.

  • Clinical Utility: Epilepsy (partial-onset seizures), Migraine.[4]

Target: 5-HT2A Receptor (Serotonin)

Compound: Ketanserin Mechanism: Inverse Agonist / Antagonist

Ketanserin is the archetype of quinazolinedione-based GPCR ligands. It blocks 5-HT2A receptors on smooth muscle (vasodilation) and platelets (anti-aggregation).

  • Selectivity Challenge: High affinity for 5-HT2A but also interacts with H1 (histamine) and

    
    -adrenergic receptors.[5]
    
  • Therapeutic Value: Antihypertensive; research tool for distinguishing 5-HT2A mediated behaviors.

Experimental Protocol: [3H]-AMPA Competitive Binding Assay

Objective: Determine the Ki of a novel quinazolinedione derivative at the AMPA receptor.

Self-Validating Workflow:

  • Membrane Preparation:

    • Homogenize rat cerebral cortex in ice-cold 50 mM Tris-acetate buffer (pH 7.4).

    • Centrifuge at 40,000 x g for 20 min; wash pellet twice to remove endogenous glutamate. Validation Step: Failure to wash sufficiently results in high background; ensure supernatant is clear.

  • Incubation:

    • Total Binding: Membrane prep + [3H]-AMPA (5 nM) + Buffer.

    • Non-Specific Binding (NSB): Above + 1 mM L-Glutamate (saturating concentration).

    • Test: Above + Quinazolinedione derivative (10^-9 to 10^-5 M).

    • Chaotropic Agent: Add 100 mM KSCN to increase [3H]-AMPA affinity (crucial for signal-to-noise ratio).

  • Filtration & Counting:

    • Incubate 60 min on ice.

    • Rapid filtration through PEI-soaked glass fiber filters (Whatman GF/B).

    • Liquid scintillation counting.

  • Analysis:

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using Cheng-Prusoff equation: 
      
      
      
      .

Axis II: Antimicrobial Agents (Bacterial Topoisomerases)

Target: DNA Gyrase (GyrB) & Topoisomerase IV

Compound: PD 0305970 Mechanism: Non-Catalytic Topoisomerase Poison

Unlike fluoroquinolones, which require a water-metal ion (


) bridge to bind the enzyme-DNA complex, specific quinazolinediones bind independently of magnesium.
  • Significance: This allows quinazolinediones to remain active against fluoroquinolone-resistant strains (which often possess mutations in the Ser/Asp/Glu residues that coordinate the

    
    ).
    
  • Binding Mode: The dione core intercalates into the DNA at the cleavage site, while the C-7 substituent extends into the GyrB pocket.

Bacterial_Mechanism cluster_0 Mechanism of Action Target Bacterial DNA Gyrase / Topo IV Complex Stable Drug-Enzyme-DNA Ternary Complex Target->Complex Drug Quinazolinedione (e.g., PD 0305970) Drug->Complex Intercalation (No Mg2+ Bridge Needed) DNA Cleaved DNA Complex DNA->Complex Death Accumulation of Double-Strand Breaks (Bacterial Cell Death) Complex->Death Replication Fork Collision

Figure 2: Mechanism of action for Quinazolinedione antibacterial agents, highlighting the magnesium-independent binding mode.

Axis III: Metabolic Targets (Aldose Reductase)

Target: Aldose Reductase (ALR2)

Compound: Zenarestat Mechanism: NADPH-dependent Reduction Inhibitor

Aldose reductase catalyzes the rate-limiting step in the polyol pathway (Glucose ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 Sorbitol).[6] In diabetes, excess sorbitol accumulation causes osmotic stress, leading to neuropathy and cataracts.[7]
  • Efficacy: Zenarestat inhibits ALR2 with

    
     values in the low nanomolar range.
    
  • Structural Basis: The acetic acid side chain (N3 position) mimics the substrate, while the hydrophobic quinazolinedione ring occupies the specificity pocket, displacing the catalytic water molecule.

Comparative Data Summary

The following table summarizes the potency of key quinazolinedione derivatives against their respective targets.

CompoundPrimary TargetIndicationPotency MetricReference
Selurampanel AMPA ReceptorEpilepsy

nM
[1, 2]
Ketanserin 5-HT2A ReceptorHypertension

nM
[3]
PD 0305970 DNA Gyrase (S. pneumo)Antibacterial


M
[4]
Zenarestat Aldose ReductaseDiabetic Neuropathy

nM
[5]
Dual Inhibitors EGFR / VEGFR-2Cancer (Solid Tumors)

nM
[6]

Synthesis & Lead Optimization Workflow

To develop a new therapeutic candidate using this scaffold, researchers should follow this iterative cycle.

Workflow Step1 1. Scaffold Synthesis (Anthranilic Acid + Urea Fusion) Step2 2. N-Alkylation / C-Substitution (Introduce Diversity Vectors) Step1->Step2 Step3 3. Primary Screen (High Throughput Binding/Enzyme Assay) Step2->Step3 Step4 4. Functional Validation (Cell-based / Ex vivo) Step3->Step4 Step5 5. ADMET Profiling (Solubility, CYP Inhibition) Step4->Step5 Decision Hit Validation? Step5->Decision Decision->Step2 Optimize (SAR Loop) Lead Candidate Lead Candidate Decision->Lead Candidate Success

Figure 3: Iterative medicinal chemistry workflow for quinazolinedione lead optimization.

Synthesis Protocol: General Quinazolinedione Formation

Reaction: Anthranilic acid + Urea


 Quinazoline-2,4-dione
  • Mix: 1 eq. of substituted anthranilic acid and 5 eq. of urea.

  • Heat: Melt at 150-160°C for 2-4 hours. The mixture will solidify.

  • Purification: Triturate the solid with water (removes excess urea), then recrystallize from ethanol/DMF.

  • Yield Check: Typical yields 70-90%. Confirm structure via NMR (distinct NH signals at ~11.0 ppm).

References

  • Orain, D. et al. (2017).[1] Design and Synthesis of Selurampanel, a Novel Orally Active and Competitive AMPA Receptor Antagonist. ChemMedChem. Link

  • Faught, E. et al. (2014).[1][8] BGG492 (selurampanel), an AMPA/kainate receptor antagonist drug for epilepsy.[1][8] Expert Opinion on Investigational Drugs. Link

  • Leysen, J. E. et al. (1981). [3H]Ketanserin (R 41 468), a selective 3H-ligand for serotonin2 receptor binding sites. Molecular Pharmacology. Link

  • Pucci, M. J. et al. (2009). Probing the Differential Interactions of Quinazolinedione PD 0305970 and Quinolones with Gyrase and Topoisomerase IV. Antimicrobial Agents and Chemotherapy.[9][10] Link

  • Ao, S. et al. (1990). Characterization of inhibition of aldose reductase by a new inhibitor, FK366. Metabolism. Link

  • Gawad, N. M. A. et al. (2010). Design, synthesis, and antitumor activity of novel quinazoline-2,4-dione derivatives as EGFR/VEGFR dual inhibitors. European Journal of Medicinal Chemistry. Link

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Exploratory

"2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)-" synthesis precursors

An In-depth Technical Guide to the Synthesis Precursors of 3-(2-aminoethyl)-2,4(1H,3H)-Quinazolinedione Introduction The quinazoline-2,4(1H,3H)-dione scaffold is a privileged heterocyclic motif in medicinal chemistry, fo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis Precursors of 3-(2-aminoethyl)-2,4(1H,3H)-Quinazolinedione

Introduction

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, antihypertensive, and anticancer properties.[1] The title compound, 3-(2-aminoethyl)-2,4(1H,3H)-Quinazolinedione, is a valuable intermediate, featuring a reactive primary amine on a flexible ethyl side chain at the N-3 position. This functional handle allows for further derivatization, making it a key building block for the synthesis of more complex pharmaceutical agents and chemical probes.

This technical guide provides a comprehensive overview of the primary synthetic precursors and strategic pathways for the synthesis of 3-(2-aminoethyl)-2,4(1H,3H)-Quinazolinedione. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of the most viable routes, designed for researchers, scientists, and professionals in drug development.

Part 1: Retrosynthetic Analysis and Strategic Overview

The synthesis of 3-(2-aminoethyl)-2,4(1H,3H)-Quinazolinedione can be approached through two primary retrosynthetic strategies. The choice of strategy is often dictated by the availability of starting materials, desired scale, and tolerance for multi-step procedures.

  • Strategy A: Sequential N-Alkylation. This approach involves the initial synthesis of the parent 2,4(1H,3H)-quinazolinedione ring, followed by the introduction of the 2-aminoethyl side chain at the N-3 position. This method is robust but requires protection of the amino group on the alkylating agent to prevent undesirable side reactions.

  • Strategy B: Convergent Cyclization. This more direct route involves the reaction of a precursor that already contains the aminobenzoyl moiety with a reagent that provides the aminoethyl group, leading to simultaneous side-chain introduction and ring closure. A prime example is the reaction between isatoic anhydride and ethylenediamine.

G cluster_A Strategy A: Sequential N-Alkylation cluster_B Strategy B: Convergent Cyclization Target 3-(2-aminoethyl)-2,4(1H,3H)-Quinazolinedione A1 2,4(1H,3H)-Quinazolinedione Target->A1 C-N Disconnection A2 X-(CH2)2-NHP (Protected 2-Aminoethyl Halide) Target->A2 C-N Disconnection B1 Isatoic Anhydride Target->B1 Ring Formation Disconnection B2 Ethylenediamine (H2N-(CH2)2-NH2) Target->B2 Ring Formation Disconnection A1_source Anthranilic Acid Derivatives A1->A1_source B1_source Anthranilic Acid B1->B1_source

Caption: Retrosynthetic analysis of the target molecule.

Part 2: Synthesis of Core Precursors

A successful synthesis relies on the efficient preparation of key starting materials. Here, we detail the synthesis of the two most critical precursors: 2,4(1H,3H)-Quinazolinedione and Isatoic Anhydride.

Precursor I: 2,4(1H,3H)-Quinazolinedione

The parent quinazolinedione ring is a foundational precursor for Strategy A. It can be synthesized through several reliable methods. A common and effective laboratory-scale method involves the condensation of 2-aminobenzamide with a carbonylating agent.

Rationale: This pathway is advantageous as it builds the heterocyclic ring from a simple, commercially available aminobenzamide. The use of a reagent like di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of 4-dimethylaminopyridine (DMAP) provides a mild and efficient method for cyclization.[2]

Experimental Protocol: Synthesis from 2-Aminobenzamide [2]

  • Setup: To a solution of 2-aminobenzamide (1.0 eq) in an appropriate solvent (e.g., anhydrous THF or acetonitrile) in a round-bottom flask, add 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.5 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The resulting crude solid is suspended in a solvent like ethyl acetate, stirred, and filtered to collect the pure 2,4(1H,3H)-quinazolinedione as a white solid.

ParameterValueReference
Starting Material 2-Aminobenzamide[2]
Reagents Boc₂O, DMAP[2]
Solvent THF or Acetonitrile[2]
Temperature Room Temperature[2]
Typical Yield >90%[2]
Precursor II: Isatoic Anhydride

Isatoic anhydride is a highly versatile precursor for Strategy B and for the synthesis of other key intermediates like 2-aminobenzamides.[3] Its preparation from anthranilic acid using phosgene is a classic and high-yielding method.

Rationale: Phosgene acts as a highly effective carbonylating agent, reacting with both the amino and carboxylic acid moieties of anthranilic acid to form the cyclic anhydride. While effective, this method requires stringent safety precautions due to the extreme toxicity of phosgene.

Experimental Protocol: Synthesis from Anthranilic Acid [4]

  • Safety: This procedure must be conducted in a certified chemical fume hood by trained personnel with appropriate personal protective equipment. Phosgene is highly toxic.

  • Setup: Dissolve anthranilic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid.

  • Phosgenation: Bubble phosgene gas through the rapidly stirred solution. The temperature should be monitored and controlled, not exceeding 50 °C. Isatoic anhydride will precipitate out of the solution.

  • Reaction Monitoring: Continue the addition of phosgene until its absorption rate significantly decreases.

  • Isolation: Collect the precipitated solid by filtration and wash thoroughly with cold water to remove residual acid.

  • Purification: The product is typically of high purity after washing and drying.

ParameterValueReference
Starting Material Anthranilic Acid[4]
Reagents Phosgene, HCl[4]
Solvent Water[4]
Temperature < 50 °C[4]
Typical Yield 82-93%[4]

Part 3: Synthetic Pathway Execution

Strategy A: N-Alkylation of 2,4(1H,3H)-Quinazolinedione

This two-step approach offers excellent control and is suitable for producing a variety of N-3 substituted analogs.

Step 1: N-Alkylation with a Protected Side Chain

Rationale: Direct alkylation with 2-bromoethylamine would lead to polymerization and side reactions due to the nucleophilicity of both the quinazolinedione nitrogen and the primary amine of the side chain. Therefore, a protected amine, such as N-(2-bromoethyl)phthalimide, is used. The phthalimide group is a robust protecting group that is stable to the basic conditions of the alkylation reaction.

Experimental Protocol: N-Alkylation

  • Setup: Suspend 2,4(1H,3H)-quinazolinedione (1.0 eq) and potassium carbonate (K₂CO₃) (1.5 eq) in anhydrous dimethylformamide (DMF).

  • Reagent Addition: Add N-(2-bromoethyl)phthalimide (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice water.

  • Isolation: Collect the resulting precipitate by filtration, wash with water, and dry to yield 3-(2-phthalimidoethyl)-2,4(1H,3H)-quinazolinedione.

Step 2: Deprotection of the Amino Group

Rationale: The phthalimide protecting group is classically and efficiently removed by hydrazinolysis. Hydrazine attacks the imide carbonyls, leading to the formation of a stable phthalhydrazide precipitate and liberating the desired primary amine.

Experimental Protocol: Hydrazinolysis

  • Setup: Suspend the 3-(2-phthalimidoethyl)-2,4(1H,3H)-quinazolinedione (1.0 eq) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (2.0-3.0 eq) to the suspension.

  • Reaction: Reflux the mixture for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

  • Workup: Cool the mixture and acidify with concentrated HCl to pH ~1-2 to precipitate any remaining phthalhydrazide and protonate the product amine.

  • Isolation: Filter off the solid precipitate. Neutralize the filtrate with a base (e.g., NaOH solution) to pH >10 and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the organic extracts, concentrate under reduced pressure, and purify by column chromatography or recrystallization to obtain 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione.

G Start 2,4(1H,3H)- Quinazolinedione Step1 N-Alkylation (N-(2-bromoethyl)phthalimide, K2CO3, DMF) Start->Step1 Intermediate 3-(2-Phthalimidoethyl)- 2,4(1H,3H)-quinazolinedione Step1->Intermediate Step2 Deprotection (Hydrazine, EtOH, Reflux) Intermediate->Step2 End Target Product Step2->End

Caption: Workflow for the N-Alkylation synthetic route.

Strategy B: Convergent Cyclization using Isatoic Anhydride

This method is highly atom-economical and can provide the target molecule in a single step from readily available precursors.

Rationale: The reaction of isatoic anhydride with a primary amine is a well-established method for forming 2-aminobenzamides.[3] When ethylenediamine is used, the initial nucleophilic attack occurs at one of the amino groups, leading to the opening of the anhydride ring and the release of CO₂ to form an N-(2-aminoethyl)-2-aminobenzamide intermediate. This intermediate can then undergo intramolecular cyclization to form a different heterocyclic system or, under appropriate conditions with a carbonyl source, form the desired quinazolinedione. A more direct approach involves the initial formation of the benzamide, followed by cyclization.

Experimental Protocol: Isatoic Anhydride and Ethylenediamine

  • Setup: In a round-bottom flask, dissolve isatoic anhydride (1.0 eq) in a suitable solvent such as DMF or ethanol.

  • Reagent Addition: Slowly add ethylenediamine (1.1 eq) to the solution at room temperature. The reaction is often exothermic. A significant evolution of CO₂ gas is typically observed.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) for 6-12 hours to promote the formation of the intermediate N-(2-aminoethyl)-2-aminobenzamide.

  • Cyclization: Cool the mixture. For the subsequent cyclization to the quinazolinedione, a carbonylating agent such as triphosgene or carbonyldiimidazole (CDI) can be added in a second step, often with a non-nucleophilic base in a solvent like THF.[5]

  • Workup and Purification: The final workup and purification would depend on the specific cyclizing agent used but will typically involve an aqueous workup followed by extraction and purification by chromatography or recrystallization.

G IA Isatoic Anhydride Step1 Ring Opening (DMF, 80°C) IA->Step1 EDA Ethylenediamine EDA->Step1 Intermediate N-(2-aminoethyl)- 2-aminobenzamide Step1->Intermediate Step2 Cyclization (e.g., CDI, THF) Intermediate->Step2 End Target Product Step2->End

Caption: Workflow for the convergent cyclization route.

Part 4: Comparative Analysis

FeatureStrategy A: N-AlkylationStrategy B: Convergent Cyclization
Number of Steps 2-3 (including precursor synthesis)Potentially 1-2 steps
Control & Versatility High; easy to adapt for different N-3 side chains.Less versatile; specific to the amine used.
Atom Economy Moderate; involves protecting/deprotecting groups.High; fewer steps and reagents.
Key Precursors 2,4(1H,3H)-Quinazolinedione, Protected aminoethyl halide.Isatoic Anhydride, Ethylenediamine.
Safety Concerns Standard organic synthesis hazards.Potential use of toxic carbonylating agents for cyclization.
Overall Yield Generally reliable and good over two steps.Can be high, but may require optimization.

Conclusion

The synthesis of 3-(2-aminoethyl)-2,4(1H,3H)-Quinazolinedione can be effectively achieved through several strategic routes, each with distinct advantages. The sequential N-alkylation (Strategy A) offers superior control and versatility, making it ideal for medicinal chemistry programs where the synthesis of multiple analogs is required. The convergent cyclization using isatoic anhydride (Strategy B) is a more atom-economical approach that is well-suited for the large-scale synthesis of the target molecule itself, provided the reaction conditions are well-optimized. The selection of the optimal pathway will depend on the specific objectives of the research, scale of production, and available resources.

References

  • Al-Omary, F. A., et al. (2009). Alkylation of 2,4-(1H,3H)-Quinazolinediones with Dialkyl Carbonates Under Microwave Irradiations. Molecules, 14(5), 1860-1868. [Link]

  • Al-Omary, F. A., et al. (2009). Alkylation of 2,4-(1H,3H)-quinazolinediones with dialkyl carbonates under microwave irradiations. PubMed, National Center for Biotechnology Information. [Link]

  • Jiang, J., et al. (2012). Efficient synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles in water without any catalyst. Green Chemistry, 14(10), 2668-2671. [Link]

  • Organic Chemistry Portal. Synthesis of Quinazolinediones. [Link]

  • Hayao, S., et al. (1965). New Sedative and Hypotensive 3-Substituted 2,4(1H,3H)-Quinazolinediones. Journal of Medicinal Chemistry, 8(6), 807-811. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(12), 3845. [Link]

  • Chen, Y.-J., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9393-9400. [Link]

  • Dar'in, D., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3586. [Link]

  • Karim, M. G., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLOS ONE, 20(11), e0335707. [Link]

  • El-Sayed, R., et al. Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. ResearchGate. [Link]

  • Patil, D. A., et al. (2010). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Research Journal of Pharmaceutical Technology, 3(2), 333-341. [Link]

  • Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of the American Chemical Society, 81(12), 3149-3151. [Link]

  • Vasiliev, A. S., et al. (2018). Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes. Acta Crystallographica Section E, 74(Pt 8), 1101-1106. [Link]

  • Chen, Y., et al. (2009). Synthesis of 3-N-Sugar-substituted-2, 4(1H,3H)-quinazolinedionesas Anti-Angiogenesis Agents. Molecules, 14(7), 2446-2457. [Link]

  • Karim, M. G., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PubMed, National Center for Biotechnology Information. [Link]

  • Wagner, E. C., & Fegley, M. F. (1947). Isatoic anhydride. Organic Syntheses, 27, 45. [Link]

  • Google Patents. (2015).
  • ResearchGate. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. [Link]

  • Google Patents. (2013).
  • Khan, K. M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences, 15(3), 5114-5130. [Link]

  • SciSpace. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic. [Link]

  • Flefel, E. M., et al. (2011). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. E-Journal of Chemistry, 8(1), 167-174. [Link]

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Foundational

The Quinazoline-2,4(1H,3H)-dione Scaffold in Medicinal Chemistry: A Comprehensive Technical Review of Pharmacological Targeting and Synthetic Methodologies

Executive Summary: The "Privileged" Pharmacophore In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles form the backbone of targeted therapeutics. Among these, the quinazoline-2,4(1H,3H)-dione...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Pharmacophore

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles form the backbone of targeted therapeutics. Among these, the quinazoline-2,4(1H,3H)-dione scaffold—an oxidized derivative of quinazoline at positions 2 and 4—has emerged as a highly versatile, "privileged structure". Characterized by a rigid, planar benzopyrimidinedione core, this scaffold provides an optimal geometric framework for multivalent interactions, including hydrogen bonding via its N1/N3 protons and C2/C4 carbonyls, and


 stacking through its aromatic system.

This technical whitepaper explores the structure-activity relationships (SAR), mechanistic target engagement, and synthetic methodologies of quinazoline-2,4-dione derivatives, providing a foundational guide for drug development professionals engineering next-generation multi-target inhibitors.

Mechanistic Pathways and Target Engagement

The pharmacological plasticity of the quinazoline-2,4-dione core allows it to be functionalized for diverse therapeutic areas, ranging from oncology to infectious diseases.

Oncology: Kinase and Signal Transduction Inhibition

Recent advancements in oncotherapy have highlighted the scaffold's ability to act as a dual-target inhibitor, a critical strategy for overcoming therapeutic resistance. 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been engineered as potent dual inhibitors of c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases[1].

Causality of Binding: The planar geometry of the quinazoline core allows it to nestle deeply into the ATP-binding clefts of these kinases. Specifically, engineered derivatives form critical hydrogen bonds with highly conserved residues: Asp1222 in the hinge region of c-Met, and Asp1046/Glu885 in VEGFR-2[1]. This dual inhibition simultaneously arrests tumor cell proliferation and starves the tumor by blocking angiogenesis. Furthermore, specific derivatives have demonstrated the ability to disrupt the Wnt/


-catenin signaling pathway, a primary driver in glioblastoma, osteosarcoma, and colorectal cancers.

G Q 3-Substituted Quinazoline-2,4-dione cMet c-Met Tyrosine Kinase (Asp1222 H-Bond) Q->cMet Inhibits VEGFR2 VEGFR-2 Tyrosine Kinase (Asp1046/Glu885 H-Bond) Q->VEGFR2 Inhibits Prolif Tumor Proliferation cMet->Prolif Blocks Angio Tumor Angiogenesis VEGFR2->Angio Blocks Apop Apoptosis Induction Prolif->Apop Promotes Angio->Apop Promotes

Fig 1: Dual c-Met/VEGFR-2 kinase inhibition pathway by quinazoline-2,4-dione derivatives.

Antimicrobial and Antiviral Efficacy

Beyond oncology, the scaffold exhibits fluoroquinolone-like behavior. Quinazoline-2,4-diones act as inhibitors of bacterial DNA gyrase and topoisomerase IV, effectively bypassing resistance mechanisms associated with traditional fluoroquinolones[2]. Hybridization of the scaffold with triazole or tetrazocine moieties at the N1/N3 positions significantly broadens the bioactive spectrum against both Gram-positive (S. aureus) and Gram-negative (E. coli) strains[2].

In virology, 1,2,3-triazolyl 3-hydroxy-quinazoline-2,4(1H,3H)-diones have been identified as highly specific agents against DNA viruses. Notably, specific derivatives have demonstrated inhibitory activity against the Vaccinia virus that is 15-fold more potent than the reference drug Cidofovir[3].

Cardiovascular and Anti-inflammatory Targeting

Guanidine-substituted derivatives of the scaffold have been validated as potent inhibitors of the Na+/H+ exchanger type 1 (NHE-1)[4]. By inhibiting NHE-1, these compounds prevent intracellular sodium overload during ischemia, thereby offering cytoprotective and anti-inflammatory properties crucial for treating cardiovascular pathologies and late diabetic complications[4].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table synthesizes the quantitative efficacy of key structural modifications across various biological targets, providing a benchmark for lead optimization.

Compound / DerivativePrimary TargetBiological ApplicationKey Efficacy MetricRef
Compound 4b (3-substituted dione)c-Met / VEGFR-2 TKOncology (Antiproliferative)IC50: 0.052–0.084 µM[1]
Compound 24b11 (1,2,3-triazolyl 3-hydroxy)Vaccinia VirusAntiviralEC50: 1.7 µM[3]
Compound 11 (Guanidine derivative)NHE-1 / MacrophagesCardiovascular / Anti-inflammatoryIC50: 15.64 µM[4]
Compound 13 (N1/N3-triazole hybrid)E. coli / C. albicansAntibacterial / AntifungalMIC: 65 mg/mL (E. coli)[2]

Experimental Workflows: Synthetic Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the foundational quinazoline-2,4(1H,3H)-dione core. These protocols are designed as self-validating systems, incorporating mechanistic causality and in-process analytical controls.

Protocol A: Classical Condensation (Anthranilic Acid and Urea)

This robust, scalable method relies on the thermal condensation of anthranilic acid with an excess of urea[5].

Mechanistic Causality: The reaction is driven by high thermal energy (160 °C), which is required to overcome the activation barrier for the initial nucleophilic attack of the anthranilic acid's amine group onto the electrophilic carbonyl of urea. This step eliminates ammonia gas, forming a ureido intermediate. Continuous heating forces a subsequent intramolecular cyclization, eliminating a water molecule to close the pyrimidine ring[5].

Step-by-Step Procedure:

  • Reagent Preparation: Combine 0.5 mol (68.5 g) of 2-aminobenzoic acid (anthranilic acid) with a 7-fold molar excess of urea (3.5 mol, 210 g) in a round-bottom flask equipped with a reflux condenser[5]. Note: The excess urea acts as both a reactant and a high-boiling solvent melt.

  • Thermal Condensation: Gradually heat the solid mixture to 160 °C with continuous stirring. Maintain this temperature for 12 hours. The evolution of ammonia gas (detectable via damp red litmus paper turning blue at the condenser outlet) serves as an in-process indicator of the initial nucleophilic substitution.

  • Cooling and Trituration: Allow the reaction melt to cool to 80 °C, then slowly pour it into 500 mL of cold distilled water to precipitate the crude product and dissolve unreacted urea.

  • Isolation and Validation: Filter the precipitate under vacuum. Recrystallize from hot ethanol to yield pure quinazoline-2,4(1H,3H)-dione.

  • Self-Validation Check: Confirm product purity via Melting Point (expected ~350-352 °C, dec.) and FT-IR (presence of strong C=O stretching bands at ~1710 cm⁻¹ and ~1660 cm⁻¹, and broad N-H stretching at ~3180 cm⁻¹).

G A Anthranilic Acid (Nucleophile) Cond Condensation (160 °C, 12h) A->Cond U Urea (Electrophile) U->Cond Int Ureido Intermediate Cond->Int -NH3 Cyc Cyclization (-H2O) Int->Cyc Intramolecular Attack Prod Quinazoline- 2,4(1H,3H)-dione Cyc->Prod

Fig 2: Synthetic workflow for classical thermal condensation of quinazoline-2,4-dione.

Protocol B: Eco-Efficient Green Synthesis via CO2 Fixation

Modern medicinal chemistry prioritizes sustainable synthesis. This protocol utilizes carbon dioxide and 2-aminobenzonitrile in an aqueous medium, bypassing toxic reagents like phosgene or isocyanates[6].

Mechanistic Causality: The reaction utilizes a thermoregulated catalyst (such as melamine) or organic superbases (e.g., DBU) to activate CO2. The base facilitates the nucleophilic attack of the amine from 2-aminobenzonitrile onto the activated CO2, forming a carbamate intermediate. Subsequent hydration of the nitrile group to an amide allows for intramolecular cyclization[6].

Step-by-Step Procedure:

  • Reactor Charging: In a high-pressure stainless-steel autoclave, charge 2-aminobenzonitrile (10 mmol), the catalyst (e.g., melamine, 1 mmol), and 20 mL of deionized water[6].

  • Pressurization: Seal the reactor, purge three times with CO2 to remove atmospheric air, and finally pressurize the system with CO2 to 4.2 MPa[6].

  • Cycloaddition: Heat the reactor to 120 °C and stir for 12 hours. The elevated pressure increases the solubility of CO2 in water, driving the thermodynamic equilibrium toward the carbamate intermediate.

  • Product Separation: Cool the reactor to room temperature and carefully vent the excess CO2. The quinazoline-2,4(1H,3H)-dione selectively precipitates from the aqueous solution.

  • Catalyst Recovery: Filter the product. The aqueous filtrate containing the thermoregulated catalyst can be directly reused for subsequent runs, minimizing process waste[6].

Conclusion & Future Directions

The quinazoline-2,4(1H,3H)-dione scaffold remains a cornerstone of rational drug design. Its ability to be selectively functionalized at the N1, N3, C6, and C7 positions allows medicinal chemists to finely tune electronic and steric parameters, enabling high-affinity binding to diverse targets ranging from viral DNA to human receptor tyrosine kinases. Future drug discovery efforts will likely focus on leveraging this scaffold for multi-target directed ligands (MTDLs) to combat complex, polygenic diseases such as metastatic cancers and neurodegenerative disorders.

References

  • Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Molecular Diversity (2025).

  • The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results (2022). 6

  • First Discovery of Novel 3-Hydroxy-quinazoline-2,4(1H,3H)-diones as Specific Anti-Vaccinia and Adenovirus Agents via “Privileged Scaffold” Refining Approach. Bioorganic & Medicinal Chemistry (2025). 3

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Pharmaceuticals (NIH) (2024). 2

  • Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)dione. CyberLeninka (2024). 4

  • Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry (2023). 1

  • Docking study, synthesis and antimicrobial evaluation of some novel 4-anilino quinazoline derivatives. Research in Pharmaceutical Sciences (Ovid) (2014). 5

Sources

Exploratory

The Privileged Scaffold: 3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione

This guide provides an in-depth technical analysis of 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione (CAS 30386-01-7), a critical heterocyclic intermediate and privileged scaffold in medicinal chemistry. From Janssen’s Ser...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione (CAS 30386-01-7), a critical heterocyclic intermediate and privileged scaffold in medicinal chemistry.

From Janssen’s Serotonergic Antagonists to Modern Multi-Target Ligands

Executive Summary

3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione is a bicyclic organic compound featuring a quinazoline-2,4-dione core substituted at the N3 position with a primary aminoethyl chain. Historically, it emerged from the seminal work of Janssen Pharmaceutica in the 1960s and 70s during the golden age of serotonin (5-HT) and adrenergic receptor ligand discovery.

While most famous as the structural backbone of Ketanserin (the first selective 5-HT2A antagonist), this amine is not merely a transient intermediate. It serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets, including α1-adrenergic receptors, Na+/H+ exchanger isoform 1 (NHE-1), and bacterial topoisomerases.

Chemical Attribute Specification
IUPAC Name 3-(2-aminoethyl)-1H-quinazoline-2,4-dione
CAS Number 30386-01-7
Molecular Formula C₁₀H₁₁N₃O₂
Molecular Weight 205.21 g/mol
Key Pharmacophore Quinazolinedione (Bioisostere of coumarin/quinolone)
Primary Utility Precursor to 5-HT2A antagonists (Ketanserin, SGB-1534)

Historical Discovery: The Janssen Legacy

The history of this molecule is inextricably linked to Dr. Paul Janssen and his systematic modification of the 4-phenylpiperidine and quinazolinone pharmacophores.

The Serotonin-Adrenergic Connection

In the late 1970s, Janssen researchers sought agents that could antagonize serotonin-induced vasoconstriction and platelet aggregation. They identified that the quinazoline-2,4-dione ring system conferred high affinity for 5-HT2 receptors when linked to a 4-(4-fluorobenzoyl)piperidine moiety.

  • The Breakthrough: The discovery of Ketanserin (R41468) in 1980.

  • The Role of the Amine: The 3-(2-aminoethyl)quinazoline-2,4-dione moiety acts as the "anchor," binding to the hydrophobic pocket of the G-protein coupled receptor (GPCR), while the ethyl spacer positions the piperidine headgroup to interact with aspartate residues in the receptor channel.

Unlike the chloroethyl analogue (CAS 5081-87-8), which is the standard electrophile for alkylating piperidines in industrial synthesis, the aminoethyl variant (CAS 30386-01-7) became a vital tool for exploring reverse-amide linkers and urea derivatives , expanding the SAR (Structure-Activity Relationship) beyond simple alkyl chains.

Chemical Synthesis & Protocols

The synthesis of 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione relies on the reactivity of isatoic anhydride , a versatile reagent that allows for rapid assembly of the heterocyclic core.

Pathway A: The Isatoic Anhydride Ring-Opening (Primary Route)

This method is preferred for its atom economy and avoidance of hazardous alkylating agents.

Mechanism:

  • Nucleophilic attack of the primary amine (ethylenediamine) on the anhydride carbonyl.

  • Ring opening to form an anthranilamide intermediate.

  • Intramolecular cyclization (condensation) to close the quinazolinedione ring.

Synthesis_Pathway Isatoic Isatoic Anhydride Inter Intermediate: N-(2-aminoethyl)-2-aminobenzamide Isatoic->Inter Nucleophilic Attack (-CO2) EDA Ethylenediamine (Excess) EDA->Inter Product Target: 3-(2-aminoethyl)quinazoline-2,4-dione Inter->Product Ring Closure (High Temp or Catalyst) Cyclization Cyclization Agent (CDI or Phosgene equivalent) Cyclization->Product Optional Promoter

Figure 1: Synthetic workflow for the generation of the aminoethyl quinazolinedione core.

Experimental Protocol (Bench Scale)

Note: This protocol assumes the use of excess diamine to prevent dimerization.

  • Reagents: Isatoic anhydride (1.0 eq), Ethylenediamine (5.0 eq), Dioxane or Ethanol (Solvent).

  • Procedure:

    • Dissolve ethylenediamine in dioxane at room temperature.

    • Slowly add isatoic anhydride portion-wise (exothermic reaction).

    • Heat the mixture to reflux (100°C) for 3–5 hours. Evolution of CO₂ gas indicates ring opening.

    • Cyclization Step: If the ring does not close spontaneously, a carbonyl source like 1,1'-Carbonyldiimidazole (CDI) or ethyl chloroformate is added to the intermediate anthranilamide to force ring closure.

  • Work-up:

    • Cool reaction to 0°C. The product often precipitates as a white/off-white solid.

    • Filter and wash with cold water (to remove excess diamine).

    • Recrystallize from DMF/Ethanol.

Pathway B: The Gabriel Synthesis Modification

For researchers requiring absolute selectivity (avoiding bis-quinazolinedione formation), a protected amine approach is used.

  • React Isatoic Anhydride with N-Boc-ethylenediamine .

  • Cyclize to form 3-(2-(Boc-amino)ethyl)quinazoline-2,4-dione .

  • Deprotect with TFA/DCM to yield the free amine.

Pharmacological Utility & Applications

The 3-(2-aminoethyl)quinazoline-2,4-dione scaffold is not pharmacologically inert. It possesses intrinsic bioactivity that is modulated by N3-substitution.

5-HT2A and Alpha-1 Adrenergic Blockade

The quinazolinedione core mimics the binding properties of the piperazine/piperidine pharmacophores found in Prazosin.

  • Mechanism: The dione oxygens function as hydrogen bond acceptors for Serine/Threonine residues in the GPCR transmembrane domain.

  • Application: Used as a competitive antagonist fragment in fragment-based drug design (FBDD) for dual 5-HT/Alpha blockers.

NHE-1 Inhibition (Cardioprotection)

Recent studies (e.g., Research Results in Pharmacology, 2024) have utilized this specific amine to synthesize guanidine derivatives .

  • Workflow: Reacting 3-(2-aminoethyl)quinazoline-2,4-dione with S-methylisothiourea yields guanidinylated analogues.

  • Effect: These compounds inhibit the Na+/H+ exchanger isoform 1 (NHE-1), reducing intracellular calcium overload during ischemia-reperfusion injury.

Antibacterial Gyrase Inhibitors

The structural similarity to fluoroquinolones allows this scaffold to target bacterial DNA gyrase.

  • Modification: The primary amine is derivatized with heteroaromatic aldehydes (Schiff bases) or sulfonyl chlorides.

  • Target: Stabilization of the DNA-Gyrase cleavable complex, leading to bacterial cell death.

Structural Validation Data

When synthesizing or sourcing this compound, the following physicochemical data serves as a quality control standard.

PropertyValue / Observation
Physical State White to pale yellow crystalline powder
Melting Point 290–291 °C (Decomposes)
Solubility Soluble in DMSO, DMF, hot acetic acid; Poorly soluble in water/ethanol
pKa (Calculated) ~12.16 (Amine), ~9.5 (Imide NH)
IR Spectrum Peaks at 1710 cm⁻¹ (C=O, urea), 3300 cm⁻¹ (NH stretch)

References

  • Janssen, P. A. J. (1985). Pharmacology of Ketanserin. Journal of Cardiovascular Pharmacology. Link

  • Karim, M. G., et al. (2025).[1][2] Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking and pharmacological evaluation. PLoS ONE. Link[1]

  • Vartanyan, R. S. (2016). Synthesis of Essential Drugs: Ketanserin and Analogues. Elsevier Science. Link

  • Santa Cruz Biotechnology . (n.d.).[3] 3-Amino-1H-quinazoline-2,4-dione Product Data. Link

  • Gheidari, N. Z., et al. (2024).[4] Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Research Results in Pharmacology. Link

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Detailed Guide to the Synthesis of 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione from Isatoic Anhydride

Introduction: The Significance of Quinazolinediones and a Streamlined Synthetic Approach Quinazoline-2,4(1H,3H)-diones represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Quinazolinediones and a Streamlined Synthetic Approach

Quinazoline-2,4(1H,3H)-diones represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The strategic introduction of various substituents onto the quinazolinedione ring system allows for the fine-tuning of their pharmacological profiles. The title compound, 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione, is a valuable intermediate, possessing a reactive primary amine that serves as a handle for further molecular elaboration and the development of novel drug candidates.

This application note provides a comprehensive guide for the synthesis of 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione from readily available isatoic anhydride and ethylenediamine. This method offers an efficient and direct route to the target molecule, avoiding harsh reaction conditions and complex purification procedures. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and offer expert insights to ensure a successful and reproducible synthesis.

Reaction Mechanism: A Stepwise Look at the Formation of the Quinazolinedione Ring

The synthesis of 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione from isatoic anhydride and ethylenediamine proceeds through a well-established reaction pathway involving nucleophilic acyl substitution and subsequent intramolecular cyclization. The reaction is initiated by the nucleophilic attack of one of the amino groups of ethylenediamine on one of the carbonyl carbons of isatoic anhydride[2].

The key steps of the mechanism are as follows:

  • Nucleophilic Attack and Ring Opening: The more nucleophilic primary amine of ethylenediamine attacks the more electrophilic carbonyl carbon (C4) of the isatoic anhydride. This leads to the opening of the anhydride ring and the formation of an unstable tetrahedral intermediate.

  • Proton Transfer and Intermediate Formation: A proton transfer event occurs, leading to the formation of a more stable 2-aminobenzamide intermediate.

  • Intramolecular Cyclization: The second amino group of the ethylenediamine moiety then acts as an intramolecular nucleophile, attacking the second carbonyl carbon (C2) of the intermediate.

  • Dehydration and Aromatization: The resulting tetrahedral intermediate undergoes dehydration to form the stable quinazolinedione ring system.

This reaction cascade is a powerful method for the construction of the quinazolinedione scaffold from simple starting materials.

Reaction_Mechanism Isatoic_Anhydride Isatoic Anhydride Intermediate_1 Tetrahedral Intermediate Isatoic_Anhydride->Intermediate_1 Nucleophilic Attack Ethylenediamine Ethylenediamine Ethylenediamine->Intermediate_1 Intermediate_2 2-Aminobenzamide Intermediate Intermediate_1->Intermediate_2 Ring Opening & Proton Transfer Intermediate_3 Cyclized Intermediate Intermediate_2->Intermediate_3 Intramolecular Cyclization Final_Product 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione Intermediate_3->Final_Product Dehydration

Caption: Reaction mechanism for the synthesis of 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Isatoic Anhydride98%Sigma-Aldrich
Ethylenediamine99%Acros Organics
Dimethylformamide (DMF)Anhydrous, 99.8%Alfa Aesar
Diethyl EtherACS GradeFisher Scientific
Round-bottom flask (100 mL)--
Magnetic stirrer and stir bar--
Reflux condenser--
Heating mantle--
Buchner funnel and filter paper--
Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add isatoic anhydride (1.63 g, 10 mmol).

  • Solvent and Reagent Addition: Add anhydrous dimethylformamide (DMF, 20 mL) to the flask and stir the mixture to obtain a suspension. To this suspension, add ethylenediamine (0.60 g, 10 mmol) dropwise at room temperature over a period of 5-10 minutes. Expert Insight: The dropwise addition of ethylenediamine helps to control the initial exothermic reaction.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to 100-110 °C using a heating mantle. Maintain this temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 9:1).

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature. Pour the cooled mixture into ice-cold water (100 mL) with stirring. A precipitate will form.

  • Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether (10 mL) to remove any remaining impurities.

  • Drying and Characterization: Dry the purified product in a vacuum oven at 60 °C to a constant weight. The final product, 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione, should be an off-white to pale yellow solid. Characterize the product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental_Workflow Start Start: Weigh Reagents Step1 Dissolve Isatoic Anhydride in DMF Start->Step1 Step2 Add Ethylenediamine Dropwise Step1->Step2 Step3 Heat to 100-110°C for 4-6h Step2->Step3 Step4 Cool to Room Temperature Step3->Step4 Step5 Precipitate in Ice-Cold Water Step4->Step5 Step6 Filter and Wash the Solid Step5->Step6 Step7 Dry the Final Product Step6->Step7 End End: Characterize Product Step7->End

Caption: Experimental workflow for the synthesis of 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione.

Quantitative Data Summary

ParameterValue
Molar Ratio (Isatoic Anhydride:Ethylenediamine)1:1
Reaction Temperature100-110 °C
Reaction Time4-6 hours
Expected Yield75-85%
AppearanceOff-white to pale yellow solid
Melting Point (literature)Varies depending on purity

Expert Insights & Troubleshooting

  • Choice of Solvent: DMF is an excellent solvent for this reaction as it has a high boiling point and can dissolve both the starting materials and the intermediates. Other high-boiling polar aprotic solvents like DMSO could also be used.

  • Purity of Reagents: The use of anhydrous DMF is recommended to prevent any side reactions with water. Ensure the purity of the starting materials for a cleaner reaction and higher yield.

  • Reaction Monitoring: TLC is a crucial tool for monitoring the progress of the reaction. The disappearance of the starting materials and the appearance of the product spot will indicate the completion of the reaction.

  • Troubleshooting: Low Yield: If the yield is lower than expected, consider the following:

    • Incomplete Reaction: Extend the reaction time or slightly increase the temperature.

    • Impure Reagents: Use freshly opened or purified reagents.

    • Losses during Work-up: Ensure efficient precipitation and careful handling during filtration.

  • Troubleshooting: Impure Product: If the product is impure, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification[1].

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione from isatoic anhydride. The detailed mechanistic explanation and expert insights offer a comprehensive understanding of the chemical transformation, empowering researchers to confidently perform this synthesis and utilize the product for further drug discovery and development efforts.

References

  • Organic Chemistry Portal. Synthesis of Quinazolinediones. [Link]

  • Al-Soud, Y. A., et al. (2020). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 25(15), 3432. [Link]

  • Mahdavi, M., et al. (2016). Synthesis of novel fused quinazolinone derivatives. Molecular Diversity, 20(3), 677-685. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. [Link]

  • LibreTexts. (2022). Chemistry of Acid Anhydrides. [Link]

Sources

Application

Application Note: Regioselective N-Alkylation of 2,4(1H,3H)-Quinazolinedione

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It prioritizes mechanistic understanding and robust, scalable protocols over generic instruct...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It prioritizes mechanistic understanding and robust, scalable protocols over generic instructions.

[1][2]

Executive Summary

The 2,4(1H,3H)-quinazolinedione scaffold (benzoyleneurea) is a privileged pharmacophore found in serotonin antagonists (e.g., Pelanserin), antihypertensives, and PARP inhibitors. However, its functionalization presents a classic chemoselectivity challenge: the scaffold contains two nucleophilic nitrogen atoms (N1 and N3) with distinct electronic environments.

This guide provides validated protocols for:

  • N3-Selective Alkylation: Leveraging pKa differences under thermodynamic control.

  • N1-Selective Synthesis: Overcoming the natural preference for N3 via protection strategies or de novo synthesis.

  • N1,N3-Dialkylation: Conditions for exhaustive functionalization.

Mechanistic Grounding & Regioselectivity

To control the reaction, one must understand the acidity and nucleophilicity of the two sites.

pKa and Acidity Profile

The quinazolinedione core exhibits tautomerism, but the acidity difference is the governing factor in alkylation:

  • N3-H (Imidic): Flanked by two carbonyls (C2 and C4). It is significantly more acidic (

    
    ).
    
  • N1-H (Aniprotic/Amidic): Flanked by the benzene ring and C2 carbonyl. It is less acidic (

    
    ).
    
The Control Logic
  • Weak Bases (Carbonates): Bases like

    
     or 
    
    
    
    in aprotic polar solvents will exclusively deprotonate N3. The resulting anion is stabilized by resonance between the two carbonyl oxygens.
  • Strong Bases (Hydrides): Bases like

    
     will deprotonate both positions. Once deprotonated, the N1 anion is often more nucleophilic due to the electron-donating effect of the fused benzene ring, but steric hindrance at N1 (peri-interaction with C8-H) often complicates direct N1-monoalkylation without protection groups.
    
Decision Pathway (DOT Visualization)

G Start 2,4(1H,3H)- Quinazolinedione Cond_Weak Weak Base (K2CO3, Acetone/DMF) Start->Cond_Weak Cond_Strong Strong Base (NaH, DMF, Excess RX) Start->Cond_Strong Cond_Protect 1. Protection (N3) 2. Strong Base 3. Deprotection Start->Cond_Protect Inter_N3 N3-Anion (Thermodynamic) Cond_Weak->Inter_N3 Deprotonation Inter_Di Dianion Cond_Strong->Inter_Di Double Deprotonation Prod_N1 N1-Alkyl Product Cond_Protect->Prod_N1 Regiocontrol Prod_N3 N3-Alkyl Product Inter_N3->Prod_N3 Alkylation Prod_Dialkyl N1,N3-Dialkyl Product Inter_Di->Prod_Dialkyl Exhaustive Alkylation

Caption: Decision tree for selecting reaction conditions based on the desired substitution pattern.

Experimental Protocols

Protocol A: N3-Selective Alkylation (Standard)

Objective: Mono-alkylation at the N3 position. Mechanism: Exploits the higher acidity of N3-H using a mild base.

Reagents:

  • Substrate: 2,4(1H,3H)-Quinazolinedione (1.0 equiv)

  • Base: Anhydrous

    
     (1.5 – 3.0 equiv)
    
  • Electrophile: Alkyl Halide (1.1 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetone (for highly reactive halides)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with quinazolinedione (10 mmol) and anhydrous

    
     (15 mmol).
    
  • Solvation: Add DMF (20 mL) and stir at Room Temperature (RT) for 30 minutes. This pre-stirring period ensures deprotonation of the N3 proton.

  • Addition: Add the alkyl halide (11 mmol) dropwise.

    • Note: For secondary halides or less reactive electrophiles, add NaI (0.1 equiv) as a catalyst (Finkelstein condition).

  • Reaction:

    • Reactive Halides (BnBr, MeI): Stir at RT for 4–12 hours.

    • Unreactive Halides: Heat to 60–80°C.

    • Green Alternative: Microwave irradiation at 130°C for 15 mins typically drives this reaction to completion with high yields [1].

  • Work-up: Pour the mixture into ice-cold water (100 mL). The product usually precipitates. Filter, wash with water, and dry.[1] If no precipitate forms, extract with EtOAc.

Validation:

  • N3-alkylation is confirmed by the lack of NOE correlation between the new alkyl group and the aromatic H-8 proton.

Protocol B: N1,N3-Dialkylation

Objective: Exhaustive alkylation of both nitrogen atoms. Mechanism: Uses a strong base to deprotonate both sites, overcoming the lower acidity of N1.

Reagents:

  • Base: NaH (60% dispersion in oil, 3.0 equiv)

  • Solvent: Anhydrous DMF or THF.

Step-by-Step Methodology:

  • Activation: Suspend NaH (30 mmol) in anhydrous DMF (30 mL) under Argon/Nitrogen atmosphere at 0°C.

  • Addition: Add quinazolinedione (10 mmol) portion-wise. Evolution of

    
     gas will be observed. Stir for 30 mins at 0°C, then warm to RT for 30 mins.
    
  • Alkylation: Cool back to 0°C. Add Alkyl Halide (2.5 – 3.0 equiv) slowly.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Quench: Carefully quench with saturated

    
     solution (excess NaH reacts violently).
    
  • Work-up: Extract with EtOAc, wash organic layers with brine (to remove DMF), dry over

    
    , and concentrate.
    
Protocol C: N1-Selective Synthesis (The "Protection" Route)

Objective: Mono-alkylation at N1. Challenge: Direct N1 alkylation is difficult because N3 reacts first. Strategy: Protect N3


 Alkylate N1 

Deprotect N3.

Step-by-Step Methodology:

  • Protection (N3):

    • React quinazolinedione with Benzoyl chloride (1.1 equiv) or SEM-Cl in the presence of mild base (

      
      ).
      
    • Why? The N3 position reacts first (see Protocol A). Isolate the N3-protected intermediate.

  • Alkylation (N1):

    • Dissolve N3-protected intermediate in DMF.

    • Add NaH (1.2 equiv) followed by the target Alkyl Halide (1.1 equiv).

    • Stir at RT until TLC indicates consumption of starting material.

  • Deprotection:

    • For Benzoyl: Reflux in hydrazine hydrate/ethanol or NaOH/MeOH to remove the N3-benzoyl group [2].

    • For SEM: Treat with TFA or TBAF.

Alternative (The "Anthranilic" Route): For industrial scalability, it is often superior to alkylate the precursor rather than the dione.

  • Alkylate methyl anthranilate (or isatoic anhydride) to obtain the N-alkyl anthranilate.

  • Cyclize with urea (fusion at 180°C) or potassium cyanate in acetic acid. This guarantees N1 regioselectivity because the alkyl group is installed before the ring closes [3].

Quality Control & Data Interpretation

Distinguishing regioisomers is critical. Use the following NMR markers to validate your product.

FeatureN3-Alkylated ProductN1-Alkylated Product
1H NMR (Aromatic) H-8 (doublet, ~7.9-8.1 ppm) is unaffected.H-8 often shifts due to proximity to N1-substituent.
NOESY / ROESY No correlation between N-Alkyl protons and H-8.Strong correlation between N-Alkyl protons and H-8 (peri-position).
13C NMR (N-CH2) Typically 40–44 ppm (shielded).Typically 48–52 ppm (deshielded).
IR Spectroscopy Sharp NH stretch (N1-H) often visible if N1 is unsubstituted.N3-H stretch is distinct; Carbonyl bands shift slightly.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Mixture of Mono- and Di-alkylated products Base too strong or excess electrophile.Switch to

(Protocol A) and strictly limit RX to 1.05 equiv.
O-Alkylation observed Use of silver salts or highly hard electrophiles.Avoid Ag salts; stick to thermodynamic conditions (alkali carbonates).
Low conversion in Protocol A Poor solubility or low nucleophilicity.Add catalyst (KI or TBAI) or switch to Microwave heating (130°C).

References

  • Microwave-Assisted N3-Alkylation: Lazić, M. et al. "Alkylation of 2,4-(1H,3H)-Quinazolinediones with Dialkyl Carbonates Under Microwave Irradiations." Molecules, 2022.[2][3]

  • N1-Selective Strategy via Protection: Gao, S. et al. "Selective N1-Alkylation of 1,3-Dibenzoylquinazoline-2,4(1H,3H)-Dione." Synthetic Communications, 2018.

  • De Novo Synthesis (Anthranilic Route): Wosczyk, D. et al. "Synthesis of N-substituted quinazoline-2,4-diones." Journal of Heterocyclic Chemistry.

  • NMR Characterization of Regioisomers: Kerns, E. et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations." Journal of Organic Chemistry.

Sources

Method

Application Note: Purification of 3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione by Recrystallization

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Scalable Purification, Thermodynamic Control, and Analytical Validation Introduction & Chemical Context In pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Scalable Purification, Thermodynamic Control, and Analytical Validation

Introduction & Chemical Context

In pharmaceutical development, the purity of early-stage intermediates dictates the success and safety of downstream synthetic campaigns. 3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione (CAS: 5348-52-7) is a pivotal nitrogen-containing heterocycle. It serves as the foundational building block for synthesizing ketanserin , a highly selective 5-HT2 serotonin receptor antagonist used in cardiovascular and neurological research 1[1]. Furthermore, this quinazoline-2,4-dione scaffold is integral to the development of emerging therapeutics, including NHE-1 inhibitors for ischemia 2[2] and novel CB1 receptor agonists 3[3].

Because downstream coupling reactions (such as the alkylation of the primary amine to form ketanserin) are highly sensitive to nucleophilic impurities, achieving >99.0% purity of this intermediate is non-negotiable. This guide details a thermodynamically driven, self-validating recrystallization protocol designed to isolate the pure free base.

Physicochemical Profile & Solvent Selection Rationale

The intelligent design of a recrystallization protocol requires exploiting the target molecule's structural dichotomy. 3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione possesses:

  • A Hydrophobic Core: The aromatic quinazoline-2,4-dione ring engages in strong intermolecular hydrogen bonding, driving high crystal lattice energy and poor solubility in cold, non-polar solvents 4[4].

  • A Hydrophilic Tail: The basic 2-aminoethyl side chain significantly increases solubility in protic solvents.

Causality in Solvent Selection: Using a single-solvent system like pure ethanol often results in moderate recovery yields because the amine tail retains too much solubility at low temperatures. Conversely, pure water fails to dissolve the hydrophobic core efficiently even at boiling. Therefore, a binary solvent system of Ethanol/Water (80:20 v/v) is optimal. Ethanol acts as the primary solvent to disrupt the crystal lattice at reflux, while water acts as a tunable anti-solvent that drastically steepens the solubility curve upon cooling, forcing the compound out of solution and maximizing recovery.

Table 1: Solvent System Solubility Profile

Solvent SystemBehavior at 25°CBehavior at Reflux (75-80°C)Suitability for Recrystallization
Pure EthanolSparingly solubleHighly solubleModerate (Low recovery yield)
Pure WaterInsolubleSparingly solublePoor (Insufficient dissolution)
Ethyl AcetateInsolubleInsolublePoor (Acts only as an anti-solvent)
EtOH/Water (80:20) Insoluble Completely soluble Optimal (High purity & recovery)

Experimental Workflow

The following flowchart illustrates the logical progression of the purification process, highlighting critical control points such as hot filtration and controlled cooling.

RecrystallizationWorkflow Start Crude 3-(2-aminoethyl)quinazoline- 2,4(1H,3H)-dione Dissolution Dissolution in Hot EtOH/H₂O (Reflux, 75-80°C) Start->Dissolution Decolorization Activated Carbon Treatment (Optional, 15 min) Dissolution->Decolorization If highly colored HotFiltration Hot Filtration (Remove insoluble impurities) Dissolution->HotFiltration If lightly colored Decolorization->HotFiltration Cooling Controlled Cooling (Room Temp -> 4°C) HotFiltration->Cooling Filtrate Isolation Vacuum Filtration & Cold Solvent Wash Cooling->Isolation Crystal Slurry Drying Vacuum Drying (50°C, 12 h) Isolation->Drying Pure Pure Crystalline Product (>99% Purity) Drying->Pure

Figure 1: Step-by-step workflow for the recrystallization of 3-(2-aminoethyl)quinazoline-2,4-dione.

Step-by-Step Methodology

  • Preparation & Dissolution: Suspend 10.0 g of crude 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione in 50 mL of an 80:20 (v/v) Ethanol/Water mixture in a round-bottom flask equipped with a reflux condenser. Heat to a gentle reflux (~78°C) using a heating mantle. Add additional solvent dropwise (up to 20 mL) only until complete dissolution is achieved. Mechanistic Insight: Minimizing solvent volume ensures the solution is fully saturated at the boiling point, which maximizes the thermodynamic driving force for crystallization upon cooling.

  • Decolorization (Conditional): If the crude mixture is dark brown or yellow (indicating oxidized amine byproducts), temporarily remove the flask from heat, cautiously add 0.5 g of activated carbon, and resume reflux for 15 minutes.

  • Hot Filtration: Pre-heat a Buchner funnel and filter flask with hot solvent to prevent premature crystallization. Rapidly filter the boiling solution through a tightly packed pad of Celite to remove activated carbon and insoluble polymeric impurities.

  • Controlled Nucleation & Cooling: Transfer the clear filtrate to an Erlenmeyer flask. Allow the solution to cool undisturbed to room temperature (20-25°C) over 2 hours. Mechanistic Insight: Rapid cooling (e.g., plunging immediately into an ice bath) forces rapid precipitation, which traps solvent and impurities within the forming crystal lattice (occlusion). Slow, controlled cooling promotes the growth of large, highly pure crystals. Once at room temperature, transfer the flask to an ice bath (4°C) for 1 hour to push the equilibrium and maximize yield.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with 2 x 10 mL of ice-cold 80:20 Ethanol/Water. This displaces the impure mother liquor without redissolving the purified product.

  • Drying: Transfer the crystals to a watch glass and dry in a vacuum oven at 50°C for 12 hours to remove residual moisture and ethanol.

Analytical Validation (Self-Validating System)

A robust protocol must validate its own success. To confirm the structural integrity and purity of the recrystallized product, the following analytical suite is required. Failure to meet these parameters indicates occlusion or solvent retention, prompting a review of the cooling kinetics.

Table 2: Analytical Validation Parameters

Analytical MethodTarget ParameterAcceptance CriteriaMechanistic Significance
HPLC (UV) Chromatographic Purity≥ 99.0% (at 220 nm & 310 nm)Confirms the removal of soluble organic byproducts and unreacted starting materials.
Melting Point Thermal TransitionSharp range (≤ 2°C variance)Validates crystal lattice integrity; a broad or depressed range indicates impurity occlusion.
1H-NMR (DMSO-d6) Chemical ShiftsAmine (~2.5 ppm), Aromatic (~7.1-8.0 ppm)Confirms molecular structure and the absolute absence of trapped solvent (EtOH peaks at 1.06/3.44 ppm).

Troubleshooting & Optimization

Table 3: Common Recrystallization Issues and Corrective Actions

ObservationMechanistic CauseCorrective Action
Oiling Out (Product separates as a liquid phase)The compound melts before dissolving, or the solvent polarity is mismatched, causing liquid-liquid phase separation.Add a small volume of pure ethanol to increase solubility, or slightly lower the reflux temperature. Seed the cooling solution with a pure crystal.
Low Yield (< 60% recovery)An excess of solvent was used during the initial dissolution step.Concentrate the mother liquor under reduced pressure by 50% and perform a second crop crystallization at 4°C.
Colored Crystals Chromophoric impurities were occluded within the crystal lattice due to rapid cooling.Repeat the recrystallization step utilizing activated carbon, and ensure a strictly controlled, slower cooling rate.

References

  • Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)dione Source: CyberLeninka URL:[Link]

  • Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery Source: PubMed Central (PMC) URL:[Link]

  • The Medicinal Functionality of Quinazolines Source: ResearchGate URL:[Link]

Sources

Application

Application Note: Comprehensive NMR Characterization of 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione

Introduction and Pharmacological Context The quinazolinedione core is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the design of [1],[2], and[3]. Specifically, 3-(2-aminoethyl)-2,4(1H...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Context

The quinazolinedione core is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the design of [1],[2], and[3]. Specifically, 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione serves as a critical pharmacophore and synthetic intermediate; the primary amine on the ethyl chain provides a versatile handle for further functionalization (e.g., peptide conjugation or bistriazole formation).

As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective assignment of fused bicyclic heterocycles. Alkylation of the quinazolinedione core can theoretically occur at N1, N3, or the oxygen atoms (O-alkylation)[4]. This application note provides a robust, self-validating NMR protocol designed not merely to list chemical shifts, but to establish an authoritative framework for definitive structural elucidation.

Experimental Design: Causality and Solvent Dynamics

The selection of the NMR solvent is the most critical variable in this analysis. Anhydrous DMSO-d6 (100.0 atom % D) is mandatory for this workflow.

The Causality: The molecule contains two highly exchangeable proton environments: the imide proton (N1-H) and the primary amine (NH2). In protic solvents (like Methanol-d4) or insufficiently dried DMSO, rapid chemical exchange with residual water will broaden these critical diagnostic signals into the baseline, rendering them invisible. Furthermore, DMSO-d6 strongly solvates the polar quinazolinedione system, preventing aggregation and ensuring sharp lineshapes.

Self-Validating NMR Acquisition Protocol

Every step in this methodology includes an internal validation check to ensure the integrity of the acquired data.

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of anhydrous DMSO-d6. Transfer to a high-quality 5 mm NMR tube.

  • Validation Check: Inspect the tube against a light source. The solution must be completely optically clear. Micro-particulates will cause magnetic susceptibility gradients, ruining the lineshape and obscuring fine

    
    -couplings.
    
Step 2: 1D H NMR Acquisition
  • Action: Acquire at 400 MHz (or higher) using a 30° excitation pulse, 16 scans, and a 2.0 s relaxation delay (D1).

  • Causality: A 30° pulse ensures rapid recovery of longitudinal magnetization. The 2.0 s D1 allows the slowly relaxing N1-H proton to fully repopulate the ground state, ensuring accurate integration.

  • Validation Check: Measure the Full Width at Half Maximum (FWHM) of the residual DMSO pentet (2.50 ppm). If FWHM > 1.0 Hz, re-shim the Z1 and Z2 gradients. Poor shimming will obscure the critical 1.5 Hz meta-coupling between H-5 and H-7.

Step 3: 1D C NMR Acquisition
  • Action: Acquire at 100 MHz using a power-gated decoupling sequence (e.g., zgpg30), 1024 scans, and a D1 of 2.0–3.0 s.

  • Causality: Quaternary carbons (C-2, C-4, C-4a, C-8a) lack attached protons to provide dipole-dipole relaxation pathways, resulting in long

    
     times. A longer D1 prevents signal saturation[4].
    
  • Validation Check: Check the signal-to-noise ratio (SNR) of the C-4a bridgehead carbon (~113.8 ppm). If SNR < 5:1, double the number of scans.

Step 4: 2D HSQC and HMBC
  • Action: Acquire gradient-selected

    
    H-
    
    
    
    C HSQC and HMBC spectra.
  • Causality: The aliphatic CH2-NH2 carbon frequently resonates at ~39.5 ppm, perfectly overlapping with the massive DMSO-d6 solvent septet (39.52 ppm). 1D

    
    C NMR cannot reliably resolve this. HSQC bypasses this by correlating the carbon to its proton at 2.75 ppm, pulling the signal out of the solvent noise.
    

Workflow A Sample Prep: Anhydrous DMSO-d6 Validate: Clear solution, no particulates B 1D 1H & 13C NMR Acquisition Validate: FWHM < 1.0 Hz on TMS A->B C 2D NMR: HSQC & HMBC Validate: Cross-peaks above noise floor B->C D Data Processing & Integration Validate: 2H integration for N3-CH2 C->D

Self-validating NMR workflow for quinazolinedione characterization.

Spectral Assignments and Mechanistic Insights

Table 1: H NMR Data (400 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)Multiplicity

(Hz)
Int.Assignment Rationale
N1-H 11.43Broad singlet (br s)-1HHighly deshielded imide proton; broad due to quadrupolar relaxation.
H-5 7.93Doublet of doublets (dd)8.0, 1.51HDeshielded by the magnetic anisotropy of the adjacent C4=O group.
H-7 7.64Triplet of doublets (td)8.0, 1.51HPara to N1; typical aromatic splitting pattern.
H-8 7.20Doublet (d)8.01HOrtho to N1; shielded relative to H-5.
H-6 7.18Triplet (t)8.01HMeta to N1.
N3-CH2 3.95Triplet (t)6.52HAlpha to the electron-withdrawing imide nitrogen (N3).
CH2-NH2 2.75Triplet (t)6.52HAlpha to the primary amine; shielded relative to N3-CH2.
NH2 1.80Broad singlet (br s)-2HPrimary amine protons; highly variable depending on moisture content.
Table 2: C NMR Data (100 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)TypeAssignment Rationale
C-4 162.2C=OImide carbonyl; highly deshielded[4].
C-2 150.4C=OUrea-type carbonyl; shielded relative to C-4[4].
C-8a 139.4C (Ar)Aromatic bridgehead, ortho to N1.
C-7 135.3CH (Ar)Aromatic methine.
C-5 127.5CH (Ar)Aromatic methine.
C-6 122.8CH (Ar)Aromatic methine.
C-8 115.4CH (Ar)Aromatic methine.
C-4a 113.8C (Ar)Aromatic bridgehead, alpha to C-4.
N3-CH2 42.5CH2Aliphatic carbon attached to imide nitrogen[4].
CH2-NH2 39.5CH2Aliphatic carbon attached to primary amine (overlaps with DMSO-d6).
Structural Elucidation Logic: Confirming N3-Alkylation

To definitively prove that the ethylenediamine chain is attached at the N3 position (and not N1 or O4), we rely on the


 HMBC correlations. The protons of the N3-CH2  group (δ 3.95) will show strong heteronuclear multiple-bond correlations to both the C-2  (δ 150.4) and C-4  (δ 162.2) carbonyls. If the alkylation had occurred at N1, the CH2 protons would correlate to C-2 and the aromatic C-8a, but not to C-4. This logical relationship is mapped below.

HMBC H5 H-5 (δ 7.93) C4 C-4 (δ 162.2) H5->C4 3J C8a C-8a (δ 139.4) H5->C8a 3J H_N3 N3-CH2 (δ 3.95) H_N3->C4 3J C2 C-2 (δ 150.4) H_N3->C2 3J

Key HMBC correlations confirming N3-alkylation of the quinazolinedione.

References

  • Title: Synthesis and Characterization of New Bistriazole Quinazolinediones and their Urease Inhibition Activities Source: Letters in Organic Chemistry URL: [Link]

  • Title: Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular accumulation and evasion of efflux Source: Iowa Research Online URL: [Link]

  • Title: Novel Quinazolin-2,4-Dione Hybrid Molecules as Possible Inhibitors Against Malaria: Synthesis and in silico Molecular Docking Studies Source: Frontiers in Molecular Biosciences URL: [Link]

  • Title: DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate Source: ACS Omega URL: [Link]

Sources

Method

Technical Application Note: Structural Elucidation and Quality Control of 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione via High-Field NMR

Part 1: Executive Summary & Strategic Importance The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, serving as a core for 5-HT antagonists, antihypertensives (e.g., Bunazosin), an...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Importance

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, serving as a core for 5-HT antagonists, antihypertensives (e.g., Bunazosin), and novel antibacterial agents targeting DNA gyrase. The specific derivative 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione represents a critical intermediate. Its primary amine side chain serves as a "chemical handle" for further functionalization, making its structural purity paramount for downstream synthetic success.

This Application Note provides a rigorous protocol for the structural verification of this compound. Unlike simple aliphatic amines, the quinazolinedione core introduces significant tautomeric and solubility challenges that necessitate specific NMR acquisition parameters.

Part 2: Experimental Protocol

Sample Preparation Logic

Objective: Maximize signal-to-noise (S/N) while preventing aggregation-induced line broadening.

  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.

    • Reasoning: The quinazoline-2,4-dione core possesses high lattice energy due to intermolecular hydrogen bonding (N1-H···O=C). Chloroform (CDCl3) typically fails to dissolve this scaffold at sufficient concentrations. DMSO disrupts these intermolecular bonds, ensuring a homogeneous solution.

  • Concentration: 10–15 mg in 0.6 mL DMSO-d6.

    • Note: Higher concentrations (>30 mg) may lead to stacking interactions, causing upfield shifts in aromatic protons (anisotropic shielding).

  • Reference Standard: Tetramethylsilane (TMS,

    
     0.00 ppm) or residual DMSO pentet (
    
    
    
    2.50 ppm).
Instrument Parameters (High-Field NMR)

To ensure quantitative accuracy (qNMR) and resolution of coupling constants:

Parameter1H NMR Setting13C NMR SettingRationale
Frequency 400 MHz or higher100 MHz or higherEssential for resolving aromatic multiplets.
Pulse Angle 30° or 90°30°30° allows faster repetition rates.
Relaxation Delay (D1) 1.0 - 5.0 s2.0 - 5.0 sN1-H and Quaternary carbons (C2, C4) have long T1 times.
Scans (NS) 16 - 641024 - 4096Carbonyls are quaternary and insensitive; require high NS.
Temperature 298 K (25°C)298 K (25°C)Standard; heating to 313 K can sharpen broad NH signals.

Part 3: Spectral Analysis & Data Interpretation[1]

Structural Numbering & Logic

The assignment follows the standard IUPAC numbering for the quinazoline core.

  • Position 1 (N1): Amide-like nitrogen, protonated.

  • Position 2 (C2): Urea-like carbonyl.

  • Position 3 (N3): Urea-like nitrogen, substituted with the ethylamine chain.

  • Position 4 (C4): Amide-like carbonyl.

1H NMR Spectral Data (400 MHz, DMSO-d6)

Consensus assignment derived from validated analogs (N3-alkylated quinazolinediones).

Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Insight
11.45 - 11.60 Broad Singlet1H-N1-H Highly deshielded due to lactam resonance and H-bonding. Disappears with D2O shake.
7.90 - 7.96 Doublet (dd)1H

H-5 Deshielded by the anisotropic effect of the C4 carbonyl.
7.60 - 7.70 Triplet (td)1H

H-7 Typical aromatic "roofing" effect with H-6/H-8.
7.15 - 7.25 Multiplet2H-H-6, H-8 H-8 is often slightly upfield; these signals may overlap.
3.95 - 4.05 Triplet2H

N3-CH

Deshielded by the adjacent urea nitrogen (N3).
2.75 - 2.85 Triplet2H

CH

-NH

Typical range for methylene adjacent to a primary amine.
1.50 - 2.50 Broad Singlet2H--NH

Highly variable. Often merges with the water peak (~3.3 ppm) or appears broad due to exchange.

Critical Validation Point: The triplet at ~4.0 ppm is diagnostic for N3-alkylation. If O-alkylation occurred (a common impurity in base-catalyzed synthesis), this signal would shift downfield to ~4.4-4.6 ppm.

13C NMR Spectral Data (100 MHz, DMSO-d6)
Chemical Shift (

, ppm)
Carbon TypeAssignmentStructural Insight
162.0 - 162.5 Quaternary (C=O)C-4 Amide carbonyl; most deshielded signal.
150.0 - 150.5 Quaternary (C=O)C-2 Urea carbonyl; characteristic of the dione core.
139.5 - 140.0 Quaternary (C)C-8a Bridgehead carbon adjacent to N1.
135.0 - 135.5 Methine (CH)C-7
127.0 - 127.8 Methine (CH)C-5
122.0 - 122.8 Methine (CH)C-6
115.0 - 116.0 Methine (CH)C-8
114.0 - 114.5 Quaternary (C)C-4a Bridgehead carbon adjacent to C4.
42.0 - 44.0 Methylene (CH

)
N3-CH

Alpha to the dione nitrogen.
38.0 - 40.0 Methylene (CH

)
CH

-NH

Beta to the dione; adjacent to amine.

Part 4: Visualization & Workflow

The following diagram illustrates the "Structural Verification Pipeline" required to confirm the identity of the synthesized intermediate before proceeding to library generation.

G Start Crude Product (Isatoic Anhydride + Diamine) Purification Purification (Recrystallization EtOH/H2O) Start->Purification Prep Sample Prep (15mg in 0.6mL DMSO-d6) Purification->Prep Acquisition Acquisition (1H: 16 scans, 13C: 1024 scans) Prep->Acquisition Analysis Spectral Analysis (Verify N3-Alkylation vs O-Alkylation) Acquisition->Analysis Decision Quality Check (Purity > 95%?) Analysis->Decision Decision->Purification Fail (Recrystallize) Release Release for Library Synthesis Decision->Release Pass

Figure 1: Standard Operating Procedure (SOP) workflow for the isolation and verification of quinazoline-2,4-dione intermediates.

Part 5: Troubleshooting & Common Artifacts

The "Missing" Amine Protons

In DMSO-d6, the primary amine protons (-NH2) and the amide proton (N1-H) are "exchangeable."

  • Issue: The -NH2 signal may be extremely broad or invisible if the DMSO is "wet" (contains H2O).

  • Solution: Add 1-2 drops of D2O to the NMR tube.

    • Result: The N1-H peak at ~11.5 ppm and the -NH2 peak will disappear. The HDO peak at ~3.3-4.0 ppm will increase. This confirms the assignment of exchangeable protons.

N3 vs. O4 Alkylation

A common synthetic pitfall is O-alkylation at the C4 carbonyl oxygen.

  • Diagnostic: Check the 13C NMR.[1][2]

    • N-Alkylation (Correct): C4 carbonyl remains at ~162 ppm.

    • O-Alkylation (Incorrect): The C4 carbon shifts significantly upfield (to ~155-158 ppm) due to the loss of the carbonyl character (becoming an imidate).

Part 6: References

  • Core Scaffold Validation:

    • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent.[3][4][5] Molecules2022 , 27(12), 3923.

  • Analogous N-Alkyl Assignments:

    • Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2.[6][7] PLoS One2025 , 20(11), e0335707.

  • General Synthetic Route (Isatoic Anhydride):

    • Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones.[8][9] Comptes Rendus Chimie2011 , 14(10), 960-966.

  • NMR Solvent Data:

    • Cambridge Isotope Laboratories NMR Solvent Data Chart.

Sources

Application

Application Note: Advanced LC-HRMS/MS Characterization and Fragmentation Dynamics of 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione

Prepared by: Senior Application Scientist, Mass Spectrometry Core Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Executive Summary & Chemical Context The compound 3-(2-aminoethy...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Mass Spectrometry Core Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

The compound 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione is a highly versatile pharmacophore and a critical synthetic intermediate in the development of 5-HT2A receptor antagonists. Most notably, it forms the structural core of the antihypertensive drug ketanserin[1]. In drug metabolism and pharmacokinetics (DMPK) studies, tracking this moiety is essential, as primary amine appendages are highly susceptible to enzymatic modification, while the quinazoline-2,4-dione core remains metabolically resilient[2].

This application note provides a definitive, self-validating methodology for the liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS) analysis of this compound. By moving beyond simple standard operating procedures, this guide elucidates the causality behind the gas-phase fragmentation dynamics and chromatographic behavior, empowering scientists to troubleshoot matrix interferences and confidently assign structural isomers.

Table 1: Physicochemical and Exact Mass Profile
ParameterValueAnalytical Implication
Chemical Formula C10H11N3O2Base for isotopic pattern matching.
Monoisotopic Mass 205.0851 DaRequires HRMS for exact mass confirmation.
Precursor Ion [M+H]+ 206.0924 DaPrimary target for positive electrospray ionization (ESI+).
pKa (Aliphatic Amine) ~9.5Dictates the need for acidic mobile phases to ensure protonation.

Mechanistic Fragmentation Dynamics (The "Why")

Understanding the collision-induced dissociation (CID) pathways of 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione is critical for developing robust Multiple Reaction Monitoring (MRM) assays. In my experience, nominal mass instruments (like standard triple quadrupoles) often misassign fragments due to isobaric neutral losses. High-resolution mass spectrometry (HRMS) reveals three distinct, causal fragmentation pathways:

  • Gas-Phase Deamination (Low CE): The primary aliphatic amine is highly susceptible to protonation. Upon mild collision energy (15 eV), the molecule readily expels ammonia (NH3, 17.0265 Da), forming a highly stable, conjugated 3-vinylquinazoline-2,4-dione intermediate at m/z 189.0659. This is a hallmark of ethylamine-substituted heterocycles[1].

  • The Isobaric Divergence (Medium CE): At 20–25 eV, the precursor (m/z 206.0924) undergoes a neutral loss of ~43 Da. Without HRMS, this is often assumed to be a single pathway. However, it is a dual mechanism:

    • Pathway 2a: Cleavage of the N-C bond expels the side chain as aziridine (C2H5N, 43.0422 Da), leaving the intact quinazoline-2,4-dione core at m/z 163.0502.

    • Pathway 2b: A retro-Diels-Alder-like ring opening of the pyrimidine dione core expels isocyanic acid (HNCO, 43.0058 Da), yielding m/z 163.0866.

  • Deep Core Cleavage (High CE): At elevated energies (>30 eV), the intermediate fragments undergo secondary losses of HNCO, a defining characteristic of the quinazoline-2,4-dione scaffold[2].

Table 2: High-Resolution MRM Transitions and Mechanistic Assignments
Precursor (m/z)Product (m/z)Neutral LossMass ErrorCE (eV)Structural Assignment
206.0924189.065917.0265 (NH3)< 2.0 ppm153-vinylquinazoline-2,4-dione
206.0924163.050243.0422 (C2H5N)< 2.0 ppm20Quinazoline-2,4-dione core
206.0924163.086643.0058 (HNCO)< 2.0 ppm25Ring-opened isocyanate loss
189.0659146.060143.0058 (HNCO)< 2.0 ppm30Secondary HNCO loss

Visualizing the Fragmentation Pathway

The following diagram maps the causal relationships between the precursor ion and its high-resolution fragments.

Isobaric_Fragmentation cluster_0 Isobaric Neutral Losses (~43 Da) M Precursor Ion[M+H]+ m/z 206.0924 3-(2-aminoethyl)quinazoline-2,4-dione F2a [M+H - C2H5N]+ m/z 163.0502 Quinazoline-2,4-dione core M->F2a - Aziridine (43.0422 Da) CE: 20 eV F2b [M+H - HNCO]+ m/z 163.0866 Ring-opened isocyanate loss M->F2b - HNCO (43.0058 Da) CE: 25 eV F1 [M+H - NH3]+ m/z 189.0659 3-vinylquinazoline-2,4-dione M->F1 - NH3 (17.0265 Da) CE: 15 eV F4 [m/z 163.05 - HNCO]+ m/z 120.0444 2-aminobenzoyl cation F2a->F4 - HNCO CE: 35 eV F3 [m/z 189 - HNCO]+ m/z 146.0601 Secondary isocyanate loss F1->F3 - HNCO CE: 30 eV

Figure 1: High-resolution ESI-CID fragmentation pathway detailing isobaric losses.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Every step includes a specific quality control checkpoint to verify that the chemistry and the instrumentation are performing as intended[3].

Step 1: Matrix Extraction and Protein Precipitation
  • Causality: 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione is highly polar. Liquid-liquid extraction (LLE) often results in poor recovery. Protein precipitation (PPT) with acidified organic solvent is required to disrupt protein binding while keeping the amine protonated.

  • Procedure:

    • Aliquot 50 µL of biological sample (e.g., plasma) into a microcentrifuge tube.

    • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an appropriate internal standard (e.g., Ketanserin-d4).

    • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an LC vial.

  • Self-Validation Checkpoint (Recovery Check): Spike a post-extraction blank matrix with the analyte. If the peak area of the pre-extraction spiked sample is <85% of the post-extraction spike, the precipitation ratio must be adjusted to 1:4 to ensure complete protein denaturation.

Step 2: Chromatographic Separation
  • Causality: Standard C18 columns often suffer from poor retention and peak tailing for basic primary amines. A Pentafluorophenyl (PFP) stationary phase is selected because it provides orthogonal retention mechanisms (π-π interactions with the quinazoline core and hydrogen bonding), ensuring the analyte elutes away from the ion-suppressing solvent front.

  • Procedure:

    • Column: Phenomenex Kinetex PFP (50 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, re-equilibrate at 5% B for 1.5 min. Flow rate: 0.4 mL/min.

  • Self-Validation Checkpoint (Retention Factor): The void volume (

    
    ) is ~0.3 min. The analyte must elute at 
    
    
    
    > 1.2 min. If
    
    
    < 1.0 min, increase the initial aqueous hold time; otherwise, matrix salts will cause catastrophic ion suppression.
Step 3: MS/MS Acquisition
  • Causality: Positive ESI is mandated by the easily protonated primary amine. The source temperature must be optimized to volatilize the aqueous mobile phase without inducing thermal degradation of the ethylamine side chain.

  • Procedure:

    • Ionization: ESI Positive mode.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 400°C.

    • Acquisition: Monitor the quantitative MRM transition 206.0924 → 189.0659 (CE: 15 eV) and the qualitative transition 206.0924 → 146.0601 (CE: 30 eV).

  • Self-Validation Checkpoint (In-Source Fragmentation): Monitor the ratio of m/z 206 to m/z 189 in a Q1 full scan (without collision gas). If the m/z 189 peak exceeds 5% of the precursor abundance prior to the collision cell, the Declustering Potential (DP) or Capillary Voltage is too high and is fracturing the molecule in the source. Reduce DP by 10V increments until the precursor is stabilized.

References

  • PubChem. "Ketanserin". National Center for Biotechnology Information.

  • Back, H. M., et al. "Development of a Novel Method to Measure Ketanserin in Guinea Pig Plasma by Multiple Reaction Monitoring and its Application to Pharmacokinetic Studies." International Journal of Engineering Research & Technology (IJERT), 2015.

  • El-Sayed, N. N. E., et al. "Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches." MDPI Molecules, 2024.

Sources

Method

Protocol for Evaluating 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione as a PARP-1/2 Inhibitor

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Introduction & Mechanistic Rationale The development of Poly(ADP-rib...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Researchers, Assay Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The development of Poly(ADP-ribose) polymerase (PARP) inhibitors represents a paradigm shift in precision oncology, successfully exploiting the genetic concept of synthetic lethality[1]. PARP-1 and PARP-2 are critical enzymes in the base excision repair (BER) pathway, responsible for detecting and repairing DNA single-strand breaks (SSBs).

The compound 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione (hereafter referred to as 3-AEQ ) serves as a highly potent pharmacophore scaffold for PARP inhibition[2]. The quinazoline-2,4(1H,3H)-dione core structurally mimics the nicotinamide moiety of NAD+, allowing it to competitively bind to the catalytic domain of PARP enzymes[3].

The Causality of Efficacy: By binding to the catalytic site, 3-AEQ prevents the synthesis of poly(ADP-ribose) (PAR) chains. This not only halts the recruitment of downstream DNA repair effectors but also induces "PARP trapping," where the inactive PARP enzyme remains tightly bound to the DNA lesion[4]. During the S-phase of the cell cycle, advancing replication forks collide with these trapped PARP-DNA complexes, converting SSBs into highly toxic double-strand breaks (DSBs)[1]. In healthy cells, these DSBs are resolved via homologous recombination (HR). However, in HR-deficient tumor cells (e.g., those harboring BRCA1/2 mutations), the inability to repair these DSBs leads directly to cell death—a phenomenon known as synthetic lethality[5].

G SSB Single-Strand Break (SSB) PARP PARP-1/2 Activation SSB->PARP Recruits DSB Double-Strand Break (DSB) at Replication Fork PARP->DSB Unrepaired SSBs Inhibitor 3-AEQ Scaffold (PARP Inhibitor) Trapping PARP Trapping & Catalytic Inhibition Inhibitor->Trapping Induces Trapping->PARP Blocks Trapping->DSB Exacerbates HR_Proficient BRCA Proficient (HR Repair) DSB->HR_Proficient HR_Deficient BRCA Deficient (HR Defective) DSB->HR_Deficient Survival Cell Survival HR_Proficient->Survival Repairs DNA Death Cell Death (Synthetic Lethality) HR_Deficient->Death Unrepaired DNA

Mechanism of PARP-1/2 Inhibition and Synthetic Lethality in HR-Deficient Cells.

Experimental Workflow Overview

To rigorously evaluate 3-AEQ, we employ a self-validating, three-tiered testing funnel: starting with direct enzymatic inhibition, progressing to cellular target engagement, and culminating in phenotypic synthetic lethality.

Workflow Prep Compound Preparation Enzymatic Cell-Free Assay (IC50) Prep->Enzymatic Cellular Target Engagement (PARylation) Enzymatic->Cellular Phenotypic Phenotypic Assay (Clonogenic) Cellular->Phenotypic Analysis Data Analysis & Validation Phenotypic->Analysis

Experimental Workflow for Evaluating PARP-1/2 Inhibitor Efficacy.

Compound Preparation & Handling

Rationale: Quinazoline-2,4-dione derivatives exhibit variable aqueous solubility. To prevent compound precipitation—which artificially inflates apparent IC50 values—stock solutions must be prepared in anhydrous solvents and serially diluted prior to aqueous exposure.

  • Stock Preparation: Dissolve 3-AEQ powder in 100% anhydrous DMSO to yield a 10 mM stock solution. Vortex and sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Storage: Aliquot the 10 mM stock into amber glass vials to prevent photodegradation. Store at -20°C. Avoid multiple freeze-thaw cycles.

  • Working Dilutions: Prepare a 10-point, 3-fold serial dilution series in 100% DMSO. Only dilute into aqueous assay buffers immediately prior to the experiment to maintain a final DMSO concentration of

    
     1% (v/v) to prevent solvent-induced cytotoxicity or enzyme denaturation.
    

In Vitro Cell-Free Assay: Enzymatic Activity & Selectivity

Rationale: Before assessing cellular phenotypes, direct catalytic inhibition of the isolated PARP-1 and PARP-2 enzymes must be quantified. We utilize a chemiluminescent assay that measures the PARP-catalyzed incorporation of biotinylated NAD+ onto immobilized histone proteins[6].

Protocol: Chemiluminescent PARP Assay

Self-Validation Checkpoint: Include Olaparib as a positive control to benchmark assay sensitivity and validate enzyme integrity.

  • Plate Preparation: Coat a 96-well white opaque plate with 50 µL/well of Histone solution. Incubate overnight at 4°C. Wash 3x with PBS containing 0.1% Tween-20 (PBST).

  • Buffer Formulation: Prepare the PARP Assay Buffer (50 mM Tris-HCl pH 8.0, 4 mM MgCl2). Crucial Step: Add 250 µM Dithiothreitol (DTT) fresh. DTT is required to keep the catalytic cysteine residues of PARP in a reduced, active state[6].

  • Enzyme Addition: Add recombinant human PARP-1 (0.5 ng/µL) or PARP-2 (3.75 ng/µL) diluted in assay buffer to the respective wells[6].

  • Compound Incubation: Add 5 µL of the 3-AEQ serial dilutions. Incubate for 30 minutes at room temperature to allow for steady-state binding.

  • Reaction Initiation: Add 10 µL of a master mix containing Biotinylated NAD+ and activated (sonicated) calf thymus DNA. Causality Note: Activated DNA mimics double-strand breaks, which is strictly required to allosterically activate the PARP enzyme[6].

  • Detection: Incubate for 1 hour. Wash 3x with PBST. Add 50 µL of Streptavidin-HRP conjugate. Incubate for 30 minutes, wash, and add chemiluminescent substrate.

  • Readout: Measure luminescence using a microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Cellular Target Engagement: Intracellular PARylation Assay

Rationale: A compound may show nanomolar potency in a biochemical assay but fail in cells due to poor membrane permeability or high efflux. This assay confirms that 3-AEQ enters the cell and engages PARP in its native chromatin environment. We use Hydrogen Peroxide (H2O2) to induce massive oxidative DNA damage, forcing the cell to hyper-activate PARP and synthesize detectable PAR polymers.

Protocol: Western Blot for PAR Accumulation
  • Cell Seeding: Seed HeLa or MDA-MB-231 cells at

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Compound Treatment: Treat cells with 3-AEQ at varying concentrations (e.g., 10 nM, 100 nM, 1 µM) for 2 hours.

  • Damage Induction: Add H2O2 to a final concentration of 2 mM for exactly 10 minutes. Causality Note: 10 minutes is the optimal window; longer exposures lead to PAR degradation by Poly(ADP-ribose) glycohydrolase (PARG).

  • Lysis: Immediately wash cells with ice-cold PBS to halt the reaction and lyse using RIPA buffer supplemented with protease inhibitors and PARG inhibitors (e.g., ADP-HPD) to preserve the PAR chains.

  • Immunoblotting: Resolve lysates via SDS-PAGE. Transfer to a PVDF membrane and probe with an anti-PAR monoclonal antibody (e.g., clone 10H).

  • Validation: Successful target engagement is indicated by a dose-dependent ablation of the H2O2-induced PAR smear (typically spanning 100-250 kDa).

Phenotypic Assay: Synthetic Lethality (Clonogenic Survival)

Rationale: PARP inhibitors do not immediately kill cells; they require the cell to undergo DNA replication (S-phase) so that trapped PARP complexes can cause replication fork collapse[1]. Short-term viability assays (like CellTiter-Glo at 48 hours) will yield false negatives. A 10-to-14-day clonogenic survival assay is mandatory to evaluate synthetic lethality.

Protocol: Isogenic Clonogenic Assay
  • Model Selection: Utilize an isogenic cell line pair to isolate the variable of HR deficiency. Recommended: DLD-1 BRCA2 Wild-Type (Proficient) vs. DLD-1 BRCA2-/- (Deficient).

  • Seeding: Seed cells at a very low density (500 cells/well) in 6-well plates to allow for distinct colony formation.

  • Treatment: 24 hours post-seeding, add 3-AEQ at concentrations ranging from 1 nM to 10 µM.

  • Incubation: Incubate for 10–14 days. Replace media containing fresh compound every 4 days.

  • Staining & Quantification: Wash plates with PBS, fix with 4% paraformaldehyde for 15 minutes, and stain with 0.5% crystal violet in 20% methanol. Count colonies containing

    
     50 cells.
    
  • Analysis: Normalize survival to the DMSO vehicle control. Calculate the

    
     (Surviving Fraction 50).
    

Data Presentation & Expected Outcomes

To ensure robust internal benchmarking, summarize findings using the following standardized matrices. Quinazoline-2,4(1H,3H)-dione derivatives typically exhibit potent nanomolar activity against PARP-1/2[7].

Table 1: Enzymatic Selectivity Profiling
Target EnzymeAssay TypeExpected 3-AEQ IC50 (nM)Olaparib Control IC50 (nM)Selectivity Index (PARP2/PARP1)
PARP-1 Chemiluminescent1.0 – 10.0~ 5.0Reference
PARP-2 Chemiluminescent0.5 – 15.0~ 2.00.5x – 1.5x
PARP-7 Chemiluminescent> 1000> 1000> 100x
Table 2: Synthetic Lethality Cell Line Panel
Cell LineTissue OriginHR Repair StatusExpected 3-AEQ

(µM)
Phenotypic Outcome
MDA-MB-436 BreastBRCA1 Mutant (Deficient)< 0.5 µMHypersensitive
MDA-MB-231 BreastBRCA Wild-Type (Proficient)> 10.0 µMResistant
DLD-1 BRCA2-/- ColorectalBRCA2 Knockout (Deficient)< 0.1 µMHypersensitive
DLD-1 WT ColorectalBRCA Wild-Type (Proficient)> 10.0 µMResistant

References

1.[2] Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Royal Society of Chemistry (RSC). Available at: [Link] 2.[7] Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors. ChEMBL - EMBL-EBI. Available at: [Link] 3.[3] Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link] 4.[1] The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. PubMed Central (PMC), NIH. Available at:[Link] 5.[5] Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. Annals of Urologic Oncology. Available at: [Link] 6.[4] BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. Journal of Clinical Investigation (JCI). Available at: [Link] 7.[6] PARPtrap™ Combo Assay Kit for PARP1 and PARP2. BPS Bioscience Protocols. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione synthesis

Welcome to the Technical Support Center for the synthesis of 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione . As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione . As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks with this specific compound.

This molecule is a highly valued intermediate in the development of antihypertensive agents (such as ketanserin and pelanserin) and novel topoisomerase inhibitors[1]. However, synthesizing it efficiently requires strict mechanistic control over regioselectivity and nucleophilic additions. This guide bypasses generic advice to provide you with causality-driven protocols, quantitative comparisons, and targeted troubleshooting for the two primary synthetic pathways: the de novo construction via isatoic anhydride (Route A)[2], and the direct N3-alkylation of quinazoline-2,4-dione (Route B)[1].

Mechanistic Workflow

SynthesisPathway IA Isatoic Anhydride + Ethylenediamine Amide 2-Amino-N-(2-aminoethyl)benzamide (Intermediate) IA->Amide Amination (-CO2) Cyclization Cyclization (Triphosgene / Urea) Amide->Cyclization Target 3-(2-Aminoethyl)-2,4(1H,3H)- quinazolinedione Cyclization->Target Route A QD Quinazoline-2,4-dione + N-Boc-2-bromoethylamine BocInt 3-(2-Boc-aminoethyl)- quinazoline-2,4-dione QD->BocInt N3-Alkylation (K2CO3, DMF) Deprotect Deprotection (TFA / DCM) BocInt->Deprotect Deprotect->Target Route B

Fig 1. Comparative synthetic pathways for 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione.

Quantitative Pathway Comparison

Choosing the right synthetic route dictates your downstream purification burden. Below is a data-driven comparison of the two primary methodologies.

ParameterRoute A: Isatoic Anhydride CondensationRoute B: Direct N3-Alkylation (Boc-Protected)
Overall Yield 40% – 55%75% – 85%
Regioselectivity N/A (Constructed de novo)High (N3 preference over N1)
Primary Impurity Bis-acylated dimer (Insoluble)N1-alkylated byproduct, unreacted starting material
Scalability High (Cost-effective reagents)Medium (Requires Boc-protection/deprotection steps)
Reaction Time 12 – 24 hours8 – 12 hours

Self-Validating Experimental Protocol: Route B (Preferred)

We strongly recommend Route B for drug development professionals due to its superior yield and impurity profile. The following protocol is designed as a self-validating system, meaning the chemistry itself provides visual or analytical cues to confirm success at each step.

Step 1: Regioselective N3-Alkylation
  • Preparation : Charge a dry, nitrogen-purged round-bottom flask with quinazoline-2,4(1H,3H)-dione (1.0 eq) and anhydrous DMF (10 mL/g).

  • Deprotonation : Add K₂CO₃ (1.5 eq). Causality Check : We specifically use a mild base. The N3 imide proton is flanked by two carbonyls, making it significantly more acidic (pKa ~8.5) than the N1 amide proton (pKa ~11.1)[3]. K₂CO₃ selectively deprotonates N3 without touching N1, locking in our regioselectivity.

  • Activation : Stir at 60°C for 30 minutes. The heterogeneous mixture will become noticeably more homogeneous as the potassium salt forms.

  • Alkylation : Add N-Boc-2-bromoethylamine (1.1 eq) dropwise. Maintain at 60°C for 6 hours.

  • Validation : Monitor by TLC (EtOAc/Hexane 1:1). The complete consumption of the highly UV-active starting material validates the end of the reaction.

  • Workup : Quench with ice water, extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate to yield 3-(2-Boc-aminoethyl)quinazoline-2,4-dione.

Step 2: Acidic Cleavage (Deprotection)
  • Preparation : Dissolve the intermediate in anhydrous DCM (5 mL/g).

  • Cleavage : Add Trifluoroacetic Acid (TFA) (10 eq) dropwise at 0°C.

  • Validation : Warm to room temperature and stir for 2 hours. Causality Check : The acid protonates the tert-butyl ester, driving the elimination of isobutylene and CO₂ gas. The cessation of gas bubbling acts as a visual, self-validating indicator of reaction completion.

  • Isolation : Concentrate under reduced pressure. Triturate the resulting viscous residue with cold diethyl ether to precipitate the product cleanly as a TFA salt.

Troubleshooting & FAQs

Q1: I am using Route A (isatoic anhydride + ethylenediamine) and observing a massive amount of a highly insoluble byproduct. What is happening? A1: You are observing bis-acylation (dimerization). Ethylenediamine contains two sterically unhindered, equally reactive primary amines. If the stoichiometry is not strictly controlled, one molecule of ethylenediamine will react with two molecules of isatoic anhydride, forming an insoluble dimer[2]. Solution: To suppress this statistically, you must use a massive excess of ethylenediamine (at least 5 to 10 equivalents) and add the isatoic anhydride dropwise as a dilute solution. Alternatively, switch to mono-Boc-ethylenediamine to block the second amine completely.

Q2: During the alkylation of quinazoline-2,4-dione (Route B), I am detecting a secondary spot on TLC that NMR confirms is the N1-alkylated isomer. How do I prevent this? A2: This is a classic loss of thermodynamic control. While the N3 position is more acidic[3], using a strong base (e.g., NaH, KOtBu) or pushing the reaction temperature too high (>100°C) will deprotonate both the N1 and N3 positions, leading to N1-alkylation or N1,N3-bis-alkylation[1]. Solution: Strictly utilize a mild base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (DMF or DMSO) and keep the temperature between 60°C and 80°C.

Q3: My cyclization of the 2-amino-N-(2-aminoethyl)benzamide intermediate using urea is stalling at 50% conversion. Why? A3: Urea is a safe, inexpensive cyclizing agent, but it requires thermal decomposition into isocyanic acid and ammonia to become the active electrophile. This decomposition does not occur efficiently below 130°C. Solution: Ensure your reaction temperature is maintained between 130°C and 150°C. If your solvent boils below this (e.g., toluene), switch to a higher-boiling solvent like DMF or NMP. If high temperatures are degrading your product, substitute urea with triphosgene or ethyl chloroformate in the presence of triethylamine at room temperature[4].

Q4: I have successfully synthesized the free amine product, but my isolated yield after aqueous workup is abysmal (<20%). Where is my product? A4: 3-(2-Aminoethyl)-2,4(1H,3H)-quinazolinedione is highly polar. The primary amine combined with the hydrogen-bond-donating/accepting quinazolinedione core makes the free base highly water-soluble. Solution: Avoid standard aqueous extractions entirely. Instead, isolate the product as a hydrochloride or TFA salt by direct precipitation from the organic phase. If the free base is strictly required, purify the crude reaction mixture directly via reverse-phase chromatography or utilize a strong cation-exchange (SCX) resin to trap the amine.

References[4] Synthesis of Quinazolinediones - Organic Chemistry Portal.https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/quinazolinediones.shtm[2] Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H) - PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10146522/[3] Tuning Ionic Liquid-Based Catalysts for CO2 Conversion into Quinazoline-2,4(1H,3H)-diones - MDPI.https://www.mdpi.com/1420-3049/28/3/1020[1] Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular accumulation and evasion of efflux - Iowa Research Online.https://iro.uiowa.edu/esploro/outputs/doctoral/Design-synthesis-and-evaluation-of-quinazoline-24-dione/9983777150002771

Sources

Optimization

Technical Support Center: Synthesis of 3-Substituted Quinazoline-2,4-diones

Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Side Reactions & Process Optimization[1] Introduction: The Scaffold & The Challenge Welcome to the technical support hub for quinazolin...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Side Reactions & Process Optimization[1]

Introduction: The Scaffold & The Challenge

Welcome to the technical support hub for quinazoline-2,4-dione synthesis. This scaffold is a privileged pharmacophore found in serotonin antagonists (e.g., Ketanserin), antihypertensives, and aldose reductase inhibitors [1].[1]

While the final structure appears stable, the synthetic pathways—particularly those involving isatoic anhydrides or alkylation of the dione core —are fraught with specific side reactions.[1] The quinazoline ring is an "electronic chameleon," acting as an ambident nucleophile that frequently frustrates researchers with regioselectivity issues (N- vs. O-alkylation) and incomplete cyclizations.

Below are the three most common "tickets" we receive from the field, accompanied by mechanistic root-cause analysis and self-validating protocols.

Ticket #1: "My Isatoic Anhydride reaction stalled at the open-chain intermediate."

User Issue:

"I reacted isatoic anhydride with a primary amine. TLC shows the starting material is gone, but the product mass is M+18 higher than expected, and the NMR shows a broad singlet at 6.5 ppm.[1] The ring didn't close."

Scientist Diagnosis: You have successfully formed the 2-aminobenzamide intermediate , but the second step—cyclization to the dione—failed. This is the most common failure mode in the "one-pot" synthesis. The amine nucleophile opens the anhydride ring easily, but re-closing it to form the 3-substituted dione requires a "carbonyl insertion" event (using phosgene equivalents like CDI, triphosgene, or high thermal energy) which often stalls due to steric hindrance or insufficient activation [2].[1]

The Mechanism & Failure Point

IsatoicReaction Isatoic Isatoic Anhydride Inter Intermediate: 2-Aminobenzamide (Open Chain) Isatoic->Inter Nucleophilic Attack (Fast) Amine Primary Amine (R-NH2) Amine->Inter Product Product: 3-Substituted Quinazoline-2,4-dione Inter->Product Cyclization (Slow/Rate Limiting) Side Side Product: Hydrolysis/Stalled Amide Inter->Side H2O / Low Temp CDI Carbonyl Source (CDI / Triphosgene) CDI->Product Required for Closure

Figure 1: The critical bottleneck in isatoic anhydride synthesis is the cyclization of the benzamide intermediate.

Troubleshooting Protocol: The "CDI Boost" Method

If you are stuck at the benzamide stage, do not discard the batch.[1] You can force cyclization in situ.[1][2]

  • Diagnosis: Confirm the intermediate. Look for the amide –CONH– proton (~8.0–9.0 ppm) and the aniline –NH2 protons (~5.0–6.5 ppm) in DMSO-d6.

  • The Fix (One-Pot Modification):

    • Dissolve the crude benzamide intermediate in dry 1,4-Dioxane or DMF .

    • Add 1.2 equivalents of Carbonyl Diimidazole (CDI) .[1]

    • Heat to 100°C for 4 hours.

    • Why? CDI activates the aniline nitrogen, creating an imidazole-urea intermediate that rapidly cyclizes with the amide carbonyl, ejecting imidazole [3].

Ticket #2: "I'm getting O-alkylation instead of N-alkylation."

User Issue:

"I tried to introduce a substituent at the N1 position of the pre-formed quinazoline-2,4-dione using an alkyl halide. I isolated a product with the correct mass, but the UV profile is different, and the C=O stretch in IR is weak."

Scientist Diagnosis: You are battling the Ambident Nucleophile problem. The deprotonated quinazoline-2,4-dione has resonance structures that delocalize the negative charge onto the oxygen atoms (O2 and O4) and the nitrogen atoms (N1 and N3).

  • Kinetic Control: Often favors O-alkylation (harder nucleophile center).

  • Thermodynamic Control: Favors N-alkylation (formation of the stable amide).[1]

Regioselectivity Logic Map

Regioselectivity cluster_conditions Reaction Conditions Anion Quinazoline-2,4-dione Anion (Ambident Nucleophile) SoftBase Soft Base / Polar Aprotic (K2CO3 in DMF/Acetone) Anion->SoftBase HardMetal Hard Metal / Ag Salts (Ag2CO3) Anion->HardMetal N_Alk N-Alkylation (Desired) Thermodynamic Product SoftBase->N_Alk Major Path O_Alk O-Alkylation (Impurity) Kinetic Product SoftBase->O_Alk Minor Path HardMetal->N_Alk Minor Path HardMetal->O_Alk Major Path

Figure 2: Base and solvent selection dictates the ratio of N- vs. O-alkylation.

Optimization Protocol: Ensuring N-Selectivity

To lock in N-alkylation, you must use the "HSAB" (Hard and Soft Acids and Bases) principle to your advantage [4].

VariableRecommendation for N-AlkylationExplanation
Base K₂CO₃ or Cs₂CO₃ Alkali metal carbonates promote N-alkylation via chelation control. Avoid Ag₂CO₃ (promotes O-alkylation).
Solvent DMF or DMSO Polar aprotic solvents solvate the cation (K+), leaving the "naked" anion free to react thermodynamically (N-attack).[1]
Temperature 60–80°C Higher temperatures favor the thermodynamic product (N-alkyl) over the kinetic product (O-alkyl).
Reagent Alkyl Bromides Alkyl iodides are more reactive but can sometimes lead to lower regioselectivity due to rapid kinetics.[1]

Ticket #3: "My Palladium-Catalyzed Carbonylation turned into black tar."

User Issue:

"I'm trying to synthesize the dione from 2-iodoaniline using CO gas and an amine. The reaction turned black, and I mostly recovered de-iodinated aniline."

Scientist Diagnosis: This is a classic Catalyst Deactivation and Reductive Dehalogenation issue.

  • Black Tar: Indicates Pd precipitation (Pd black).[1] Your ligand is not stabilizing the Pd(0) species sufficiently.

  • De-iodination: If CO pressure is too low or the amine is too basic/reducing, the Pd-Ar intermediate undergoes protodemetallation instead of CO insertion.[1]

Corrective Workflow
  • Ligand Switch: Move to a bidentate ligand like Xantphos or dppf .[1] These have a wide bite angle that favors the reductive elimination of the quinazolinedione and stabilizes the metal center [5].[1]

  • CO Source: If using CO balloons, ensure aggressive stirring to overcome gas-liquid mass transfer limitations. Alternatively, use solid CO surrogates like Molybdenum Hexacarbonyl (Mo(CO)₆) or Phenyl Formate for better stoichiometry control.[1]

  • Base Choice: Switch from Et₃N (which can act as a reducing agent) to an inorganic base like K₃PO₄ .[1]

FAQ: Rapid Characterization

Q: How do I quickly distinguish the O-alkylated byproduct from the N-alkylated product without growing a crystal? A: Use IR Spectroscopy and 13C NMR .

  • N-Alkyl (Dione): Shows two distinct carbonyl stretches in IR (approx 1660 cm⁻¹ and 1710 cm⁻¹). In 13C NMR, the carbonyl carbons appear around 150 ppm and 160 ppm.[1][3]

  • O-Alkyl (Iminoether): Shows a C=N stretch (approx 1620 cm⁻¹) and lacks one of the carbonyl signals.[1] The O-CH₂ carbon in NMR will be significantly deshielded (approx 60-70 ppm) compared to N-CH₂.

Q: Can I use microwave irradiation for the Isatoic Anhydride route? A: Yes, and you should. Microwave irradiation (150°C, 10-20 mins) is highly effective for overcoming the energy barrier of the cyclization step (Ticket #1), often eliminating the need for external activating agents like CDI [6].[1]

References

  • Wiriya, N., et al. "Synthesis of N3-Substituted Quinazoline-2,4-diones via C-4 Amination-Cyclization of Isatoic Anhydrides." ACS Omega, 2020.[1] [Link][1]

  • ResearchGate. "Reaction of Isatoic Anhydride, Amine, and N,N′-Dialkyl Carbodiimides."[1] ResearchGate Publication, 2025.[1] [Link]

  • Khachatryan, D. S., et al. "N- and / or O- Alkylation of Quinazolinone Derivatives." ResearchGate, 2020.[1] [Link]

  • Willis, M. C., et al. "Palladium-catalyzed arylation-ester amidation sequence."[4] Organic Letters, 2006.[1][4] [Link]

  • Patil, D. A., et al. "Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review."[5] Research Journal of Pharmacy and Technology, 2010.[1] [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Guide for the Purification of Aminoethyl-Quinazolinediones

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when purifying aminoethyl-quinazolinediones.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when purifying aminoethyl-quinazolinediones. These scaffolds are highly valued in drug discovery, serving as potent antibacterial DNA gyrase inhibitors[1], antimalarial agents[2], and respiratory syncytial virus (RSV) inhibitors[3].

However, the structural duality of these molecules—combining a rigid, planar, hydrogen-bonding quinazolinedione core with a highly basic aminoethyl appendage—creates a "perfect storm" for purification bottlenecks. The core drives poor solubility and aggregation, while the basic amine induces severe peak tailing and irreversible adsorption on standard silica[4]. This guide provides field-proven, causality-driven solutions to isolate these compounds with high purity and yield.

Purification Workflow

G Crude Crude Reaction Mixture (Quinazolinedione + Impurities) LLE pH-Guided Liquid-Liquid Extraction (Isolate Basic Amine) Crude->LLE Remove Neutral/Acidic Impurities SolidLoad Solid-Loading Preparation (Adsorb onto Celite/Silica) LLE->SolidLoad Overcome Core Insolubility Chromatography Flash Chromatography (Basified Eluent: DCM/MeOH/NH4OH) SolidLoad->Chromatography Prevent Column Clogging Crystallization Recrystallization (EtOH/Water or EtOAc/Hexane) Chromatography->Crystallization Polish Purification Pure Pure Aminoethyl-Quinazolinedione Crystallization->Pure Final Product

Optimized purification workflow for basic aminoethyl-quinazolinedione derivatives.

Troubleshooting FAQs

Q1: My aminoethyl-quinazolinedione streaks severely on normal-phase silica, resulting in poor recovery. How can I resolve this? Causality: The aminoethyl moiety typically contains a secondary or primary amine with a pKa of ~9–10. On standard normal-phase silica, these basic nitrogen atoms form strong, irreversible ionic interactions with acidic silanol groups (Si-OH, pKa ~4.5). This causes the compound to streak across the column rather than elute in a discrete band. Solution: You must suppress silanol ionization or shield the silica surface. Add 1–2% (v/v) Triethylamine (TEA) or aqueous Ammonium Hydroxide (NH₄OH) to your mobile phase. The volatile base competitively binds the silanol groups, allowing your target amine to partition freely. Alternatively, switch to amine-functionalized (NH₂) silica or reverse-phase (C18) chromatography[2].

Q2: The crude product is highly insoluble in standard chromatography solvents (DCM, Hexane, EtOAc). How can I load it onto a column without precipitating it at the top? Causality: The quinazolinedione core is highly planar and, if unsubstituted at the N1 or N3 positions, acts as a strong hydrogen bond donor and acceptor. This leads to robust intermolecular pi-stacking and hydrogen bonding, resulting in high crystal lattice energy and poor solubility in non-polar solvents[4]. Solution: Do not attempt liquid injection. Utilize a solid-loading technique . Dissolve the crude mixture in a highly polar, volatile solvent (e.g., Methanol or a DCM/MeOH mixture), add a mass of Celite or silica gel equal to 2–3 times the crude mass, and evaporate the solvent completely under reduced pressure. The resulting dry powder can be loaded directly into a solid-load cartridge, ensuring uniform flow and preventing column overpressurization.

Q3: How do I separate the desired quinazolinedione from uncyclized anthranilamide or urea intermediates? Causality: Synthesis often involves cyclizing anthranilamides with reagents like triphosgene or urea. Incomplete reactions leave uncyclized intermediates that share identical functional groups and similar polarities to the final product[4], making chromatographic separation difficult. Solution: Exploit the basicity of the aminoethyl chain. If the uncyclized intermediate lacks the basic amine (e.g., if the aminoethyl group is added after core cyclization), perform a pH-guided liquid-liquid extraction. Acidify the aqueous layer to pH 2–3 to protonate the aminoethyl-quinazolinedione (making it water-soluble), wash away neutral organic impurities with EtOAc, then basify the aqueous layer to pH 10 to precipitate the pure free base.

Self-Validating Experimental Protocols

Protocol 1: Solid-Loading Flash Chromatography with Basified Eluent

This protocol is self-validating: the uniform elution of the baseline marker confirms successful silanol suppression.

  • Solvent Preparation: Prepare a solvent system of Dichloromethane (DCM) and Methanol (MeOH). Add 1% (v/v) concentrated aqueous NH₄OH (e.g., DCM/MeOH/NH₄OH 90:9:1).

    • Validation Step: The mixture must be completely miscible; if cloudy, reduce the water content by using methanolic ammonia instead of aqueous NH₄OH.

  • Solid Loading: Dissolve 1.0 g of crude aminoethyl-quinazolinedione in 20 mL of DCM/MeOH (1:1). Add 3.0 g of Celite 545.

  • Evaporation: Concentrate the mixture on a rotary evaporator until a free-flowing, dry powder is obtained.

    • Validation Step: The powder should not clump; clumping indicates residual solvent, which will cause band broadening.

  • Column Packing: Load the dry powder into an empty solid-load cartridge and attach it to the flash chromatography system.

  • Elution: Run a gradient from 100% DCM to 80% DCM / 20% (MeOH w/ 1% NH₄OH) over 10 column volumes. Monitor fractions at 254 nm and 280 nm[1].

Protocol 2: pH-Guided Liquid-Liquid Extraction

This protocol utilizes the specific pKa of the aminoethyl appendage to separate the target from neutral core impurities.

  • Dissolution: Dissolve the crude mixture in EtOAc (50 mL/g).

  • Acidic Extraction: Extract with 1M HCl (3 x 25 mL).

    • Validation Step: Check the pH of the aqueous extract; it must be < 3 to ensure complete protonation of the aminoethyl group.

  • Organic Wash: Discard the EtOAc layer (which contains neutral uncyclized impurities like N-formylanthranilic acid)[4].

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches 10–11.

    • Validation Step: A cloudy precipitate should form immediately, representing the free base of the aminoethyl-quinazolinedione.

  • Recovery: Extract the basic aqueous layer with DCM (3 x 30 mL). Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo[2].

Quantitative Method Comparison

Purification StrategyTarget Impurity RemovedTypical Yield RecoveryPurity AchievedScalabilityRelative Cost
Normal Phase Silica (No Base) Non-polar byproducts< 40% (Loss to streaking)80–85%LowLow
Normal Phase Silica (+ NH₄OH) Structurally similar analogs85–95%> 95%HighLow
Reverse-Phase Prep-HPLC Closely eluting isomers75–85%> 99%Low (mg to g)High
pH-Guided Extraction Neutral/Acidic intermediates90–98%90–95%Very High (kg)Very Low
Recrystallization (EtOH/H₂O) Trace soluble impurities70–80%> 99%Very High (kg)Very Low

References

  • [2] A Concise Synthesis towards Antimalarial Quinazolinedione TCMDC-125133 and Its Anti-Proliferative Activity against MCF-7. mdpi.com.

  • [4] Technical Support Center: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid. benchchem.com.

  • [1] Probing the Differential Interactions of Quinazolinedione PD 0305970 and Quinolones with Gyrase and Topoisomerase IV. nih.gov.

  • [3] Optimization of Potent and Selective Quinazolinediones: Inhibitors of Respiratory Syncytial Virus That Block RNA-Dependent RNA-Polymerase Complex Activity. acs.org.

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione and its derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione and its derivatives. This specific scaffold is a critical building block in medicinal chemistry, frequently utilized in the development of 5-HT2 receptor antagonists (such as pelanserin) and highly effective A2A adenosine receptor antagonists[1][2].

Despite its pharmacological utility, researchers consistently face severe aqueous solubility bottlenecks when handling this compound. This guide synthesizes field-proven insights to help you troubleshoot and overcome these physicochemical barriers.

Mechanistic Causality: Why is this compound insoluble?

To solve a solubility issue, you must first understand its thermodynamic root cause. The poor aqueous solubility of 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione is driven by two competing forces:

  • High Crystal Lattice Energy: The quinazoline-2,4-dione core is a rigid, planar, fused bicyclic system. This planarity promotes intense intermolecular

    
     stacking. Additionally, the imide-like NH at position 1 and the carbonyl groups at positions 2 and 4 form strong, repeating intermolecular hydrogen bond networks[3].
    
  • The Chemical Handle (The Solution): The 3-(2-aminoethyl) substitution features a primary aliphatic amine. With a basic

    
     (typically between 9.0 and 9.5), this amine is your primary lever for solubility enhancement. Protonating this amine disrupts the neutral crystal lattice and introduces ion-dipole interactions with water, drastically lowering the thermodynamic barrier to solvation[1].
    

Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately when diluting from a DMSO stock into PBS (pH 7.4) for in vitro cell assays. How do I prevent this "solvent-shift" precipitation?

Causality: At pH 7.4, the primary amine is only partially protonated. When the DMSO is diluted by the aqueous buffer, the local solubility capacity drops exponentially. The high lattice energy of the neutral free base drives rapid nucleation and precipitation before the compound can equilibrate. Solution: Do not dilute directly into neutral PBS. Instead, employ a co-solvent/complexation strategy.

  • Step 1: Pre-dissolve the compound in DMSO (or DMF, where quinazoline derivatives show greater solubility[4]).

  • Step 2: Dilute the DMSO stock into a slightly acidic intermediate buffer (e.g., pH 5.5 acetate buffer) containing 10-20% Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD). The cyclodextrin cavity will encapsulate the lipophilic quinazoline core while the amine remains protonated and solvent-exposed.
  • Step 3: Perform your final dilution into the pH 7.4 assay media.

Q2: I am formulating the free base as a suspension for oral gavage in rodents, but my pharmacokinetic (PK) data is highly erratic. What is the best approach?

Causality: Erratic PK profiles are a hallmark of dissolution-rate limited absorption (BCS Class II/IV behavior). The crystalline free base dissolves too slowly in the gastrointestinal tract to provide consistent exposure[5]. Solution: You must alter the solid-state properties of the API. The most reliable method for this specific scaffold is Salt Formation . Converting the free base to a hydrochloride (HCl) or mesylate salt will drastically increase the intrinsic dissolution rate. If salt formation yields a hygroscopic or unstable solid, transition to an Amorphous Solid Dispersion (ASD) .

Q3: I successfully formed the HCl salt, but it converts back to the free base and precipitates in Simulated Intestinal Fluid (SIF, pH 6.8). Why?

Causality: You are observing disproportionation. As the HCl salt dissolves, it creates a highly acidic microenvironment. When this microenvironment mixes with the bulk SIF (pH 6.8), the pH exceeds the


 of the compound. The compound deprotonates, and the less soluble free base rapidly crystallizes on the surface of the dissolving salt, halting further dissolution.
Solution:  You must formulate the salt with a precipitation inhibitor  (e.g., HPMC or PVP). These polymers sterically hinder the nucleation of the free base, maintaining a supersaturated state long enough for intestinal absorption to occur.

Mandatory Visualization: Workflows & Mechanisms

Workflow Start Solubility Issue: 3-(2-aminoethyl)quinazoline-2,4-dione Analyze Analyze Physicochemical Properties (pKa ~9.5, High Lattice Energy) Start->Analyze Decision Target Application? Analyze->Decision InVitro In Vitro Assays (Cell Culture/Enzyme) Decision->InVitro Assay InVivo In Vivo / Formulation (Oral/IV Dosing) Decision->InVivo Formulation Cosolvent Use DMSO/DMF + HP-β-CD Complexation InVitro->Cosolvent Salt Salt Formation (HCl, Mesylate) InVivo->Salt ASD Amorphous Solid Dispersion (PVP/HPMC) InVivo->ASD

Caption: Decision workflow for selecting solubility enhancement strategies based on target application.

Mechanism API Crystalline API (Strong π-π Stacking) Protonation Protonation of Primary Amine API->Protonation Acid Addition Polymer Polymer Matrix Entrapment API->Polymer Melt/Solvent Evap Salt Salt Form (Ion-Dipole Interactions) Protonation->Salt Increased Solvation Amorphous Amorphous State (Reduced Lattice Energy) Polymer->Amorphous Prevents Crystallization

Caption: Mechanistic pathways for overcoming crystal lattice energy barriers in quinazoline-2,4-diones.

Self-Validating Experimental Protocols

Protocol A: Preparation of the Hydrochloride Salt

This protocol utilizes the primary amine to generate a highly soluble salt form. It is designed to be self-validating by incorporating stoichiometric verification.

  • Dissolution: Suspend 1.0 equivalent of 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione free base in anhydrous ethanol (10 mL per gram of API). Heat gently to 50°C under continuous stirring. The suspension will likely remain cloudy due to poor baseline solubility.

  • Acid Addition: Slowly add 1.05 equivalents of 1M HCl in diethyl ether dropwise to the heated suspension.

  • Observation & Causality: Upon protonation of the primary amine, the crystal lattice is disrupted, and the suspension should temporarily clear into a homogenous solution, confirming salt formation.

  • Crystallization: Remove the heat and allow the solution to cool to room temperature. If crystallization does not occur spontaneously, add cold diethyl ether as an anti-solvent dropwise until the solution becomes turbid. Stir at 4°C for 2 hours.

  • Isolation & Validation: Filter the precipitate under a vacuum and wash with cold diethyl ether. Dry under a vacuum at 40°C for 12 hours.

    • Validation Step: Perform

      
      -NMR in DMSO-
      
      
      
      . The downfield shift of the methylene protons adjacent to the amine, coupled with the appearance of a broad integration peak for the
      
      
      protons, confirms successful and stoichiometric salt formation.
Protocol B: Preparation of Amorphous Solid Dispersion (ASD) via Solvent Evaporation

If salt forms are unstable, an ASD utilizing a polymer carrier (e.g., Poloxamer 407 or PVP) can trap the compound in a high-energy, highly soluble amorphous state[5].

  • Solution Preparation: Dissolve 1 part 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione and 3 parts PVP-VA64 in a co-solvent mixture of Dichloromethane/Methanol (1:1 v/v). Ensure complete visual dissolution; any remaining crystalline nuclei will seed premature crystallization.

  • Solvent Evaporation: Transfer the solution to a rotary evaporator. Evaporate the solvent under reduced pressure at 45°C until a dry, solid film forms on the flask.

  • Secondary Drying: Transfer the solid film to a vacuum oven and dry at 40°C for 24 hours to remove all residual solvent traces.

  • Milling & Validation: Gently mill the resulting solid into a fine powder.

    • Validation Step: Analyze the powder via Powder X-Ray Diffraction (PXRD). A successful ASD will exhibit a broad "halo" without any sharp Bragg diffraction peaks, confirming the complete destruction of the quinazoline crystal lattice.

Quantitative Data Presentation

The following table summarizes the expected outcomes of various solubility enhancement techniques applied to quinazoline-2,4-dione derivatives based on historical analytical data[3][5].

Enhancement TechniqueMechanism of ActionExpected Solubility IncreaseProsCons
pH Adjustment (pH < 4) Protonation of the

-aminoethyl primary amine.
50x to 100xSimple, requires no specialized equipment.Non-physiological pH; risk of precipitation upon buffering.
Salt Formation (HCl) Disruption of lattice energy; ion-dipole water interactions.100x to 500xStable solid state; excellent for oral formulations.Risk of disproportionation in the GI tract.
Cyclodextrin Complexation Host-guest encapsulation of the lipophilic quinazoline core.10x to 50xExcellent for in vitro assays and IV dosing.High excipient-to-drug ratio required.
Amorphous Solid Dispersion Entrapment in a high-energy state; prevention of

stacking.
20x to 80xOvercomes free-base insolubility without altering pH.Thermodynamically unstable; risk of recrystallization over time.

References

  • BenchChem Technical Support Team. "Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide." BenchChem.
  • Eweas et al. "STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS." CIBTech.
  • Aneesh T P. "Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique." ResearchGate.
  • Bolteau R. et al. "Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists." NIH.
  • PubChem. "Pelanserin | C21H24N4O2 | CID 65435." National Institutes of Health (NIH).

Sources

Troubleshooting

Preventing byproduct formation in the synthesis of 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione

Introduction Welcome to the technical support guide for the synthesis of 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione. This molecule is a valuable building block in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione. This molecule is a valuable building block in medicinal chemistry and drug development. Its synthesis, most commonly achieved through the reaction of isatoic anhydride and ethylenediamine, is often accompanied by the formation of various byproducts that can complicate purification and compromise final product purity.[1]

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-based answers to common challenges encountered during this synthesis, focusing on the mechanistic origins of byproducts and offering practical, validated strategies for their prevention and elimination.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction to synthesize 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione?

The most prevalent and straightforward method is the condensation reaction between isatoic anhydride and ethylenediamine.[2] This reaction proceeds via nucleophilic attack of one of ethylenediamine's amino groups on the carbonyl of isatoic anhydride, leading to ring-opening, decarboxylation, and subsequent intramolecular cyclization to form the desired quinazolinedione ring system.

Q2: I'm seeing multiple spots on my TLC plate besides my product. What are the likely byproducts?

The most common impurities arise from the high reactivity of the starting materials and intermediates. Key potential byproducts include:

  • Dimerized/Polymeric Species: Formed when both amino groups of ethylenediamine react with separate isatoic anhydride molecules, or when the primary amine of the product reacts further.[3]

  • N,N'-bis(2-aminophenyl)oxamide: Can result from incomplete cyclization or alternative reaction pathways.

  • Unreacted Starting Materials: Residual isatoic anhydride or ethylenediamine.[4]

  • Side-products from Isatoic Anhydride: Self-condensation or hydrolysis of isatoic anhydride can lead to anthranilic acid or anthraniloylanthranilic acid, especially in the presence of water.[5]

Q3: Why is controlling the stoichiometry of reactants so critical in this synthesis?

Ethylenediamine is a symmetrical difunctional nucleophile. Using an excess of ethylenediamine significantly increases the probability of a single molecule reacting with two molecules of isatoic anhydride, leading to the formation of a dimeric byproduct. Conversely, an excess of isatoic anhydride can lead to its own side reactions. Precise control over the molar ratio is the first and most critical step in minimizing byproduct formation.

Troubleshooting Guide: From Problem to Prevention

This section addresses specific experimental issues, explains the underlying chemical principles, and provides actionable solutions.

Problem 1: Significant Formation of a High Molecular Weight, Insoluble Byproduct (Likely Dimerization)
  • Symptom: A significant amount of precipitate that is poorly soluble in common organic solvents is observed. Mass spectrometry analysis indicates a mass corresponding to a dimer of the product or a related structure.

  • Root Cause Analysis: This issue is almost always caused by a lack of control over the nucleophilic attack of ethylenediamine. When ethylenediamine is in excess or when local concentrations are too high, both of its amine groups can react with the isatoic anhydride intermediate, leading to oligomers.[3]

  • Mitigation Strategies:

    • Stoichiometry Control: Use a slight excess of isatoic anhydride (e.g., 1.1 to 1.2 equivalents) to ensure the ethylenediamine is fully consumed as the mono-adduct.

    • Slow Addition: Instead of adding the reactants all at once, add the ethylenediamine dropwise to a solution of isatoic anhydride over an extended period (e.g., 1-2 hours) at a controlled temperature. This maintains a low concentration of the diamine, favoring the desired intramolecular cyclization over intermolecular dimerization.

    • Solvent Choice: Use a solvent that can adequately dissolve the isatoic anhydride but may not fully solubilize the product, which can sometimes help it crystallize out of the reaction mixture as it forms, preventing further reaction. Solvents like ethanol, DMF, or toluene are often employed.[3]

Problem 2: Presence of Anthranilic Acid or its Derivatives in the Final Product
  • Symptom: NMR or LC-MS analysis reveals the presence of anthranilic acid or N-anthraniloylanthranilic acid.

  • Root Cause Analysis: Isatoic anhydride is susceptible to hydrolysis, especially under neutral or basic conditions, which opens the anhydride ring to form anthranilic acid.[2] This can then react with another molecule of isatoic anhydride to form a byproduct.

  • Mitigation Strategies:

    • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. While some protocols use protic solvents, minimizing water content is crucial.

    • Control Reaction Temperature: While heating is necessary to drive the reaction to completion, excessive temperatures can accelerate degradation and side reactions.[3] A temperature screen to find the optimal balance between reaction rate and byproduct formation is recommended.

Workflow for Troubleshooting Byproduct Formation

The following diagram outlines a logical workflow for identifying and resolving common issues in this synthesis.

Caption: Troubleshooting workflow for byproduct identification.

Optimized Protocol for Minimizing Byproduct Formation

This protocol incorporates best practices to maximize the yield and purity of 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione.

Materials:

  • Isatoic Anhydride (1.1 eq)

  • Ethylenediamine (1.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Three-neck round-bottom flask

  • Addition funnel

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stirrer, a condenser under a nitrogen inlet, and an addition funnel.

  • Reagent Preparation: Dissolve isatoic anhydride (1.1 eq) in anhydrous DMF in the flask. In the addition funnel, prepare a solution of ethylenediamine (1.0 eq) in anhydrous DMF.

  • Reaction Initiation: Heat the isatoic anhydride solution to 80-90 °C.

  • Slow Addition: Add the ethylenediamine solution dropwise from the addition funnel to the heated isatoic anhydride solution over a period of 1-2 hours. Vigorous stirring is essential. Carbon dioxide evolution should be observed.

  • Reaction Monitoring: After the addition is complete, maintain the temperature and allow the reaction to proceed for an additional 2-4 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may begin to precipitate. The mixture can be poured into cold water to fully precipitate the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold water, followed by a cold non-polar solvent like diethyl ether to remove non-polar impurities.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to achieve high purity.

Table 1: Effect of Reaction Parameters on Purity
ParameterStandard ConditionOptimized ConditionRationale for OptimizationExpected Purity Improvement
EDA:Anhydride Ratio 1:1 or Excess EDA1:1.1Reduces dimerization by ensuring EDA is the limiting reagent.15-25%
Addition Method All at onceSlow, dropwise additionMaintains low [EDA], favoring intramolecular cyclization.20-30%
Solvent Condition Technical GradeAnhydrousMinimizes hydrolysis of isatoic anhydride.[5]5-10%
Temperature (°C) >120 (Reflux)80-100Reduces thermal degradation of starting materials and product.[3]5-15%

Reaction Mechanism and Byproduct Formation Pathways

Understanding the reaction mechanism is key to controlling its outcome. The desired pathway involves a specific sequence of nucleophilic attack, ring opening, and cyclization. Byproducts form when this sequence is interrupted or when side reactions compete.

ReactionMechanism cluster_main Desired Reaction Pathway cluster_byproduct Common Byproduct Pathways IA Isatoic Anhydride Intermediate Ring-Opened Intermediate (Amide-Carbamate) IA->Intermediate 1. Nucleophilic Attack Dimer Dimer Byproduct IA->Dimer Intermolecular Reaction (Excess EDA) Hydrolysis Anthranilic Acid (from Hydrolysis) IA->Hydrolysis Side Reaction EDA Ethylenediamine (H2N-CH2-CH2-NH2) EDA->Intermediate 1. Nucleophilic Attack Product Desired Product 3-(2-aminoethyl)-2,4(1H,3H)- quinazolinedione Intermediate->Product 2. Cyclization (-CO2) Intermediate->Dimer Intermolecular Reaction (Excess EDA) Water H2O

Sources

Optimization

Technical Support Center: Scalable Synthesis of 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket Topic: Optimization, Impurity Profiling, and Troubleshooting for CAS 27204-66-8 (and derivatives). Executive Summary: Route Selectio...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket Topic: Optimization, Impurity Profiling, and Troubleshooting for CAS 27204-66-8 (and derivatives).

Executive Summary: Route Selection Strategy

For the scalable synthesis of 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione , selecting the correct synthetic pathway is the single most critical decision to ensure purity and prevent polymerization.

While legacy methods involve the alkylation of quinazoline-2,4-dione (which suffers from poor N1 vs. N3 regioselectivity), the Isatoic Anhydride Route is the industry gold standard for scale-up. It offers precise regiocontrol, placing the aminoethyl side chain exclusively at the N3 position.

The Recommended Pathway: The "Protected Diamine" Protocol

To avoid the formation of "bridged" dimers (where one ethylenediamine molecule reacts with two isatoic anhydride molecules), we recommend using


-Boc-ethylenediamine .
  • Step 1 (Ring Opening): Nucleophilic attack of

    
    -Boc-ethylenediamine on Isatoic Anhydride.
    
  • Step 2 (Ring Closure): Carbonyl insertion using Carbonyldiimidazole (CDI) or Triphosgene.

  • Step 3 (Deprotection): Acidic cleavage of the Boc group.

Process Workflow & Visualization

The following diagram illustrates the critical decision nodes and chemical flow for the recommended scale-up route.

G Start Start: Isatoic Anhydride Step1 Step 1: Amidation (Formation of Anthranilamide) Start->Step1 Reagent Reagent: N-Boc-Ethylenediamine Reagent->Step1 Check1 QC Check: Dimer Detected? Step1->Check1 Check1->Start Yes (Restart: Increase Dilution) Step2 Step 2: Cyclization (Reagent: CDI or Triphosgene) Check1->Step2 No (Pure) Step3 Step 3: Deprotection (TFA or HCl/Dioxane) Step2->Step3 Final Target: 3-(2-aminoethyl)-2,4-quinazolinedione Step3->Final

Caption: Logical workflow for the regioselective synthesis of the target, highlighting the critical QC checkpoint for dimer formation.

Technical Troubleshooting Guide

Module A: The Amidation Step (Ring Opening)

Reaction: Isatoic Anhydride +


-Boc-Ethylenediamine 


-(2-Boc-aminoethyl)-2-aminobenzamide +

Issue Root Cause Analysis Corrective Action
Low Yield / Unreacted Anhydride Isatoic anhydride is moisture-sensitive. Hydrolysis yields anthranilic acid, which is unreactive to the amine under mild conditions.Protocol Check: Ensure solvent (DMF or Acetonitrile) water content is <0.05%. Dry Isatoic Anhydride in a vacuum oven at 40°C before use.
"Bridged" Dimer Impurity Use of free ethylenediamine (unprotected) creates a bifunctional nucleophile that attacks two anhydride molecules.Switch Reagents: Use mono-Boc-ethylenediamine. If cost prohibits protection, use a 10:1 molar excess of ethylenediamine and perform reverse addition (add anhydride to amine).
Exotherm Spike The release of

and amide bond formation is exothermic.
Dosing Control: Add the amine solution dropwise to the anhydride suspension at 0–5°C. Do not allow internal temp to exceed 25°C during addition.
Module B: The Cyclization Step (Ring Closure)

Reaction: Anthranilamide Intermediate + CDI


 3-substituted Quinazolinedione

Q: My reaction stalls at the intermediate urea stage. Why?

  • Diagnostic: The reaction with CDI proceeds via an activated imidazole-urea intermediate. If the ring doesn't close, the temperature is likely too low.

  • Solution: Heat the reaction to 60–80°C after the initial addition of CDI. Ensure you are using 1.2 to 1.5 equivalents of CDI.

  • Alternative: If CDI fails or is too expensive, Triphosgene (0.35 eq) with a base (Triethylamine) in THF/DCM is a robust alternative, though it requires stricter safety protocols for phosgene gas evolution.

Module C: Deprotection & Isolation

Reaction: Boc-Intermediate + Acid


 Final Product Salt

Q: The product is a sticky gum/oil and won't crystallize.

  • Physics: The target molecule is an amine-functionalized quinazolinedione.[1] In its free base form, it is highly polar; in salt form, it is hygroscopic.

  • Solution:

    • Perform deprotection using 4M HCl in Dioxane (anhydrous). The product usually precipitates as a hydrochloride salt.

    • If using TFA, evaporate to dryness, then triturate with Diethyl Ether or MTBE to induce crystallization.

    • Do not use water for the initial crash-out; the compound is water-soluble.

Frequently Asked Questions (FAQs)

Q1: Can I alkylate Quinazoline-2,4-dione directly with chloroethylamine?

A: Technically, yes, but we advise against it for scale-up.

  • The Problem: Direct alkylation of the 2,4-dione scaffold often yields a mixture of N1-alkylation (unwanted), N3-alkylation (target), and N1,N3-dialkylation .

  • The Fix (if you must use this route): You must block the N1 position or use specific bases (like

    
     in acetone) that favor N3, but yields rarely exceed 60% pure isomer. The Isatoic Anhydride route guarantees N3 selectivity.
    
Q2: How do I remove the imidazole byproduct from the CDI reaction?

A: Imidazole is water-soluble.

  • Protocol: After cyclization, quench the reaction with water (if the intermediate precipitates) or perform an extractive workup (DCM/Water). Wash the organic layer with 0.5M HCl (removes imidazole as the salt) and then Saturated

    
     .
    
  • Warning: Be careful not to extract your product into the acid layer if the Boc group has already fallen off (unlikely at this stage, but possible if conditions are too harsh).

Q3: What is the major safety hazard for 1kg+ scale-up?

A: Gas Evolution (


). 
Both the reaction of Isatoic Anhydride with the amine (Step 1) and the reaction of the intermediate with CDI (Step 2) release massive amounts of 

.
  • Engineering Control: Ensure your reactor has adequate headspace (at least 30% free volume). Use a controlled dosing pump for reagent addition to slave the gas evolution rate to the addition rate.

Impurity Profiling (Decision Tree)

Use this logic flow to identify unknown peaks in your HPLC chromatogram.

ImpurityTree Observation Unknown HPLC Peak RT_Early Retention Time < Main Peak Observation->RT_Early RT_Late Retention Time > Main Peak Observation->RT_Late ImpurityA Impurity A: Anthranilic Acid (Hydrolysis of SM) RT_Early->ImpurityA Acidic Mobile Phase ImpurityB Impurity B: N1-Alkylated Isomer (If using direct alkylation) RT_Late->ImpurityB Direct Alkylation Route ImpurityC Impurity C: Dimer (Bridged Diamine) RT_Late->ImpurityC Isatoic Route

Caption: Diagnostic logic for identifying common impurities based on relative retention time (RRT).

References & Authority

  • Isatoic Anhydride Chemistry: The reaction of isatoic anhydride with amines is the foundational method for synthesizing 2-aminobenzamides, the precursors to quinazolinediones.

    • Source: [Isatoic Anhydride: Reactions with Various Nucleophiles (J. Org.[2] Chem)]([Link])

  • Scale-Up of Quinazolinediones: Industrial optimization often focuses on managing the exotherm and solubility during the cyclization step.

    • Source:[3]

  • Regioselectivity: Direct alkylation of quinazolinediones leads to N1/N3 mixtures, whereas the isatoic anhydride route is regioselective for N3.

    • Source:

  • Target Molecule Data: Physical properties and safety data for 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione derivatives.

    • Source:

Disclaimer: This guide is intended for qualified chemical professionals. Always review the Material Safety Data Sheet (MSDS) for Isatoic Anhydride and CDI before handling. Phosgene equivalents (Triphosgene) require specialized ventilation and training.

Sources

Troubleshooting

Optimizing catalyst selection for quinazolinedione synthesis

Welcome to the Quinazolinedione Synthesis Support Center . As drug development increasingly relies on the quinazoline-2,4(1H,3H)-dione pharmacophore for antihypertensive, antidiabetic, and anticancer agents, optimizing t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinazolinedione Synthesis Support Center . As drug development increasingly relies on the quinazoline-2,4(1H,3H)-dione pharmacophore for antihypertensive, antidiabetic, and anticancer agents, optimizing the catalytic assembly of this core is paramount.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we dissect the thermodynamic and kinetic causalities behind catalyst selection, providing you with self-validating protocols and troubleshooting frameworks to ensure high-fidelity synthesis.

I. Quantitative Catalyst Comparison Matrix

Selecting the correct catalytic system depends heavily on your C1 source, substrate sterics, and downstream purity requirements (e.g., API heavy-metal limits). The table below summarizes field-validated catalytic systems.

Catalyst SystemC1 SourceCo-Catalyst / BaseTypical YieldReaction Time / TOFKey Mechanistic Advantage
[Co₃]-MOF (Z-1) CO₂ (1 bar)DBU + P(OPh)₃92%2 min (TOF 613 h⁻¹)Ultrafast CO₂ fixation via rigid 3D porosity[1].
Ni(0) / XANTPHOS IsocyanatesNone85–95%12–24 hRigid ligand conformation handles high steric bulk[2].
DMAP (Metal-Free) (Boc)₂OPMB (optional)70–90%12 hSuperacylation at room temperature; zero metal residue[3].
La-Mg Mixed Oxide CO₂ (3.5 MPa)None~92%14 hGreen aqueous synthesis; strong basicity activates CO₂[4].

II. Catalyst Selection Workflow

To minimize trial-and-error, use the following logical decision matrix based on your available starting materials and operational constraints.

CatalystSelection Start Determine C1 Source & Substrate CO2 CO2 + 2-Aminobenzamide Start->CO2 Boc2O (Boc)2O + 2-Aminobenzamides Start->Boc2O Isocyanate Isocyanates + Isatoic Anhydride Start->Isocyanate CoMOF Co3-MOF / DBU Ultrafast, High TOF CO2->CoMOF 1 bar / 25°C DMAP DMAP Catalyst Metal-Free, Mild Boc2O->DMAP Room Temp NiCat Ni(0) / XANTPHOS Requires Slow Addition Isocyanate->NiCat Substrate Inhibition Risk

Decision matrix for quinazolinedione catalyst selection based on C1 source and substrate.

III. Self-Validating Experimental Protocols

A robust protocol must contain internal checkpoints to validate the mechanism in real-time. Below are two highly optimized methodologies.

Protocol A: Metal-Free DMAP-Catalyzed Synthesis (API-Friendly)

Causality: DMAP acts as a superacylation catalyst. It attacks di-tert-butyl dicarbonate ((Boc)₂O) to form a highly reactive acylpyridinium intermediate, which efficiently embeds the carbonyl group at the 2-position of 2-aminobenzamides without the need for transition metals[3].

  • Reagent Preparation: In a dry flask, dissolve 2-aminobenzamide (1.0 equiv) and DMAP (0.2 equiv) in anhydrous acetonitrile (0.5 M).

  • Activation & Observation (Validation Step): Add (Boc)₂O (1.2 equiv) dropwise at room temperature.

    • Self-Validation: You must observe mild effervescence. This is CO₂ gas evolution resulting from the decomposition of the Boc anhydride. If no gas evolves, your (Boc)₂O has likely hydrolyzed and degraded; halt and source fresh reagent.

  • Cyclization: Stir the mixture at room temperature for 12 hours.

  • Isolation: The product typically precipitates directly from the reaction mixture. Filter and wash with cold ethyl acetate. The absence of a transition metal catalyst eliminates the need for complex scavenging steps[3].

Protocol B: Ultrafast [Co₃]-MOF Catalyzed CO₂ Fixation

Causality: The 3D framework of the [Co₃] MOF concentrates CO₂ within its pores, while DBU acts as a proton receptor to facilitate the ultrafast cyclization of 2-aminobenzamides[1].

  • System Purge: Load 2-amino-N-methylbenzamide (0.5 mmol), [Co₃]-MOF (Z-1, 10 mg), DBU (0.5 mmol), and P(OPh)₃ (0.5 mmol) into a Schlenk tube with 0.5 mL CH₃CN.

  • Atmosphere Exchange (Validation Step): Evacuate and backfill with CO₂ three times. Attach a CO₂ balloon (1 bar).

    • Self-Validation: The balloon should show a slight but rapid volume decrease within the first 30 seconds, physically confirming the high Turnover Frequency (TOF) of CO₂ uptake[1].

  • Catalysis: Stir at 25 °C for exactly 2 minutes. Extended reaction times (>2 min) yield negligible improvements due to the ultrafast kinetics (TOF = 613 h⁻¹)[1].

  • Quench & Analyze: Dilute with ethyl acetate, filter off the heterogeneous MOF catalyst (which can be recycled up to 10 times), and analyze via ¹H NMR[1].

IV. Troubleshooting & FAQs

Q1: My Nickel(0)-catalyzed reaction between isatoic anhydride and isocyanates is stalling at ~40-50% conversion. Adding more heat doesn't help. What is happening? A1: You are experiencing classical substrate inhibition. Kinetic studies reveal that while the first equivalent of isocyanate productively binds to the active Ni(0)-XANTPHOS complex, a localized excess of isocyanate causes a second molecule to bind, forcing the catalyst into an inactive, off-cycle intermediate[2].

NiMechanism ActiveCat Active Ni(0)-XANTPHOS ProdBind Productive Binding (Isatoic Anhydride) ActiveCat->ProdBind + Anhydride InhibBind Excess Isocyanate Binding ActiveCat->InhibBind + Excess Isocyanate Product Quinazolinedione ProdBind->Product + Isocyanate (1 eq) Product->ActiveCat Catalyst Release InactiveCat Inactive Ni-Complex (Off-cycle) InhibBind->InactiveCat Substrate Inhibition InactiveCat->ActiveCat Slow Release (Rate Limiting)

Kinetic model of Ni(0) catalyst inhibition by excess isocyanate during quinazolinedione synthesis.

Resolution: Do not increase the temperature, as this degrades the isatoic anhydride. Instead, implement a slow addition protocol . Use a syringe pump to add the isocyanate over 4–6 hours, ensuring the instantaneous concentration of isocyanate remains lower than the catalyst concentration[2].

Q2: I want to use CO₂ as a green C1 source, but my current heterogeneous basic catalysts (like La-Mg Mixed Oxides) require 14+ hours and high pressure (3.5 MPa). How can I optimize this? A2: The thermodynamic stability of CO₂ makes activation the rate-limiting step. While are excellent for green chemistry[4], they require harsh conditions. To achieve room-temperature, atmospheric pressure (1 bar) synthesis, switch to a dual-catalyst system utilizing a Cobalt-based Metal-Organic Framework ([Co₃]-MOF) paired with DBU and triphenyl phosphite. The MOF provides a highly porous, cobalt-rich environment that drastically lowers the activation energy, achieving 92% yields in just 2 minutes[1].

Q3: When using dichloromethane (DCM) or ethyl acetate as a solvent for CO₂ fixation, my yields drop significantly compared to acetonitrile. Why? A3: Solvent polarity and basicity play a crucial mechanistic role. In the synthesis of quinazolinediones, proton transport is a critical step during the cyclization of the 2-aminobenzamide intermediate. Acetonitrile acts as an effective proton receptor during this proton transport process, whereas DCM and ethyl acetate do not, leading to stalled intermediates and yields dropping from >90% to as low as 34%[1]. Always use acetonitrile when relying on base-assisted proton relay mechanisms.

V. References

  • Nickel-Catalyzed Synthesis of Quinazolinediones Source: Organic Letters (ACS Publications) URL:[Link][2]

  • Ultrafast Conversion of CO₂ into Quinazoline-2,4(1H,3H)-diones Catalyzed by a[Co₃] Cluster-Based Metal–Organic Framework at Room Temperature Source: ACS Publications URL:[Link][1]

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate Source: ACS Omega URL:[Link][3]

  • Synthesis of quinazolinedione in water using lanthanum magnesia mixed oxide (La-Mg MO) as catalyst Source: RSC Advances URL:[Link][4]

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione vs. Functionalized Analogs

The following guide provides an in-depth technical comparison of 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione (referred to here as 3-AEQ ) against its functionalized analogs. This document is structured for researchers i...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione (referred to here as 3-AEQ ) against its functionalized analogs. This document is structured for researchers in medicinal chemistry and pharmacology.

Executive Summary & Molecule Profile

3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione (3-AEQ) represents a critical "privileged scaffold" in medicinal chemistry.[1] Structurally, it consists of a quinazoline-2,4-dione core—known for its hydrogen-bonding capability with receptor active sites—linked to a primary ethylamine chain.[1]

While 3-AEQ itself exhibits low specificity and moderate potency, it serves as the pharmacophore anchor for a class of high-potency drugs, most notably the antihypertensive Ketanserin .[1] This guide compares the baseline activity of the 3-AEQ scaffold against its optimized analogs, demonstrating how specific structural elaborations translate to nanomolar affinity in 5-HT2A and Alpha-1 adrenergic receptors.[1]

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione[1]

  • Role: Synthetic Intermediate / Pharmacophore Scaffold

  • Key Analogs: Ketanserin, Altanserin, Pelanserin, SGB-1534.

Mechanistic Comparison: Scaffold vs. Drug

The biological activity of this class depends heavily on the "Dual Binding Site" model common in GPCR pharmacology.

The Scaffold (3-AEQ)[1]
  • Mechanism: The quinazoline-2,4-dione core mimics the nucleobase structure, allowing it to form hydrogen bonds with conserved residues (e.g., Asp/Glu) in the orthosteric binding pockets of receptors or the cofactor binding sites of enzymes (like PARP).

  • Limitation: The primary amine tail lacks the hydrophobic bulk required to occupy the secondary binding pocket (allosteric or accessory site), resulting in low affinity (Ki > 1 µM) and rapid dissociation.

The Analog (Ketanserin)[1]
  • Modification: Acylation of the 3-AEQ amine with a 4-(4-fluorobenzoyl)piperidine moiety.

  • Result: The added piperidine-fluorobenzoyl group occupies the hydrophobic pocket of the 5-HT2A receptor.[1] This "anchor-and-latch" binding mode increases affinity by over 1000-fold (Ki ~ 1-2 nM ).[1]

Visualization: Structural Logic & SAR

The following diagram illustrates the transformation from the 3-AEQ scaffold to high-potency analogs.

SAR_Flow Figure 1: Divergent synthesis from 3-AEQ scaffold to functionalized drugs. Scaffold 3-AEQ Scaffold (H-Bond Anchor) Linker Ethylamine Linker (Spacer) Scaffold->Linker Ketanserin Ketanserin (5-HT2A Antagonist) Ki: ~2 nM Linker->Ketanserin + Fluorobenzoyl-piperidine PARP_Inhib PARP Inhibitors (DNA Repair Blockade) IC50: ~10-50 nM Linker->PARP_Inhib + Pyrrolidine/Aryl moieties Antibacterial Antibacterial Analogs (Gyrase Inhibition) Linker->Antibacterial + Heterocyclic/Thiourea

[1][6]

Comparative Performance Data

The table below contrasts the biological activity of the 3-AEQ core with its most prominent analogs. Note the dramatic shift in potency (Ki/IC50) upon functionalization.[1]

Feature3-AEQ (Scaffold) Ketanserin (Analog) SGB-1534 (Analog)
Primary Target Non-specific (Weak 5-HT/Alpha)5-HT2A Receptor Alpha-1 Adrenergic
Secondary Target Bacterial Gyrase (Weak)Alpha-1 Adrenergic5-HT1A / 5-HT2
Binding Affinity (Ki) > 1,000 nM (Est.)1.0 – 3.0 nM [1][2]~0.5 nM (Alpha-1)
Functional Effect Weak/Partial AntagonismPotent AntagonismPotent Antihypertensive
Clinical Use Precursor / Research ToolAntihypertensive / Wound HealingResearch (Cardiovascular)
hERG Inhibition Low RiskModerate (IC50 ~ 0.11 µM) [3]Moderate

Key Insight: The 3-AEQ scaffold provides the selectivity profile (preferring 5-HT/Alpha over Dopamine receptors), but the potency is driven almost entirely by the distal substituents added to the aminoethyl tail.[1]

Detailed Biological Activity & Pathways

A. 5-HT2A Receptor Antagonism (Cardiovascular/CNS)

Ketanserin, derived from 3-AEQ, blocks the 5-HT2A receptor.[1] This receptor is Gq-coupled.[1] Under normal conditions, Serotonin (5-HT) binding triggers a calcium cascade leading to vasoconstriction and platelet aggregation.[1]

Pathway Blockade Diagram:

Signaling_Pathway Figure 2: 5-HT2A Signaling Cascade and Blockade by Quinazoline-2,4-dione Analogs. Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor (GPCR) Serotonin->Receptor Activates Gq Gq Protein Receptor->Gq Signal Transduction Ketanserin Ketanserin / Analogs (Antagonist) Ketanserin->Receptor Blocks PLC PLC-beta Gq->PLC IP3 IP3 + DAG PLC->IP3 Calcium Ca2+ Release IP3->Calcium Response Vasoconstriction & Platelet Aggregation Calcium->Response

[1][2][3][4]

B. Emerging Activity: PARP Inhibition (Oncology)

Recent studies indicate that 3-AEQ derivatives (specifically those with 3-substituted piperazines or pyrrolidines) act as inhibitors of Poly(ADP-ribose) polymerase (PARP-1/2) .[1]

  • Mechanism: The dione core mimics the nicotinamide moiety of NAD+, binding to the donor site of PARP.

  • Data: Optimized derivatives show IC50 values < 10 nM against PARP-1, promoting apoptosis in BRCA-deficient cancer cells [4].[1]

Experimental Protocols for Validation

To validate the activity of 3-AEQ or its analogs, the following standardized protocols are recommended.

Protocol 1: Radioligand Binding Assay (5-HT2A)

Objective: Determine the affinity (Ki) of the test compound.[1][5]

  • Preparation: Use rat frontal cortex homogenates or CHO cells expressing human 5-HT2A.[1]

  • Ligand: Use [3H]-Ketanserin (0.5–1.0 nM) as the radioligand.[1]

  • Incubation: Incubate membrane preparation with [3H]-Ketanserin and varying concentrations (10^-10 to 10^-5 M) of the test analog (e.g., 3-AEQ) for 15 min at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.[1]

    • Expected Result for 3-AEQ: Ki > 1000 nM (Low displacement).[1]

    • Expected Result for Ketanserin: Ki ~ 1–3 nM.[1]

Protocol 2: Functional Platelet Aggregation Assay

Objective: Assess functional antagonism.[1]

  • Sample: Human platelet-rich plasma (PRP).[1]

  • Induction: Induce aggregation using Serotonin (5-HT) (amplified by collagen or ADP).[1]

  • Treatment: Pre-incubate PRP with the test compound for 5 mins.

  • Measurement: Monitor light transmission (aggregometry).

  • Endpoint: Calculate % inhibition of aggregation.

References

  • PubChem. Ketanserin Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Zhang, Y., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives as Potent PARP-1/2 Inhibitors.[1] Journal of Medicinal Chemistry.[1] Available at: [Link][1]

  • Gheidari, N.Z., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives... as MTH1 inhibitors.[1][6] PLOS ONE.[1] Available at: [Link][1]

  • Chem Pharm Bull. (1988).[1][7] Effects of ketanserin and SGB-1534 on 5HT receptors.[1][7] Available at: [Link][1]

Sources

Comparative

Technical Guide: SAR &amp; Therapeutic Profiling of 3-Substituted Quinazolinedione Derivatives

The following technical guide details the structure-activity relationship (SAR) of 3-substituted quinazolinedione derivatives, focusing on their application as competitive AMPA receptor antagonists and antimicrobial agen...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure-activity relationship (SAR) of 3-substituted quinazolinedione derivatives, focusing on their application as competitive AMPA receptor antagonists and antimicrobial agents.

Executive Summary

The quinazoline-2,4(1H,3H)-dione scaffold represents a "privileged structure" in medicinal chemistry, capable of diverse biological interactions depending on specific substitution patterns. This guide focuses on two distinct therapeutic avenues:

  • Neuroprotection (Primary): As competitive antagonists for the AMPA subtype of glutamate receptors (e.g., NBQX analogs).

  • Antimicrobial Efficacy (Secondary): As DNA gyrase/Topoisomerase IV inhibitors.[1]

Key Finding: Modification at the N-3 position is the primary driver of selectivity, while substitutions at C-6 and C-7 modulate binding affinity and physicochemical properties (solubility, BBB permeability).

Chemical Space & Synthesis Workflow

The synthesis of 3-substituted quinazolinediones typically proceeds via the modification of anthranilic acid derivatives. The following workflow illustrates the primary synthetic route used to generate the libraries discussed in this guide.

Experimental Protocol: General Synthesis

Reagents: Anthranilic acid, Urea/Potassium Cyanate, Alkyl halides.

  • Cyclization: Reflux anthranilic acid (1.0 eq) with urea (5.0 eq) in acetic acid for 4 hours to yield the parent quinazoline-2,4-dione.

  • N-Alkylation (N-3 Selective):

    • Dissolve parent compound in DMF.

    • Add

      
       (1.5 eq) and the appropriate alkyl/aryl halide (1.1 eq).
      
    • Stir at 60°C for 6-12 hours.

    • Note: The N-3 proton is more acidic (

      
      ) than N-1, allowing selective alkylation under mild basic conditions.
      
  • Purification: Precipitate with cold water and recrystallize from ethanol/DMF.

Visualization: Synthetic Pathway

Synthesis Anthranilic Anthranilic Acid (Precursor) Parent Quinazoline-2,4-dione (Parent Scaffold) Anthranilic->Parent Cyclization (AcOH, Reflux) Urea Urea / KOCN Urea->Parent Alkylation Selective N-3 Alkylation (R-X, K2CO3, DMF) Parent->Alkylation Final 3-Substituted Quinazolinedione Alkylation->Final Substitution

Figure 1: Selective synthesis pathway for 3-substituted derivatives via anthranilic acid cyclization and subsequent N-3 alkylation.

Case Study A: AMPA Receptor Antagonism

The most potent application of this scaffold is in the inhibition of AMPA receptors, relevant for treating epilepsy and ischemic brain damage. The standard reference drug is NBQX (6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-dione).

Comparative SAR Analysis

The SAR for AMPA antagonism is "lock-and-key," requiring specific electronic features to mimic the glutamate agonist while blocking the channel opening.

PositionModificationEffect on Activity (vs. Unsubstituted)Mechanistic Rationale
N-3 Sulfonamide / Phosphonate Critical Increase (+++) Provides an acidic proton or H-bond acceptor crucial for interacting with the Arg96 residue in the binding pocket.
C-6 Nitro (-NO2) Increase (++) Electron-withdrawing group enhances the acidity of the N-1 proton, strengthening the H-bond with the receptor backbone.
C-7 Trifluoromethyl (-CF3) Increase (++) Lipophilic electron-withdrawing group; enhances BBB permeability and receptor affinity compared to -Cl or -H.
C-6 Imidazolyl / Triazolyl Selectivity Increase Bulky heterocycles at C-6 improve selectivity for AMPA over NMDA receptors by exploiting steric tolerance in the AMPA pocket.
Performance Data: Derivative 11a vs. NBQX

Data Source: Bioorg. Med. Chem. (See Ref [1])

CompoundStructure DescriptionTargetKi (µM)Selectivity (AMPA/NMDA)
NBQX (Control) Quinoxalinedione coreAMPA0.060High
YM90K (Control) Benzo[f]quinoxaline coreAMPA0.084Moderate
Derivative 11a 1-OH, 6-NO2, 7-ImidazolylAMPA0.021 >100-fold
Derivative 8 6-(1,2,4-triazol-4-yl), 7-CF3AMPA0.045High

Insight: Derivative 11a outperforms the standard NBQX by approximately 3-fold in binding affinity (


). The introduction of a hydroxyl group at N-1 (creating a hydroxamic acid moiety) significantly enhances interaction with the receptor's hydrophilic pocket.
Visualization: AMPA Receptor Interaction Map

AMPA_SAR Core Quinazolinedione Scaffold N3 N-3 Position: Sulfonamide/Acidic Group Core->N3 C6 C-6 Position: Nitro / Heterocycle Core->C6 C7 C-7 Position: CF3 / Halogen Core->C7 N1 N-1 Position: Hydroxyl (-OH) Core->N1 Arg96 Target: Arg96 (Coulombic Interaction) N3->Arg96 H-Bonding Selectivity Effect: AMPA > NMDA Selectivity C6->Selectivity Steric Fit Affinity Effect: Increased Binding Affinity C7->Affinity Lipophilicity N1->Affinity H-Bond Donor

Figure 2: Structure-Activity Relationship map highlighting the pharmacophore points required for high-affinity AMPA receptor antagonism.

Case Study B: Antimicrobial Activity

While less potent than their neuroactive counterparts, 3-substituted quinazolinediones serve as effective "fluoroquinolone-like" inhibitors.

Key SAR Trends
  • Halogenation (C-6/C-8): The presence of Iodine or Chlorine at positions 6 and 8 is non-negotiable for significant antibacterial activity.

  • N-3 Substitution: Bulky aromatic amines (e.g., Schiff bases) or heterocyclic rings (thiazolidinone) at position 3 enhance penetration into bacterial cells.

  • Mechanism: Inhibition of DNA Gyrase (Topoisomerase II).

Experimental Protocol: Agar Well Diffusion
  • Inoculum: Standardize bacterial suspension (e.g., E. coli, S. aureus) to

    
     CFU/mL.
    
  • Plating: Inoculate Muller-Hinton agar plates.

  • Treatment: Introduce 50 µL of test compound (dissolved in DMSO) into 6mm wells.

  • Control: Use Ciprofloxacin (standard) and DMSO (negative control).

  • Readout: Measure Zone of Inhibition (ZOI) in mm after 24h incubation at 37°C.

Comparative Data:

  • Standard (Ciprofloxacin): ZOI 25-30 mm.

  • 6,8-Diiodo-3-substituted derivative: ZOI 18-22 mm (Moderate Activity).

  • Unsubstituted Quinazolinedione: ZOI < 10 mm (Inactive).

References

  • Ohmori, J. et al. (1994). Novel AMPA receptor antagonists: synthesis and structure-activity relationships of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione and related compounds. Journal of Medicinal Chemistry.

  • Koller, M. et al. (2011).[2] Quinazolinedione sulfonamides: A novel class of competitive AMPA receptor antagonists with oral activity.[2][3] Bioorganic & Medicinal Chemistry Letters.

  • Albrecht, S. et al. (2021).[4] Structure-activity relationship and molecular modelling studies of quinazolinedione derivatives MMV665916 as potential antimalarial agent. Bioorganic & Medicinal Chemistry.

  • Al-Omary, F.A.M. et al. (2010). Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. Saudi Pharmaceutical Journal.

Sources

Validation

In Silico Evaluation Guide: The 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione Scaffold

The following is a comprehensive Publish Comparison Guide for in silico docking studies of 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione . This guide adopts a Fragment-Based Drug Discovery (FBDD) perspective. Since the su...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide for in silico docking studies of 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione .

This guide adopts a Fragment-Based Drug Discovery (FBDD) perspective. Since the subject molecule represents the pharmacophore core of the antihypertensive drug Ketanserin , the comparison focuses on evaluating the scaffold (the subject) against the full drug (Ketanserin) and a standard reference (Risperidone) within the context of 5-HT2A Serotonin Receptor antagonism.

Executive Summary

3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione (hereafter referred to as QD-Amine ) is a privileged chemical scaffold. Structurally, it serves as the "warhead" or polar anchor for several G-Protein Coupled Receptor (GPCR) antagonists, most notably Ketanserin (5-HT2A antagonist/


-blocker).

This guide compares the in silico binding performance of the QD-Amine fragment against established clinical drugs. The data demonstrates that while QD-Amine lacks the nanomolar affinity of full-sized drugs, it exhibits superior Ligand Efficiency (LE) , making it an ideal starting point for lead optimization in novel antipsychotic and antihypertensive drug campaigns.

Key Findings:
  • Primary Target: 5-HT2A Serotonin Receptor (PDB: 6A93).

  • Performance: QD-Amine achieves critical polar anchoring (Asp155) but lacks the hydrophobic "tail" interactions of Ketanserin.

  • Application: Validated as a high-efficiency fragment for FBDD; potential repurposing for MTH1 inhibition (cancer) and CB1 agonism.

Comparative Performance Analysis

This section objectively compares the docking metrics of the QD-Amine scaffold against Ketanserin (the parent drug) and Risperidone (standard of care).

Experimental Setup (In Silico)
  • Target Protein: Human 5-HT2A Receptor (PDB ID: 6A93 ).

  • Grid Box Center: Defined by the co-crystallized ligand (Risperidone) center of mass.

  • Software: AutoDock Vina 1.2.0 (Exhaustiveness: 32).

  • Scoring Function: Vina Forcefield (combines hydrophobic, H-bond, and steric terms).

Quantitative Data Summary
MetricQD-Amine (Scaffold) Ketanserin (Parent Drug) Risperidone (Standard)
Binding Affinity (

G)
-6.2 kcal/mol-9.8 kcal/mol-10.4 kcal/mol
Ligand Efficiency (LE) 0.44 kcal/mol/atom 0.31 kcal/mol/atom0.29 kcal/mol/atom
H-Bond Donors/Acceptors 2 / 21 / 40 / 4
RMSD (vs. Crystal Pose) N/A (Blind Docking)1.2 Å0.8 Å (Redocking)
Key Interaction (Asp155) Salt Bridge (Strong)Salt Bridge (Strong)Salt Bridge (Strong)
Hydrophobic Enclosure Low (Solvent Exposed)High (Val156, Phe339)Very High (Trp336, Phe340)

Analyst Note: The Ligand Efficiency (LE) of QD-Amine is significantly higher than the clinical drugs. This indicates that per atom, the scaffold contributes more to binding energy than the bulky hydrophobic tails of the drugs. This validates QD-Amine as a high-quality "seed" for growing new drugs.

Mechanistic Insight & Visualization

To understand why the scaffold performs differently from the full drug, we must visualize the interaction landscape.

Binding Mode Mechanism
  • QD-Amine (The Anchor): The protonated amine on the ethyl chain forms a critical salt bridge with Asp155 (D3.32) in the receptor pocket. The quinazoline dione ring forms

    
    -
    
    
    
    stacking interactions with Phe340 .
  • Ketanserin (The Full Drug): Utilizes the same Asp155 anchor but extends a fluorobenzoyl-piperidine tail deep into the hydrophobic specificity pocket (residues Trp336, Phe339), gaining ~3.6 kcal/mol of extra affinity via the hydrophobic effect.

Interaction Pathway Diagram

BindingMechanism Ligand QD-Amine (Scaffold) Target 5-HT2A Receptor (PDB: 6A93) Ligand->Target Docks into Interaction1 Salt Bridge (Asp155) Target->Interaction1 Protonated Amine Interaction2 Pi-Pi Stacking (Phe340) Target->Interaction2 Quinazoline Core Outcome Moderate Affinity (-6.2 kcal/mol) Interaction1->Outcome Interaction2->Outcome Optimization Lead Optimization (Add Hydrophobic Tail) Outcome->Optimization High Ligand Efficiency Justifies Growth

Figure 1: Mechanistic workflow of QD-Amine binding to 5-HT2A. The scaffold establishes the essential electrostatic anchor (Asp155), serving as a foundation for further chemical elaboration.

Detailed Experimental Protocol

To replicate these results or apply this scaffold to new targets (e.g., MTH1 or VEGFR-2), follow this self-validating protocol.

Phase 1: Ligand Preparation
  • Structure Generation: Draw 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione.

  • Protonation State: At physiological pH (7.4), the primary amine is protonated (

    
    ).
    
    • Critical Step: Use Epik (Schrödinger) or OpenBabel (-p 7.4) to assign correct charge (+1). An uncharged amine will fail to dock at Asp155.

  • Energy Minimization: Minimize using the MMFF94 force field to relax bond angles.

Phase 2: Receptor Preparation (Self-Validating)
  • Retrieval: Download PDB 6A93 (5-HT2A bound to Risperidone).

  • Cleaning: Remove water molecules and heteroatoms (except the co-crystallized ligand for grid definition).

  • Validation (Redocking):

    • Extract Risperidone.

    • Dock it back into the receptor.

    • Pass Criteria: RMSD between docked pose and crystal pose must be < 2.0 Å.

Phase 3: Docking & Analysis
  • Grid Generation: Center grid box (20x20x20 Å) on the Asp155 residue.

  • Docking Run: Execute AutoDock Vina with exhaustiveness = 32.

  • Post-Processing:

    • Visualize in PyMOL or Discovery Studio Visualizer .

    • Filter poses based on the presence of the Asp155 salt bridge (mandatory for GPCR bioactivity).

Emerging Targets & Versatility

While 5-HT2A is the classical target, recent literature highlights the versatility of the quinazoline-2,4-dione scaffold.

TargetPotential IndicationRelevant Reference
MTH1 (NUDT1) Cancer (Sanitizing oxidized dNTPs)Karim et al. (2025) - 3-arylamino derivatives show -7.2 kcal/mol affinity.
VEGFR-2 / c-Met Anti-angiogenesis (Tumor growth)Taylor & Francis (2023) - 3-substituted diones as dual inhibitors.[1]
CB1 Receptor Neurological DisordersEl Aissouq et al. (2025) - Dione derivatives identified as agonists via virtual screening.[2]
Strategic Recommendation:

For researchers utilizing QD-Amine , the most high-value workflow is Hybridization .

  • Start: QD-Amine (Anchor).

  • Link: Attach a flexible linker (alkyl/amide) to the ethyl amine.

  • Cap: Add a secondary pharmacophore (e.g., piperidine, aryl group) targeting the hydrophobic pocket of the specific enzyme/receptor.

References

  • Protein Data Bank. Crystal structure of the human 5-HT2A receptor in complex with Risperidone (PDB: 6A93). [Link]

  • Karim, M. G., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors.[3][4] PLOS ONE.[3] [Link][3]

  • El Aissouq, A., et al. (2025). Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery.[2] F1000Research. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

  • Hopkins, A. L., et al. (2014). Ligand efficiency: a useful metric for lead selection. Drug Discovery Today. [Link]

Sources

Comparative

Comparative Analysis of 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione Scaffolds vs. Standard Anticancer Agents

Executive Summary This guide provides a technical comparative analysis of 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione —a critical "privileged scaffold" in medicinal chemistry—against established anticancer agents such a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparative analysis of 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione —a critical "privileged scaffold" in medicinal chemistry—against established anticancer agents such as Cabozantinib , Gefitinib , and 5-Fluorouracil (5-FU) .

While the core structure (CAS 27220-47-9) serves as a versatile precursor, its pharmacological value is realized through functionalization of the aminoethyl "tail." Unlike classic 4-anilinoquinazolines (e.g., Gefitinib) which primarily target EGFR, derivatives of the 2,4-dione scaffold exhibit potent dual-inhibition of c-Met/VEGFR-2 and PARP-1/2 activity. This guide details the mechanistic advantages, cytotoxicity profiles, and experimental protocols for validating this scaffold in oncology research.[1]

Chemical Profile & Mechanism of Action
The Scaffold Advantage

The quinazoline-2,4(1H,3H)-dione core differs structurally from the quinazoline-4-amine class (Gefitinib/Erlotinib). The presence of carbonyl groups at positions 2 and 4 alters the hydrogen bonding potential, shifting the target profile from EGFR to tyrosine kinases involved in angiogenesis (VEGFR-2) and metastasis (c-Met), as well as DNA repair enzymes (PARP).

  • Core Structure: 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione.

  • Key Pharmacophore: The N3-aminoethyl side chain acts as a flexible linker, allowing the attachment of bulky hydrophobic groups (e.g., piperazines, substituted phenyls) required to occupy the ATP-binding pockets of kinases.

Mechanistic Pathways
  • Dual c-Met/VEGFR-2 Inhibition: Optimized derivatives bind to the ATP-binding sites of both c-Met (Hepatocyte Growth Factor Receptor) and VEGFR-2. This dual blockade disrupts tumor angiogenesis and prevents "kinase switching" resistance mechanisms often seen with mono-therapies.

  • PARP Trapping: Specific N-substituted derivatives mimic the nicotinamide moiety of NAD+, binding to the catalytic domain of PARP-1/2, preventing DNA repair in BRCA-deficient cancer cells.

Figure 1: Dual Mechanism of Action (c-Met/VEGFR-2)

G Compound 3-(2-aminoethyl) quinazoline-2,4-dione Derivative VEGFR2 VEGFR-2 (Endothelial Cells) Compound->VEGFR2 Inhibits ATP Binding cMet c-Met (Tumor Cells) Compound->cMet Inhibits Phosphorylation Angiogenesis Angiogenesis (Blood Vessel Formation) VEGFR2->Angiogenesis Blocked Metastasis Metastasis & Invasion cMet->Metastasis Blocked Survival Tumor Cell Survival cMet->Survival Blocked Apoptosis Apoptosis / Cell Death Angiogenesis->Apoptosis Hypoxia Induction Survival->Apoptosis Signal Loss

Caption: Dual inhibition of VEGFR-2 and c-Met signaling pathways by 3-substituted quinazoline-2,4-dione derivatives, leading to concurrent suppression of angiogenesis and metastasis.

Comparative Efficacy Analysis

The following data compares optimized derivatives of the 3-(2-aminoethyl)quinazoline-2,4-dione scaffold (specifically Compound 4b and 4e from recent literature) against FDA-approved standards.

Table 1: Cytotoxicity (IC50) in HCT-116 Colorectal Cancer Cells

Data derived from comparative studies against Cabozantinib (Standard c-Met/VEGFR2 inhibitor).[2]

CompoundTarget ProfileIC50 (µM) [HCT-116]Selectivity Index (SI)*
Quinazoline-2,4-dione (4b) Dual c-Met/VEGFR-2 0.052 ± 0.004 > 25.0
Quinazoline-2,4-dione (4e) Dual c-Met/VEGFR-2 0.084 ± 0.006 > 7.5
Cabozantinibc-Met/VEGFR-20.098 ± 0.010~ 5.0
DoxorubicinDNA Intercalation0.450 ± 0.050Low (< 2.0)
GefitinibEGFR> 10.0 (Resistant)N/A

*Selectivity Index (SI) = IC50 (Normal WI38 Cells) / IC50 (Cancer Cells). Higher is better.

Performance Insights
  • Potency: The quinazoline-2,4-dione derivative (4b) demonstrated 1.8x higher potency than Cabozantinib in HCT-116 cells.

  • Safety: Compound 4b showed a superior safety profile with an SI of >25, indicating it is significantly less toxic to normal human fibroblasts (WI38) compared to standard chemotherapy agents like Doxorubicin.

  • Resistance: Unlike Gefitinib, which loses efficacy in EGFR-negative or KRAS-mutant lines (like HCT-116), the 2,4-dione scaffold maintains activity due to its alternative targets (c-Met).

Experimental Protocols

To validate the anticancer potential of this scaffold in your laboratory, follow these standardized protocols.

A. Synthesis of the Core Scaffold

Objective: Synthesize 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione from Isatoic Anhydride.

  • Reactants: Dissolve Isatoic anhydride (1.0 eq) in Ethanol (EtOH).

  • Addition: Add Ethylenediamine (1.2 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Workup: Cool to room temperature. The product precipitates as a white solid.

  • Purification: Filter and recrystallize from EtOH/DMF.

  • Validation: Confirm structure via 1H-NMR (Look for ethylene bridge signals at δ 2.8–3.5 ppm).

B. In Vitro Kinase Inhibition Assay (ELISA)

Objective: Quantify inhibition of c-Met and VEGFR-2.

  • Preparation: Coat 96-well plates with purified c-Met or VEGFR-2 substrate (Poly Glu:Tyr 4:1).

  • Incubation: Add test compound (dilution series: 0.01 µM – 10 µM) and ATP (10 µM) + Recombinant Kinase enzyme.

  • Reaction: Incubate at 30°C for 45 minutes.

  • Detection: Wash plate. Add anti-phosphotyrosine antibody conjugated to HRP.

  • Readout: Add TMB substrate and measure absorbance at 450 nm.

  • Calculation: $ % Inhibition = 100 - (\frac{OD_{test} - OD_{blank}}{OD_{control} - OD_{blank}} \times 100) $.

C. Experimental Workflow Diagram

Figure 2: Preclinical Evaluation Workflow

Workflow Start Scaffold Synthesis (Isatoic Anhydride + Amine) Screen High-Throughput Screen (MTT Assay) Start->Screen Hit Hit Identification (IC50 < 1 µM) Screen->Hit Select Potent Derivatives Target Target Validation (Kinase ELISA / Western Blot) Hit->Target Confirm Mechanism Safe Safety Profiling (WI38 Normal Cells) Target->Safe Selectivity Index Lead Lead Candidate Safe->Lead SI > 10

Caption: Step-by-step workflow for transforming the raw quinazoline-2,4-dione scaffold into a validated lead candidate.

References
  • BenchChem. (2025).[1] Validating the therapeutic potential of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives in oncology. Retrieved from [1]

  • El-Azab, A. S., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Taylor & Francis / NIH. Retrieved from

  • Zhou, J., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors. Journal of Medicinal Chemistry. Retrieved from

  • Ingentium. (2025).[3] Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Retrieved from

Sources

Validation

Validating the Mechanism of Action of 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione

The following guide validates the mechanism of action for 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione , positioning it as a functional pharmacophore and competitive antagonist at the 5-HT2A receptor . A Publish Comparis...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide validates the mechanism of action for 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione , positioning it as a functional pharmacophore and competitive antagonist at the 5-HT2A receptor .

A Publish Comparison Guide for 5-HT2A Receptor Antagonism

Executive Summary

3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione serves as the core pharmacophore for a class of potent serotonin antagonists, most notably Ketanserin . Structurally, it functions as a bioisostere of serotonin (5-hydroxytryptamine), where the quinazoline-2,4-dione moiety mimics the indole ring and the aminoethyl tail mimics the ethylamine side chain.

Its primary mechanism of action (MoA) is competitive antagonism at the 5-HT2A receptor , a Gq-coupled GPCR involved in platelet aggregation, vasoconstriction, and neurotransmission. While often used as a precursor or scaffold in drug development, the molecule itself possesses intrinsic affinity and offers a simplified model for validating serotonergic blockade without the off-target complexity of bulkier derivatives.

This guide compares its performance against the industry standard Ketanserin and the highly selective Volinanserin (MDL-100,907) , providing a robust validation framework for researchers.

Mechanism of Action (MoA) Deep Dive

The compound acts by occupying the orthosteric binding site of the 5-HT2A receptor, preventing the binding of endogenous serotonin.

The Signaling Pathway Blockade
  • Endogenous State: 5-HT binds to 5-HT2A

    
     Activates G
    
    
    
    q protein
    
    
    Activates Phospholipase C (PLC)
    
    
    Hydrolyzes PIP2 into IP3 and DAG
    
    
    IP3 triggers Ca
    
    
    release
    
    
    Smooth muscle contraction/platelet aggregation.
  • Antagonist State (MoA): 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione competes for the receptor pocket

    
     Stabilizes the inactive conformation (or prevents Gq coupling) 
    
    
    
    Inhibits IP3 production and Ca
    
    
    mobilization
    .
Structural Causality
  • Quinazoline-2,4-dione Core: Provides

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phe340) in the receptor pocket, mimicking the indole of serotonin.
  • Aminoethyl Tail: Forms a critical salt bridge with Asp155 in TM3 of the receptor, anchoring the ligand.

Comparative Performance Analysis

The following table contrasts the core scaffold against established therapeutics.

Feature3-(2-aminoethyl)quinazoline-2,4-dione (Scaffold)Ketanserin (Standard)Volinanserin (Highly Selective)
Primary Target 5-HT2A Receptor5-HT2A Receptor5-HT2A Receptor
Mechanism Competitive AntagonistCompetitive AntagonistInverse Agonist / Antagonist
Binding Affinity (Ki) Moderate (~100–500 nM)*High (2–3 nM)Very High (0.5 nM)
Selectivity Low (Binds 5-HT2A, Alpha-1)Moderate (High Alpha-1 affinity)High ( >100x vs Alpha-1)
Primary Utility Fragment Screening / Lead Opt. Antihypertensive / Research ToolSchizophrenia Research
Synthesis Complexity Low (1-2 steps)Medium (Multi-step)High

*Note: Affinity values for the scaffold are estimated based on fragment-based drug discovery (FBDD) principles relative to the full drug.

Experimental Validation Protocols

To validate the MoA of 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione, the following self-validating workflow is recommended.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the Ki value to prove specific binding to 5-HT2A.

  • Membrane Prep: Use HEK-293 cells stably expressing human 5-HT2A receptors.

  • Ligand: [

    
    H]-Ketanserin (0.5 nM) as the radioligand.
    
  • Competition: Incubate membranes with increasing concentrations (

    
     to 
    
    
    
    M) of 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione.
  • Incubation: 60 min at 25°C in Tris-HCl buffer.

  • Termination: Rapid filtration through GF/B filters.

  • Analysis: Measure radioactivity via scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

    • Validation Check: If Ki > 10

      
      M, the scaffold may require derivatization for effective binding.
      
Protocol B: IP-One Functional Assay (Efficacy)

Objective: Confirm the compound is an antagonist (inhibits signaling) rather than an agonist.

  • Cell Line: CHO-K1 cells expressing recombinant 5-HT2A.

  • Stimulation: Challenge cells with EC80 concentration of Serotonin (5-HT).

  • Treatment: Co-incubate with the test compound.

  • Detection: Use HTRF (Homogeneous Time Resolved Fluorescence) to measure IP1 accumulation (stable metabolite of IP3).

  • Result: A dose-dependent decrease in HTRF signal confirms antagonism.

Protocol C: Selectivity Profiling (Alpha-1 Adrenergic)

Objective: Assess off-target liability, a common issue with quinazoline-diones.

  • Repeat Protocol A using rat brain cortex membranes and [

    
    H]-Prazosin (Alpha-1 ligand).
    
  • Metric: Calculate the Selectivity Ratio:

    
    .
    

Visualizing the Mechanism & Workflow

Diagram 1: 5-HT2A Signaling & Antagonism Mechanism

This diagram illustrates the Gq-coupled pathway and the specific intervention point of the quinazoline-dione scaffold.

G cluster_membrane Cell Membrane Receptor 5-HT2A Receptor (GPCR) GProtein Gq Protein (Heterotrimeric) Receptor->GProtein Couples PLC Phospholipase C (PLC) GProtein->PLC Activates Ligand Serotonin (5-HT) (Agonist) Ligand->Receptor Activates Scaffold 3-(2-aminoethyl) quinazoline-2,4-dione (Antagonist) Scaffold->Receptor Blocks (Competitive) IP3 IP3 PLC->IP3 Hydrolyzes PIP2 PIP2 PIP2 Ca Ca2+ Release (ER Stores) IP3->Ca Triggers Effect Vasoconstriction / Platelet Aggregation Ca->Effect Induces

Caption: Competitive antagonism of the 5-HT2A receptor by the quinazoline-dione scaffold prevents Gq activation and downstream Ca2+ mobilization.

Diagram 2: Validation Workflow Logic

A logical flow to confirm the specific pharmacological profile.

Workflow cluster_binding Step 1: Affinity cluster_functional Step 2: Efficacy cluster_selectivity Step 3: Selectivity Start Compound Synthesis (3-(2-aminoethyl)...) Binding Radioligand Binding ([3H]-Ketanserin) Start->Binding KiCalc Calculate Ki Binding->KiCalc Func IP1 / Ca2+ Flux (vs 5-HT EC80) KiCalc->Func If Ki < 10uM Mode Confirm Antagonism (IC50) Func->Mode OffTarget Alpha-1 Adrenergic Binding Mode->OffTarget Profile Selectivity Ratio OffTarget->Profile

Caption: Step-by-step validation protocol ensuring affinity, functional efficacy, and selectivity profiling.

References

  • Zhang, Y., et al. (2015). "Discovery of novel potent and selective ligands for 5-HT2A receptor with quinazoline scaffold."[1] Bioorganic & Medicinal Chemistry Letters. Link

  • El-Azab, A. S., et al. (2020). "Design, synthesis and biological evaluation of novel quinazoline-2,4(1H,3H)-dione derivatives as 5-HT2A receptor antagonists." European Journal of Medicinal Chemistry. Link (Generalized reference to class activity)

  • Herndon, J. L., et al. (1992). "Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding." Journal of Medicinal Chemistry. Link

  • PubChem. "Compound Summary: Quinazoline-2,4-dione derivatives." Link

Sources

Comparative

Comparing the efficacy of different synthesis routes for 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione

An authoritative comparative guide on the synthesis of 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione , a critical intermediate in the development of serotonergic ligands (e.g., ketanserin, pelanserin), aldose reductase in...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparative guide on the synthesis of 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione , a critical intermediate in the development of serotonergic ligands (e.g., ketanserin, pelanserin), aldose reductase inhibitors, and targeted fluorescent probes.

This guide objectively evaluates three distinct synthetic pathways, analyzing their mechanistic causality, chemoselectivity, and scalability to help drug development professionals optimize their workflows.

Mechanistic Overview & Route Divergence

The synthesis of 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione fundamentally requires the assembly of a benzoxazine/pyrimidine hybrid core and the introduction of an ethylenediamine moiety. The primary challenge in this synthesis is chemoselectivity : preventing the highly nucleophilic terminal aliphatic amine from participating in unwanted cross-linking or bis-acylation reactions during the cyclization of the quinazolinedione ring.

G SM1 Isatoic Anhydride + Ethylenediamine INT1 2-Amino-N-(2-aminoethyl)benzamide SM1->INT1 Nucleophilic Ring Opening SM2 Anthranilic Acid + Urea INT2 Quinazoline-2,4(1H,3H)-dione SM2->INT2 High Temp Condensation PROD 3-(2-Aminoethyl)-2,4(1H,3H)- quinazolinedione INT1->PROD Triphosgene or (Boc)2O Cyclization INT2->PROD N-Boc-2-bromoethylamine + Base (Alkylation)

Divergent synthesis routes for 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione.

Route Evaluation & Experimental Protocols

Route A: The Isatoic Anhydride / Triphosgene Pathway (Classical)

This traditional route relies on the high electrophilicity of the benzoxazine carbonyl in isatoic anhydride. Nucleophilic attack by ethylenediamine opens the ring, expelling CO₂ as a leaving group. A C1 synthon (triphosgene) is then used to bridge the aniline and amide nitrogens.

  • Causality & Logic: A massive excess of ethylenediamine (typically 5-10 equivalents) is mandatory in step one. Without this excess, a single ethylenediamine molecule will react with two isatoic anhydride molecules, forming a symmetrical bis-benzamide dead-end product. During the triphosgene cyclization, high dilution is required to prevent intermolecular cross-linking.

  • Self-Validating Cue: The evolution of CO₂ gas during the first step serves as an immediate visual confirmation of ring opening.

Step-by-Step Protocol:

  • Ring Opening: Dissolve isatoic anhydride (10 mmol) in anhydrous DMF (20 mL). Add dropwise to a vigorously stirring solution of ethylenediamine (100 mmol) in DMF (50 mL) at 0 °C. Stir for 4 hours at room temperature.

  • Isolation: Remove excess ethylenediamine under high vacuum. Extract the resulting 2-amino-N-(2-aminoethyl)benzamide with dichloromethane (DCM) and wash with brine.

  • Cyclization: Dissolve the intermediate in highly dilute THF (0.05 M) with triethylamine (3.0 eq). Slowly add triphosgene (0.4 eq) at 0 °C. Stir for 12 hours.

  • Purification: Quench with saturated NaHCO₃, extract, and purify via silica gel chromatography.

Route B: The Anthranilic Acid / Urea Alkylation Pathway (Regioselective)

To bypass the chemoselectivity nightmare of unprotected diamines, this route builds the quinazolinedione core first, followed by regioselective N3-alkylation[1].

  • Causality & Logic: Fusing anthranilic acid with urea at high temperatures drives a condensation reaction that perfectly forms the heterocycle[1]. Because the N3 position of the resulting quinazoline-2,4-dione is significantly more acidic and nucleophilic than the N1 position (due to hydrogen bonding and steric factors), alkylation with N-Boc-2-bromoethylamine occurs highly regioselectively at N3.

  • Self-Validating Cue: The intermediate quinazoline-2,4-dione has an exceptionally high melting point (>300 °C). A simple melting point test validates the success of the core assembly before proceeding to the costly alkylation step.

Step-by-Step Protocol:

  • Core Assembly: Grind anthranilic acid (10 mmol) and urea (30 mmol) into a fine powder. Heat the neat mixture to 150–160 °C for 4 hours until the melt solidifies[1].

  • Precipitation: Cool the solid, triturate with boiling water to remove excess urea, and filter to obtain pure quinazoline-2,4-dione[1].

  • Alkylation: Suspend the core (5 mmol) in anhydrous DMF. Add K₂CO₃ (1.5 eq) and N-Boc-2-bromoethylamine (1.1 eq). Heat at 80 °C for 18 hours.

  • Deprotection: Isolate the N-Boc protected intermediate, dissolve in DCM, and add Trifluoroacetic Acid (TFA) (10 eq). Stir for 2 hours at room temperature, then concentrate to yield the target molecule as a TFA salt.

Route C: DMAP-Catalyzed (Boc)₂O Cyclization (Modern & Green)

Recent advancements have introduced a metal-free, highly efficient cyclization method utilizing Di-tert-butyl dicarbonate ((Boc)₂O) and 4-Dimethylaminopyridine (DMAP)[2].

  • Causality & Logic: While (Boc)₂O is traditionally a protecting group, DMAP acts as a superacylation catalyst, generating a highly reactive acyl-pyridinium intermediate[2]. In this elegant one-pot system, 2.5 equivalents of (Boc)₂O are used. The first equivalent rapidly protects the primary aliphatic amine of the 2-amino-N-(2-aminoethyl)benzamide (preventing cross-linking). The remaining (Boc)₂O, activated by DMAP, acts as the C1 carbonyl source, inserting between the aniline and amide nitrogens to form the ring[2].

  • Self-Validating Cue: The reaction transitions from a suspension to a clear solution upon microwave irradiation, followed by the precipitation of the pure N-Boc protected quinazolinedione upon cooling.

G N1 2-Amino-N-(2-aminoethyl)benzamide N4 N-Boc Protected Intermediate N1->N4 Reaction with N2 DMAP + (Boc)2O N3 Active Acyl-DMAP Intermediate N2->N3 Activation N3->N4 Acyl Transfer N5 Intramolecular Cyclization (Loss of t-BuOH) N4->N5 Base Catalysis N6 Target Quinazolinedione N5->N6 Ring Closure

DMAP-catalyzed metal-free cyclization mechanism using (Boc)2O.

Step-by-Step Protocol:

  • One-Pot Protection & Cyclization: In a microwave-safe vessel, combine 2-amino-N-(2-aminoethyl)benzamide (1.0 mmol), (Boc)₂O (2.5 mmol), and DMAP (0.1 mmol) in acetonitrile (3.0 mL)[2].

  • Irradiation: Subject the mixture to microwave irradiation (MW) at 80 °C for 30 minutes[2].

  • Isolation: Cool to room temperature. The N-Boc protected product precipitates directly. Filter and wash with cold acetonitrile[2].

  • Deprotection: Treat the solid with 20% TFA in DCM for 2 hours to strip the Boc group, yielding the final 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione.

Quantitative Efficacy Comparison

The following table synthesizes the experimental performance of each route, allowing for objective selection based on laboratory capabilities and scale-up requirements.

Synthesis RouteOverall YieldTotal Reaction TimeKey ReagentsEnvironmental Impact (E-Factor)Chemoselectivity / Regioselectivity
A. Isatoic Anhydride + Triphosgene 45–55%16–20 hTriphosgene, Et₃NHigh (Toxic phosgene derivatives, massive amine waste)Poor (High risk of aliphatic amine cross-linking)
B. Anthranilic Acid + Alkylation 60–65%24–36 hUrea, N-Boc-2-bromoethylamineMedium (Multi-step, high heat required, acid waste)High (Core synthesized prior to alkylation)
C. DMAP-Catalyzed (Boc)₂O 82–88% 2.5 h (with MW)(Boc)₂O, DMAPLow (Metal-free, solvent-efficient, simple filtration)Excellent (In-situ protection and cyclization)

Conclusion & Recommendations

For modern drug development and intermediate synthesis, Route C (DMAP-Catalyzed (Boc)₂O Cyclization) is objectively superior. It elegantly solves the chemoselectivity problem by utilizing (Boc)₂O's dual nature as both an aliphatic amine protecting group and an aryl-amide carbonylating agent[2]. It eliminates the need for highly toxic C1 synthons like triphosgene and drastically reduces reaction time through microwave assistance.

Route B remains a highly viable, scalable alternative for laboratories lacking microwave reactors or those wishing to avoid the synthesis of the 2-amino-N-(2-aminoethyl)benzamide intermediate entirely, relying instead on the robust, regioselective alkylation of the pre-formed quinazolinedione core[1].

References

  • Chen, H., Li, P., Qin, R., & Huang, H. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9442–9453. Available at:[Link]

  • ResearchGate. (2023). The quinazoline-2,4(1H,3H)-diones skeleton: A key intermediate in drug synthesis. Available at:[Link]

Sources

Validation

Benchmarking the purity of synthesized 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione against commercial standards

Topic: Benchmarking the purity of synthesized 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione against commercial standards Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the purity of synthesized 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione against commercial standards Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the development of quinazolinedione-based therapeutics (e.g., serotonin antagonists,


-adrenergic blockers), the intermediate 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione  serves as a critical scaffold. However, its amphoteric nature and potential for dimerization during synthesis present unique purification challenges.

This guide provides a rigorous technical framework for benchmarking your in-house synthesized product against commercial standards (or established reference materials). We move beyond simple "purity percentages" to analyze specific impurity profiles, explaining the causality of byproducts and establishing a self-validating analytical protocol.

The "Make vs. Buy" Impurity Landscape

Before benchmarking, one must understand the chemical origins of impurities. Commercial standards are often synthesized via optimized routes (e.g., isatoic anhydride + protected diamines) to minimize side reactions. In-house synthesis, typically using isatoic anhydride and excess ethylenediamine, generates a distinct impurity fingerprint.

Synthesis & Impurity Pathway Analysis

The following diagram maps the reaction logic and the genesis of critical impurities (Anthranilic Acid and the "Bis-Dimer").

G Isatoic Isatoic Anhydride (Starting Material) Impurity_AA IMPURITY A Anthranilic Acid (Hydrolysis) Isatoic->Impurity_AA Moisture/H2O Intermediate Intermediate N-(2-aminoethyl)-2-aminobenzamide Isatoic->Intermediate Ring Opening EDA Ethylenediamine (Excess) EDA->Intermediate Target TARGET PRODUCT 3-(2-aminoethyl)quinazoline-2,4-dione Impurity_Bis IMPURITY B Bis-Quinazoline Dimer (Stoichiometry Error) Intermediate->Target Ring Closure (Cyclization) Intermediate->Impurity_Bis + 2nd Isatoic Molecule

Figure 1: Reaction pathway showing the formation of the target amino-quinazoline versus hydrolytic (Anthranilic Acid) and dimeric (Bis-Quinazoline) impurities.[1][2][3][4][5][6][7]

Materials & Methods: The "Gold Standard" Analytical Suite

To objectively benchmark your compound, you cannot rely on a single metric. This protocol uses an Orthogonal Analytical Approach : HPLC for quantitative purity and qNMR for absolute assay.

Reference Standard Strategy

Commercial standards for this specific free amine are rare and often sold as salts (HCl) or protected derivatives (e.g., Boc/Fmoc).

  • If Commercial Standard is Available: Purchase >97% purity grade (e.g., from suppliers like Sigma-Aldrich or specialized heterocyclic vendors).

  • If Unavailable: Establish an Internal "Gold" Standard . Recrystallize your best batch (EtOH/Water) three times and validate its absolute purity using qNMR (Quantitative NMR) with an internal standard (e.g., Maleic Acid or TCNB).

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed to separate the highly polar free amine from the non-polar dimer and acidic anthranilic acid.

ParameterSpecificationCausality / Rationale
Column C18 End-capped (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µmHandles basic amines with reduced tailing; "End-capped" prevents silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH ensures the primary amine is protonated (

), improving solubility and peak shape.
Mobile Phase B Acetonitrile (LC-MS Grade)Strong eluent for hydrophobic impurities (Dimer).
Gradient 0-2 min: 5% B; 2-15 min: 5%→90% B; 15-20 min: 90% BInitial low organic holds the polar target; steep ramp elutes the non-polar dimer.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV at 254 nmMax absorbance for the quinazolinedione core.
Temp 30°CEnsures reproducibility of retention times.
Analytical Workflow Diagram

This self-validating workflow ensures that "purity" is not just a number, but a confirmed structural reality.

Workflow Sample Synthesized Sample (Crude/Purified) HPLC HPLC-UV-MS Analysis (Purity & ID) Sample->HPLC NMR 1H-NMR / qNMR (Structure & Solvent) Sample->NMR Ref Commercial/Gold Standard Ref->HPLC Data_Process Data Processing (Integration & RRT) HPLC->Data_Process Area % NMR->Data_Process Mol % Decision Passes Criteria? (>98% Purity, No Single Imp >0.5%) Data_Process->Decision Report Release for Biological Assay Decision->Report Yes Rework Recrystallize / Prep-HPLC Decision->Rework No Rework->Sample Re-submit

Figure 2: Analytical workflow for benchmarking synthesized compounds against standards.

Comparative Analysis: Interpreting the Data[8]

When comparing your synthesized product against a commercial standard, you will likely encounter specific discrepancies. Below is a simulated dataset representing a typical benchmarking exercise.

Simulated Benchmarking Data
Analyte / MetricRetention Time (min)Relative Retention Time (RRT)Commercial Standard (Target)Synthesized (Crude)Synthesized (Recrystallized)
Target Compound 5.2 1.00 99.1% 88.4% 98.5%
Impurity A (Anthranilic Acid)3.80.73< 0.1%4.2%0.3%
Impurity B (Bis-Dimer)12.42.38< 0.1%6.5%1.1%
Unknown Impurity6.11.170.2%0.9%0.1%
Physical Appearance --White PowderOff-white / YellowishWhite Crystalline Solid
Interpretation Guide
  • Anthranilic Acid (RRT 0.73):

    • Origin: Hydrolysis of starting material.[8]

    • Removal: Soluble in basic aqueous washes. If high in your synthesized batch, your workup pH was likely too neutral.

  • Bis-Dimer (RRT 2.38):

    • Origin: One ethylenediamine molecule reacting with two isatoic anhydride molecules.

    • Removal: Highly non-polar. Requires recrystallization from ethanol or column chromatography.

    • Benchmarking Note: Commercial standards usually have <0.1% of this because they use excess diamine or slow addition rates.

  • Color:

    • Yellowing often indicates oxidation of the free amine or trace aniline derivatives. Commercial standards are typically bright white.

Conclusion & Recommendations

Benchmarking 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione requires more than a simple peak area comparison. The presence of the "Bis-Dimer" is the hallmark of in-house synthesis using isatoic anhydride and must be strictly controlled (<0.5%) if the compound is intended for biological screening, as dimers can cause false positives in receptor binding assays.

Final Recommendation:

  • For Biological Assays: If your synthesized purity is <95% or contains >1% dimer, do not proceed. The lipophilicity of the dimer will skew ADME results.

  • For Synthetic Intermediate: A purity of 90-95% is acceptable if the subsequent step involves a purification that can remove the non-polar dimer.

References

  • Synthesis & Reactivity of Isatoic Anhydride

    • Isatoic Anhydride. IV.[9] Reactions with Various Nucleophiles. (Maumee Chemical Co.[10] Research). Explains the ring-opening mechanism and formation of anthranilic acid byproducts.

    • 11[2][5][6][9][12][13]

  • Quinazolinedione Scaffolds in Medicinal Chemistry

    • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (MDPI, 2022).
    • 14[2][9][13]

  • Commercial Standards & Properties

    • 3-(2-Chloroethyl)-2,4(1H,3H)-quinazolinedione Properties.[4][15] (Sigma-Aldrich).[6] Provides baseline physical property data (melting points, solubility) for closely related analogs used as reference markers.

    • 16[2][9][13]

  • HPLC Method Development for Quinazolines

    • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (ResearchGate).[17] Validates the use of RP-18 columns and ACN/Buffer gradients for this class of heterocycles.

    • 18[2][4][5][6][9][12][13]

Sources

Comparative

Comparative cytotoxicity of 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione on cancer vs. normal cell lines

Executive Summary: Scaffold vs. Functionalized Therapeutics Status: Scaffold Intermediate (Caution Required) Primary Application: Pharmacophore precursor for dual-target kinase inhibitors (c-Met/VEGFR-2) and PARP inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Scaffold vs. Functionalized Therapeutics

Status: Scaffold Intermediate (Caution Required) Primary Application: Pharmacophore precursor for dual-target kinase inhibitors (c-Met/VEGFR-2) and PARP inhibitors.

This guide provides a critical comparative analysis of 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione (hereafter referred to as 3-AEQ ). Experimental evidence indicates a sharp dichotomy in performance:

  • The Naked Scaffold (3-AEQ): Exhibits poor selectivity and low potency (IC50 > 100 µM) against cancer lines, with demonstrated toxicity toward normal endothelial cells (HUVEC).

  • Functionalized Derivatives: When the aminoethyl tail is conjugated with piperazine or aromatic moieties, cytotoxicity improves by orders of magnitude (IC50 < 10 µM), with significantly enhanced Selectivity Indices (SI) favoring cancer cells.

Key Takeaway: Researchers should avoid using unmodified 3-AEQ as a therapeutic agent. Its value lies exclusively as a chemical scaffold for synthesizing targeted inhibitors.

Chemical Profile & Theoretical Basis

The quinazoline-2,4(1H,3H)-dione core mimics the purine base structure, allowing it to interact with ATP-binding pockets of various kinases.

Feature3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione (3-AEQ)Optimized Derivatives (e.g., Piperazine/Sulfonamide linked)
Molecular Role Chemical Intermediate / LinkerActive Pharmaceutical Ingredient (API)
Binding Mode Non-specific electrostatic interactionsTargeted H-bonding (e.g., Asp1222 in c-Met)
Solubility Moderate (Polar amine group)Tunable (Lipophilic tails enhance membrane permeability)
Toxicity Risk High (Non-specific reactivity with normal proteins)Low/Moderate (Target-specific)

Comparative Cytotoxicity Analysis

The following data synthesizes comparative studies involving unmodified 3-AEQ scaffolds versus optimized derivatives against standard cancer and normal cell lines.

Table 1: Performance of Naked Scaffold (3-AEQ)

Data Source: Evaluation of short-chain alkylamine quinazolines (Reference 1).

Cell LineTypeIC50 (µM)Selectivity Index (SI)Outcome
HeLa Cervical Cancer> 400 (Inactive)N/AFailed
K562 Leukemia100 - 400< 1.0Failed
HUVEC Normal Endothelial< 100 (Toxic) -Safety Warning

Critical Note: The unmodified aminoethyl chain appears to confer toxicity to normal endothelial cells (HUVEC) without effectively killing cancer cells. This "inverse selectivity" makes it unsuitable for direct therapy.

Table 2: Performance of Functionalized Derivatives

Data Source: 3-substituted quinazoline-2,4-diones as dual c-Met/VEGFR-2 inhibitors (Reference 2, 3).

Compound IDModificationTarget Cell (Cancer)IC50 (µM)Normal Cell (WI38/HUVEC)Selectivity Index (SI)
Cpd 4b 4-chlorobenzyl-piperazine tailHCT-116 (Colon)0.052 > 50> 960
Cpd 7 Piperazine-linkedMCF-7 (Breast)6.8Non-toxic at 50µM> 7.3
Cpd 7 Piperazine-linkedHuH-7 (Liver)2.5Non-toxic at 50µM> 20

Mechanistic Insight & Signaling Pathways

The transformation from a toxic scaffold to a potent drug involves shifting the mechanism from non-specific amine reactivity to targeted kinase inhibition.

Mechanism of Action: Dual c-Met / VEGFR-2 Inhibition

Optimized derivatives utilize the dione ring to anchor into the ATP-binding site of receptor tyrosine kinases (RTKs). The aminoethyl linker positions the distal aromatic group to interact with the hydrophobic pocket, preventing downstream signaling (proliferation and angiogenesis).

G Compound Functionalized 3-AEQ Derivative Receptors Receptor Tyrosine Kinases (c-Met / VEGFR-2) Compound->Receptors Competitive Inhibition (IC50 < 1µM) Apoptosis Apoptosis Induction (Caspase-3/9) Compound->Apoptosis Induces via Mitochondrial Pathway ATP ATP Binding Site Receptors->ATP Blocks Access Signaling Downstream Signaling (RAS/RAF/MEK) Receptors->Signaling Inhibits Phosphorylation Angiogenesis Angiogenesis (Blood Vessel Growth) Signaling->Angiogenesis Suppressed Proliferation Cell Proliferation Signaling->Proliferation Suppressed

Figure 1: Mechanism of action for functionalized 3-AEQ derivatives acting as dual kinase inhibitors.

Validated Experimental Protocol (MTT Assay)

To replicate the comparative cytotoxicity data, follow this self-validating protocol. This workflow includes specific controls for "False Positives" often caused by quinazoline solubility issues.

Materials
  • Cell Lines: HCT-116 (Target), WI38 (Normal Control).[1]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[2][3]

  • Solvent: DMSO (Dimethyl sulfoxide). Critical: Final concentration must be < 0.1%.

Step-by-Step Workflow
  • Seeding:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment:

    • Dissolve 3-AEQ or derivative in DMSO to create a 10 mM stock.

    • Perform serial dilutions (0.01 µM to 100 µM) in culture medium.

    • Control A: Vehicle control (0.1% DMSO only).

    • Control B: Positive Control (e.g., Doxorubicin or Cabozantinib).

    • Blank: Medium without cells (for background subtraction).

  • Incubation:

    • Treat cells for 48 or 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours (protected from light).

  • Solubilization:

    • Remove medium carefully.

    • Add 100 µL DMSO to dissolve purple formazan crystals.

    • Shake plate for 10 minutes.

  • Measurement:

    • Measure Absorbance (OD) at 570 nm (reference filter 630 nm).

Data Calculation

Selectivity Index (SI): 


Target SI > 10 for a promising lead candidate.

References

  • Synthesis and Biological Activity of a Novel Series of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione Derivatives. Acta Poloniae Pharmaceutica. (Evaluation of short alkylamine chain derivatives showing toxicity to normal cells).

  • A Series of 2,4(1H,3H)-Quinazolinedione Derivatives: Synthesis and Biological Evaluation as Potential Anticancer Agents. Letters in Drug Design & Discovery. (Data on Piperazine-linked derivatives).

  • Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (High potency data for functionalized derivatives).

  • Validating the therapeutic potential of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives in oncology. BenchChem Application Note.

Sources

Safety & Regulatory Compliance

Safety

2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- proper disposal procedures

The following guide details the technical disposal protocols for 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione , a functionalized heterocyclic amine often used as a pharmaceutical intermediate (e.g., in Ketanserin synthes...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical disposal protocols for 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione , a functionalized heterocyclic amine often used as a pharmaceutical intermediate (e.g., in Ketanserin synthesis).

This guide is structured for Senior Research Personnel and EHS Officers . It prioritizes safety, regulatory compliance (RCRA/EPA), and chemical stability.

Part 1: Executive Summary & Immediate Action

Status: Hazardous Chemical Waste (Non-RCRA Listed, but Characteristic Irritant/Base). Primary Hazard: Skin/Eye Irritant (H315/H319) and Basic Corrosivity (due to the primary amine tail). Segregation Key: ORGANIC BASES . Strictly segregate from Oxidizers and Strong Acids.[1]

Quick Reference: Disposal Bin Selection
State of MatterWaste Stream ClassificationContainer TypeLabeling Code
Pure Solid Hazardous Solid Waste (Organic)HDPE Wide-Mouth JarOrganic Solid - Irritant
Liquid (Solvent) Organic Solvent (Basic/Non-Hal)Amber Glass / HDPE CarboyBasic Organic Waste
Aqueous Solution Basic Aqueous WasteHDPE CarboyAqueous Base (pH > 9)

Part 2: Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand its reactivity profile. The molecule consists of a stable quinazolinedione core (insoluble, stable) and a reactive primary aminoethyl side chain (basic, nucleophilic).

  • Chemical Name: 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione[2][3][4]

  • Molecular Formula:

    
    
    
  • Acidity/Basicity: The aminoethyl group (

    
    ) makes this compound a weak base .
    
  • Incompatibility (CRITICAL):

    • Strong Acids: Exothermic neutralization.

    • Oxidizers (Peroxides, Nitrates): Potential for rapid oxidation of the amine, generating heat or toxic nitrogen oxides (

      
      ).
      
    • Acyl Chlorides/Anhydrides: Violent acylation reactions.

Expert Insight: While the quinazolinedione ring is robust, the aminoethyl tail dictates the disposal logic. Treat this substance as an Aliphatic Amine for segregation purposes.

Part 3: Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, ensure the material is stable.

Protocol 1: Solid Waste Segregation
  • Do not dispose of in regular trash or biohazard bags.

  • Compatibility Check: Ensure the solid waste bin does not contain solid oxidizers (e.g., Potassium Permanganate, Iodine) or solid acids (e.g., p-Toluenesulfonic acid).

  • Double Bagging: If the powder is fine/dusty, place it in a sealed Ziploc bag before placing it in the rigid hazardous waste container to prevent dust inhalation by disposal personnel.

Protocol 2: Liquid Waste (Reaction Mixtures)

If the compound is dissolved in solvent (e.g., DMF, DMSO, Methanol):

  • pH Check: Dip a pH strip into the waste mixture.

    • If

      
      : The amine is protonated (salt form). Safe for "General Organic" waste.
      
    • If

      
      : The amine is free. Must  go to "Basic Organic" waste.
      
  • Quenching: If unreacted reagents (like alkyl halides) are present, quench with a small amount of Methanol before bottling.

Part 4: Disposal Workflows (Visualized)

Workflow A: Determination of Waste Stream

Use this logic gate to determine the correct container.

WasteDecisionTree Start Start: 3-(2-aminoethyl)-2,4-quinazolinedione Waste StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid BIN: Hazardous Solid (Label: Irritant/Amine) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalogenated BinHal BIN: Halogenated Organic (Segregate from Acids) Halogenated->BinHal pHCheck Check pH NonHalogenated->pHCheck Acidic Acidic (pH < 5) pHCheck->Acidic Basic Basic (pH > 8) pHCheck->Basic BinNonHal BIN: Non-Halogenated Organic Acidic->BinNonHal BinBase BIN: Basic Organic Waste (CRITICAL SEGREGATION) Basic->BinBase

Figure 1: Decision matrix for segregating quinazolinedione waste streams based on physical state and solvent composition.

Part 5: Detailed Disposal Procedures

Procedure A: Disposal of Pure Solid (Expired/Surplus)

Objective: Prepare solid chemical for incineration service.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Chemical Name: Write full name: "3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione".

    • Constituents: 100%.

    • Hazards: Check "Irritant" and "Toxic" (Standard precaution for bioactive heterocycles).

  • Storage: Store in the "Solid Waste" satellite accumulation area (SAA). Ensure the lid is screwed on tightly to prevent moisture absorption (hygroscopic amines can degrade).

  • Hand-off: Request pickup by your facility’s Hazardous Waste Management team.[2]

Procedure B: Disposal of HPLC Waste (Aqueous/Organic Mix)

Objective: Dispose of mobile phase containing trace amounts of the compound.

  • Assessment: HPLC waste usually contains Acetonitrile/Water or Methanol/Water with buffers (TFA or Formic Acid).

  • Buffering: If the mobile phase used TFA (Acidic), the amine is neutralized. It is safe to mix with general "Flammable Solvents."

  • Volume Rule: Do not fill carboys >90% full. Leave headspace for vapor expansion.

  • Labeling:

    • List all solvents (e.g., "Acetonitrile 50%, Water 50%").

    • List "Trace 3-(2-aminoethyl)-2,4-quinazolinedione (<0.1%)".

Part 6: Emergency Spill Response

If a container of 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione is dropped or spilled:

ParameterAction
PPE Required Nitrile gloves (double layer), Safety Goggles, Lab Coat.
Spill Type: Solid Do not sweep dry dust (aerosol risk). Cover with wet paper towels to dampen, then scoop into a waste bag. Wipe area with dilute acetic acid (vinegar) to neutralize amine residues.
Spill Type: Solution Absorb with Vermiculite or Clay absorbent . Do not use paper towels alone if the solvent is flammable.
Decontamination Wash the surface with 1% Hydrochloric Acid or Citric Acid solution, followed by soap and water.

Part 7: Regulatory Compliance (USA/EPA)

  • RCRA Classification: This compound is not explicitly P-listed or U-listed. However, under 40 CFR 261.3 , it is a "Process Waste" and must be characterized.

  • Characteristic Waste: If dissolved in flammable solvents (Flash point < 60°C), it carries waste code D001 (Ignitable).

  • Satellite Accumulation: You may store up to 55 gallons in the lab SAA.[5] Once full, you have 3 days to move it to the central storage area [1].

References

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generator Regulations: Satellite Accumulation Areas (40 CFR 262.15). [Link]

  • PubChem. (2024).[4] Compound Summary: Quinazoline-2,4-dione derivatives.[6][2][3][4][7][8][9] National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)-

[1] Executive Summary & Chemical Context Compound: 3-(2-Aminoethyl)-2,4(1H,3H)-quinazolinedione Role: Key synthetic intermediate, primarily used in the synthesis of serotonin antagonists such as Ketanserin .[1] Physical...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Context

Compound: 3-(2-Aminoethyl)-2,4(1H,3H)-quinazolinedione Role: Key synthetic intermediate, primarily used in the synthesis of serotonin antagonists such as Ketanserin .[1] Physical State: White to off-white crystalline solid.[1] Primary Hazard: As a primary amine tethered to a quinazoline core, this compound combines the stability of a heterocycle with the reactivity and basicity of an aliphatic amine. It poses risks of skin/eye irritation, respiratory sensitization, and acute toxicity if swallowed.

Scope of Guide: This document outlines the Personal Protective Equipment (PPE) requirements, operational handling protocols, and disposal strategies. It is designed for researchers requiring autonomous decision-making capabilities in a drug discovery environment.[1]

Hazard Identification & Risk Assessment

The following assessment is derived from Structure-Activity Relationship (SAR) analysis of the quinazolinedione class and aliphatic amines, as specific SDS data for this intermediate is often limited.

Hazard ClassGHS Classification (Derived)Mechanism of Action
Acute Toxicity Category 4 (Oral)Harmful if swallowed.[1] Quinazoline derivatives can interact with biological signaling pathways (e.g., 5-HT receptors).[1][2]
Skin Irritation Category 2The free amino group (-NH2) is basic (pKa ~9-10), causing irritation or chemical burns upon prolonged contact.[1]
Eye Irritation Category 2AHigh risk of severe irritation due to basicity and abrasive solid particles.[1]
STOT - SE Category 3Dust inhalation causes respiratory tract irritation.[1]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient.[1] The following specific upgrades are required based on the amine functionality.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection (Splash) Nitrile Rubber (Min.[1] thickness 0.11 mm)Nitrile offers superior chemical resistance to organic amines compared to Latex, which is permeable to basic organic compounds.
Hand Protection (Immersion) Double-gloving or Laminate (Silver Shield) If handling concentrated solutions (>1M), laminate gloves prevent permeation of the organic solvent carrier (e.g., DMF/DMSO).[1]
Eye/Face Chemical Safety Goggles (ANSI Z87.[1]1)Safety glasses are inadequate for powders.[1] Goggles seal against airborne dust and amine vapors that can cause lacrimation.[1]
Respiratory N95/P2 Mask (if outside hood)Only permissible if weighing small amounts (<10 mg).[1] Otherwise, all handling must occur in a fume hood.[3][4]
Body Tyvek® Lab Coat or ApronCotton coats can absorb amines.[1] Tyvek provides a non-porous barrier against dust accumulation.[1]

Operational Protocols: Step-by-Step

Phase A: Receipt & Storage[1][4][5]
  • Inspection: Upon receipt, inspect the bottle for "crusting" around the cap, which indicates moisture ingress and potential hydrolysis or carbonate formation (amines absorb CO2).

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine tail is prone to oxidation and hygroscopicity.[1]

Phase B: Weighing & Solubilization

Critical Step: This is the highest risk point for inhalation exposure.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

  • Static Control: Use an anti-static gun or ionizer bar.[1] Quinazolinedione powders are often electrostatic and can "jump" onto gloves/sleeves.[1]

  • Solvent Choice:

    • Recommended: DMSO, DMF, or dilute aqueous acid (e.g., 0.1M HCl) for rapid dissolution.[1]

    • Caution: Avoid dissolving directly in halogenated solvents (DCM/Chloroform) without ventilation, as amine-haloalkane mixtures can occasionally undergo slow alkylation or precipitation.[1]

Phase C: Reaction Setup
  • Incompatibility: Do not mix with strong oxidizing agents (e.g., KMnO4, H2O2) or acid chlorides/anhydrides unless part of the intended synthesis (exothermic acylation).[1]

  • Monitoring: If heating is required, ensure a reflux condenser is fitted to prevent the vaporization of the amine-containing intermediate.[1]

Visualized Workflows

Diagram 1: Operational Logic Flow

This decision tree guides the researcher through the safe handling process based on the physical state of the material.

HandlingLogic Start Start: Handling 3-(2-aminoethyl)-2,4-quinazolinedione StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Solution Solution / Liquid StateCheck->Solution Liquid HoodCheck Is Fume Hood Available? Solid->HoodCheck GloveCheck Solvent Type? Solution->GloveCheck UseHood Weigh in Hood (Anti-static precautions) HoodCheck->UseHood Yes Respirator STOP: Require N95/P100 & Goggles HoodCheck->Respirator No StandardSolvent Water/Ethanol: Nitrile Gloves OK GloveCheck->StandardSolvent Polar/Protic PermeatingSolvent DMSO/DMF/DCM: Double Glove / Laminate GloveCheck->PermeatingSolvent Penetrating

Caption: Decision matrix for selecting engineering controls and PPE based on physical state and solvent carrier.[1]

Diagram 2: Emergency Response Protocol

Immediate actions to take in case of exposure.

EmergencyResponse Event Exposure Event Type Identify Type Event->Type Skin Skin Contact (Burning/Itching) Type->Skin Eye Eye Contact (Pain/Redness) Type->Eye Inhale Inhalation (Coughing) Type->Inhale ActionSkin Flush 15 min Soap & Water Remove Clothing Skin->ActionSkin ActionEye Eye Wash Station Flush 15 min Do NOT Rub Eye->ActionEye ActionInhale Fresh Air Oxygen if needed Seek Medical Aid Inhale->ActionInhale Report Report to EHS Check SDS (CAS 5081-87-8 analog) ActionSkin->Report ActionEye->Report ActionInhale->Report

Caption: Immediate response workflow for exposure incidents. Note the reliance on flushing for basic amine contaminants.

Disposal & Waste Management

Waste Classification: Hazardous Chemical Waste (Toxic/Irritant).[1]

  • Segregation:

    • Do NOT mix with acidic waste streams (e.g., Piranha solution, concentrated H2SO4).[1] The neutralization reaction is highly exothermic and can cause splattering.[1]

    • Do NOT mix with Oxidizing waste.[1]

  • Container: Collect in a High-Density Polyethylene (HDPE) container labeled "Alkaline Organic Waste" or "Amines in Solvent."

  • Deactivation (Spills):

    • Small spills (<5g) can be neutralized with weak acid (Citric acid or dilute Acetic acid) absorbed onto vermiculite before disposal.[1]

    • Verify pH is near neutral (pH 6-8) before bagging.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3822, Ketanserin (Structural Parent). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[1] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)-
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Reactant of Route 2
2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)-
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